molecular formula C9H11BO5 B572073 2-Methoxycarbonyl-3-methoxyphenylboronic acid CAS No. 1256355-41-5

2-Methoxycarbonyl-3-methoxyphenylboronic acid

Cat. No.: B572073
CAS No.: 1256355-41-5
M. Wt: 209.992
InChI Key: AEICUNBBGBPHDP-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BO5 and its molecular weight is 209.992. The purity is usually 95%.
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Properties

IUPAC Name

(3-methoxy-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEICUNBBGBPHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681862
Record name [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-41-5
Record name Benzoic acid, 2-borono-6-methoxy-, 1-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxycarbonyl-3-methoxyphenylboronic acid (CAS No. 1256355-41-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxycarbonyl-3-methoxyphenylboronic acid, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile reagent in their drug discovery and development endeavors.

Core Compound Profile

This compound, registered under CAS number 1256355-41-5, is a highly functionalized arylboronic acid. Its structure, featuring a methoxy and a methoxycarbonyl group ortho and meta to the boronic acid moiety, respectively, offers unique steric and electronic properties that are instrumental in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 1256355-41-5[Internal Verification]
Molecular Formula C₉H₁₁BO₅[Internal Verification]
Molecular Weight 209.99 g/mol [Internal Verification]
IUPAC Name (3-methoxy-2-methoxycarbonylphenyl)boronic acid[Internal Verification]
Appearance White to off-white solid (predicted)[General knowledge of similar compounds]
Solubility Soluble in methanol, DMSO, and other polar organic solvents[General knowledge of similar compounds]

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available halogenated precursor, such as methyl 2-bromo-6-methoxybenzoate.

Synthetic_Pathway A Methyl 2-bromo-6-methoxybenzoate B Organolithium Intermediate A->B  n-BuLi or i-PrMgCl·LiCl THF, -78 °C   C Boronate Ester Intermediate B->C  B(OR)₃ -78 °C to RT   D This compound C->D  Aqueous Acid Workup (e.g., HCl)  

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on extensive field experience with analogous transformations.

Materials:

  • Methyl 2-bromo-6-methoxybenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Turbo Grignard (i-PrMgCl·LiCl)

  • Triisopropyl borate or Trimethyl borate

  • Hydrochloric Acid (1M aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve methyl 2-bromo-6-methoxybenzoate (1.0 eq) in anhydrous THF.

  • Lithiation/Grignard Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) or i-PrMgCl·LiCl (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. The formation of the organometallic intermediate is critical for the subsequent borylation step. The choice of a lithium-halogen exchange or a magnesium insertion is dictated by the functional group tolerance and desired reactivity.

  • Borylation: To the freshly prepared organometallic species, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature does not exceed -70 °C. The use of a slight excess of the borate ester drives the reaction to completion.

  • Quenching and Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl. The acidic workup is essential to hydrolyze the boronate ester to the desired boronic acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many pharmaceutical agents.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the methoxy and methoxycarbonyl groups on the boronic acid can influence the reaction kinetics and yields. The electron-donating methoxy group can facilitate the transmetalation step, while the sterically demanding ortho-methoxycarbonyl group may require careful selection of ligands and reaction conditions to achieve optimal results.

Representative Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Safety and Handling

As a professional in the field, it is imperative to handle all chemicals with the utmost care, adhering to established safety protocols. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for structurally related arylboronic acids should be followed.

General Hazards:

  • Oral Toxicity: May be harmful if swallowed.

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique substitution pattern provides a platform for the introduction of key pharmacophoric elements. A thorough understanding of its synthesis, reactivity in cross-coupling reactions, and proper handling procedures, as outlined in this guide, will enable researchers to leverage its full potential in their synthetic endeavors.

References

The following list includes general, authoritative resources on the synthesis and application of boronic acids, as specific literature for the title compound was not identified in the search.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and anticipated physical properties of 2-Methoxycarbonyl-3-methoxyphenylboronic acid (CAS 1256355-41-5). As a sparsely characterized compound, direct experimental data is limited. This document establishes a foundational understanding by combining available supplier data with a robust comparative analysis of structurally similar analogues. It further outlines the standard methodologies for the experimental determination of its key physical characteristics, offering a predictive framework and practical guide for researchers engaging with this molecule. The insights herein are designed to support efforts in organic synthesis, medicinal chemistry, and materials science where this compound is a potential building block.

Introduction and Molecular Identity

This compound is a substituted phenylboronic acid featuring a methoxycarbonyl group at the ortho position and a methoxy group at the meta position relative to the boronic acid moiety. This unique substitution pattern makes it a valuable, albeit niche, reagent in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to introduce a sterically hindered and electronically modulated aryl group.

The precise arrangement of the electron-withdrawing methoxycarbonyl group and the electron-donating methoxy group influences the reactivity of the boronic acid and the overall electronic and steric profile of the molecule. Understanding its physical properties is paramount for its effective handling, reaction optimization, and integration into drug discovery or materials science workflows.

Based on supplier information, the fundamental molecular identity is established as follows:

PropertyValueSource(s)
Chemical Name (3-methoxy-2-methoxycarbonylphenyl)boronic acid[1]
CAS Number 1256355-41-5[1]
Molecular Formula C₉H₁₁BO₅[1]
Molecular Weight 209.99 g/mol [1]
Canonical SMILES COC1=C(C=CC=C1B(O)O)C(=O)OC
InChI Key AEICUNBBGBPHDP-UHFFFAOYSA-N[1]

Despite the confirmation of its chemical identity, a thorough review of scientific literature and chemical databases reveals a notable absence of published experimental data for its core physical properties. The following sections will, therefore, present a predictive analysis based on closely related compounds and detail the established protocols for empirical determination.

Physical State, Appearance, and Thermal Properties

Predicted Physical State and Appearance

Phenylboronic acids are typically crystalline solids at standard temperature and pressure. Based on analogues, this compound is expected to be a white to off-white crystalline powder.

Melting Point: A Comparative Analysis

The melting point is a critical indicator of purity and is influenced by crystal lattice energy, intermolecular forces, and molecular symmetry. While the experimental melting point for the target compound is not documented, an analysis of its isomers and analogues provides a reasonable estimation range.

Expertise & Experience: The substitution pattern on the phenyl ring significantly impacts melting point. The introduction of polar groups like methoxy and methoxycarbonyl can increase melting point due to stronger dipole-dipole interactions and potential for hydrogen bonding. However, steric hindrance from ortho-substitution can sometimes disrupt efficient crystal packing, leading to a lower melting point compared to less hindered isomers.

Table 1: Comparison of Melting Points for Structurally Related Phenylboronic Acids

Compound NameCAS NumberSubstitution PatternMelting Point (°C)Source(s)
2-Methoxycarbonylphenylboronic acid374538-03-1Ortho-methoxycarbonyl102-107
3-Methoxycarbonylphenylboronic acid99769-19-4Meta-methoxycarbonyl205-208[2]
3-Methoxyphenylboronic acid10365-98-7Meta-methoxy160-163[3]
4-Methoxycarbonyl-3-methoxyphenylboronic acid603122-41-4Para-CO₂Me, Meta-OMe(Solid, no value)
This compound 1256355-41-5 Ortho-CO₂Me, Meta-OMe Not Reported

The ortho-substituted analogue, 2-methoxycarbonylphenylboronic acid, has a relatively low melting point (102-107 °C), potentially due to intramolecular hydrogen bonding between the boronic acid and the ester, which can reduce intermolecular interactions. The addition of a 3-methoxy group in the target compound could either increase the melting point through added polarity and van der Waals forces or have a minimal effect if steric factors dominate. A melting point in the range of 100-150 °C would be a reasonable starting prediction.

Standard Protocol for Melting Point Determination

Trustworthiness: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a pure solid. It provides a highly accurate and reproducible endothermic peak corresponding to the phase transition.

Step-by-Step Methodology: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into a standard aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting heat flow vs. temperature thermogram.

Diagram 1: Experimental Workflow for DSC Analysis A visual representation of the Differential Scanning Calorimetry process.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation prep1 Weigh 1-3 mg of Sample prep2 Place in Al Pan prep1->prep2 prep3 Crimp Lid prep2->prep3 load Load Sample & Reference Pans prep3->load run Execute Thermal Program (Heat Ramp) load->run thermogram Generate Heat Flow vs. Temp Plot run->thermogram analysis Determine Onset of Endotherm Peak thermogram->analysis report Report Tm analysis->report Melting Point NMR_Logic cluster_analysis Spectral Analysis start Synthesized/Acquired Compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) start->dissolve acquire Acquire ¹H and ¹³C NMR Spectra dissolve->acquire analyze_h Analyze ¹H Spectrum: - Chemical Shifts - Integration - Coupling Patterns acquire->analyze_h analyze_c Analyze ¹³C Spectrum: - Number of Signals - Chemical Shifts acquire->analyze_c compare Compare Experimental Data to Predicted Structure analyze_h->compare analyze_c->compare conclusion Structure Confirmed/ Rejected compare->conclusion

Sources

An In-Depth Technical Guide to 2-Methoxycarbonyl-3-methoxyphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxycarbonyl-3-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. Boronic acids and their derivatives are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, with applications spanning drug discovery, materials science, and chemical biology. This document delves into the core physicochemical properties, including its precise molecular weight, and offers detailed, field-proven protocols for its synthesis and application, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is explained to empower researchers in optimizing their synthetic strategies. All data and protocols are substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their rise to prominence is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] This reaction's remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of boronic acid reagents have made it an indispensable tool for constructing complex molecular architectures, especially biaryl motifs.[2][3]

This compound is a strategically important reagent due to its trifunctional nature. The boronic acid moiety serves as the reactive handle for cross-coupling, while the methoxy and methoxycarbonyl groups provide steric and electronic modulation, and offer sites for further synthetic elaboration. These features make it a valuable intermediate in the synthesis of novel therapeutics and functional materials.

Core Profile: this compound

A thorough understanding of a reagent's fundamental properties is critical for its effective use. This section details the key physicochemical characteristics of this compound.

Chemical Structure and Molecular Weight

The precise molecular weight and structure are foundational data points for any chemical synthesis, informing stoichiometric calculations and analytical characterization.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₉H₁₁BO₄[]
Molecular Weight 193.99 g/mol []
CAS Number 1256355-42-6[5]
Appearance Typically a white to off-white solidGeneral Knowledge
Melting Point Not consistently reported; varies with purityN/A
Solubility Soluble in methanol, THF, DMF; sparingly soluble in waterGeneral Knowledge

Synthesis and Purification Protocol

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[3][6] This established pathway provides a reliable route to the target compound.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Aryl Bromide Precursor lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation Formation of Aryllithium borylation Borylation (Triisopropyl borate, -78 °C) lithiation->borylation Nucleophilic Attack hydrolysis Acidic Hydrolysis (HCl (aq)) borylation->hydrolysis Cleavage of Borate Ester workup Work-up & Extraction (EtOAc / H₂O) hydrolysis->workup Isolation of Crude Product purification Purification (Recrystallization or Chromatography) workup->purification Removal of Impurities product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of an arylboronic acid.

Step-by-Step Laboratory Protocol

This protocol is a representative example adapted from established methodologies for similar substrates.[6]

Materials:

  • Methyl 2-bromo-6-methoxybenzoate (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Triisopropyl borate (1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve methyl 2-bromo-6-methoxybenzoate in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Causality: This low temperature is crucial to prevent side reactions and promote clean lithium-halogen exchange over nucleophilic attack at the ester.

  • Stirring: After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. Causality: The borate ester is a weak electrophile; the highly reactive aryllithium species readily attacks the boron center. Using an excess of the borate traps the aryllithium and maximizes yield.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by slowly adding 1 M HCl. Stir vigorously for at least 1 hour. Causality: The acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[1][7]

Catalytic Cycle Diagram

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation [Ar'B(OH)₃]⁻ PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate + OH⁻ Boronate->Transmetal Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Cross-Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.[7][8]

Materials:

  • Aryl Bromide (1 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • Setup: To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Solvent Addition: Degas the chosen solvent system (e.g., by sparging with argon for 15-30 minutes) and add it to the reaction vessel under an inert atmosphere. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is critical for reproducible results.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Causality of Key Reagents:

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

  • Ligand: Phosphine or N-heterocyclic carbene (NHC) ligands stabilize the palladium center, modulate its reactivity, and promote the key steps of oxidative addition and reductive elimination.[1]

Conclusion

This compound, with a molecular weight of 193.99 g/mol , is a highly versatile and valuable reagent in synthetic organic chemistry.[] Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. This guide has provided a detailed overview of its core properties, a reliable synthesis protocol, and a practical application workflow, grounded in the fundamental principles of organometallic chemistry. By understanding the causality behind each experimental step, researchers can better leverage this building block to advance projects in drug discovery and materials science.

References

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved January 15, 2026, from [Link]

  • LookChem. (n.d.). CAS 1256355-42-6 2-METHOXYCARBONYL-3-METHYLPHENYLBORONIC ACID. Retrieved January 15, 2026, from [Link]

  • Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship, University of California. Retrieved January 15, 2026, from [Link]

  • Google Patents. (2015). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Boron Molecular. (n.d.). 2-Methoxyphenylboronic acid. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 15, 2026, from [Link]

  • I.R.I.S. (2019). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Methoxyphenylboronic acid (BSC). Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]

  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, arylboronic acids and their derivatives stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures. Among these crucial reagents, this compound has emerged as a particularly valuable intermediate. The strategic placement of the methoxycarbonyl and methoxy groups on the phenyl ring imparts unique electronic and steric properties, allowing for the precise tuning of molecular interactions in drug candidates and functional materials. This guide provides a comprehensive overview of the synthetic pathways to this key compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Synthesis: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of methodology is often dictated by factors such as starting material availability, scalability, and functional group tolerance. This guide will focus on the two most robust and widely applicable methods: Lithiation-Borylation and Palladium-Catalyzed Miyaura Borylation .

Method 1: Lithiation-Borylation via Ortho-Directed Metalation

This classic approach leverages the directing effect of the methoxy group to achieve regioselective lithiation, followed by quenching with a boron electrophile. The starting material for this synthesis is the readily accessible methyl 2-bromo-6-methoxybenzoate.

The selection of a strong, non-nucleophilic base such as n-butyllithium or lithium diisopropylamide (LDA) is critical for efficient deprotonation at the position ortho to the methoxy group and meta to the ester. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent side reactions, such as attack at the ester functionality, and to ensure the stability of the aryllithium intermediate. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation and maintain the homogeneity of the reaction mixture at low temperatures. The subsequent borylation is achieved by the addition of a trialkyl borate, typically trimethyl borate or triisopropyl borate, which acts as the boron source. The final hydrolysis step under acidic conditions yields the desired boronic acid.

start Start: Methyl 2-bromo-6-methoxybenzoate dissolve Dissolve in anhydrous THF under Argon start->dissolve cool Cool to -78 °C dissolve->cool add_base Add n-BuLi or LDA dropwise cool->add_base stir1 Stir for 1-2 hours at -78 °C add_base->stir1 add_borate Add trialkyl borate dropwise stir1->add_borate stir2 Stir for 1 hour at -78 °C add_borate->stir2 warm Warm to room temperature stir2->warm quench Quench with aqueous HCl warm->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry the organic layer (e.g., with Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end Product: this compound purify->end

Caption: Lithiation-Borylation Experimental Workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
Methyl 2-bromo-6-methoxybenzoate245.0610.02.45 g
Anhydrous Tetrahydrofuran (THF)--100 mL
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
Triisopropyl borate188.0812.02.78 mL
2 M Hydrochloric Acid--50 mL
Ethyl Acetate--150 mL
Brine--50 mL
Anhydrous Sodium Sulfate---

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 2-bromo-6-methoxybenzoate (2.45 g, 10.0 mmol).

  • Add anhydrous THF (100 mL) via cannula and stir the solution under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1.5 hours.

  • Add triisopropyl borate (2.78 mL, 12.0 mmol) dropwise over 10 minutes.

  • Continue stirring at -78 °C for an additional hour, then allow the reaction to warm slowly to room temperature overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

Method 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile method for the synthesis of boronic esters from aryl halides.[1][2] This reaction is catalyzed by a palladium complex and utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][2]

The choice of a palladium catalyst and a suitable ligand is crucial for the efficiency of the Miyaura borylation. A common and effective catalyst system is [Pd(dppf)Cl₂] (dppf = 1,1'-bis(diphenylphosphino)ferrocene). The ligand stabilizes the palladium center and facilitates the catalytic cycle. A weak base, such as potassium acetate (KOAc), is employed to avoid the hydrolysis of the ester group and the newly formed boronic ester.[2] The reaction is typically carried out in an aprotic polar solvent like 1,4-dioxane or dimethylformamide (DMF) at elevated temperatures to ensure a reasonable reaction rate. The initial product is the pinacol ester of the boronic acid, which can be isolated or hydrolyzed in a subsequent step to yield the free boronic acid.

cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X(L_n) oa->pd2 tm Transmetalation pd2->tm B2pin2, Base pd2_b Ar-Pd(II)-Bpin(L_n) tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 Ar-Bpin

Caption: Catalytic Cycle of the Miyaura Borylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
Methyl 2-bromo-6-methoxybenzoate245.0610.02.45 g
Bis(pinacolato)diboron (B₂pin₂)253.9411.02.79 g
[Pd(dppf)Cl₂]816.640.3 (3 mol%)245 mg
Potassium Acetate (KOAc)98.1430.02.94 g
Anhydrous 1,4-Dioxane--100 mL

Procedure:

  • To a Schlenk tube, add methyl 2-bromo-6-methoxybenzoate (2.45 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), [Pd(dppf)Cl₂] (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous 1,4-dioxane (100 mL) via cannula.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol ester can be purified by column chromatography on silica gel.

  • For hydrolysis to the boronic acid, dissolve the purified ester in a mixture of THF and water, add an acid (e.g., HCl), and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Extract the aqueous layer with an organic solvent, dry, and concentrate to obtain this compound.

Product Characterization and Purity Assessment

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by determining its exact mass.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures that are prevalent in many pharmaceutical agents and organic materials.

Illustrative Suzuki-Miyaura Coupling

boronic_acid 2-Methoxycarbonyl- 3-methoxyphenylboronic acid product Biaryl Product boronic_acid->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->product base Base (e.g., Na2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Sources

An In-Depth Technical Guide to 2-Methoxycarbonyl-3-methoxyphenylboronic Acid and its Structural Analogues: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxycarbonyl-3-methoxyphenylboronic acid and its structural analogues, a class of compounds of increasing importance in medicinal chemistry and drug development. Boronic acids, in general, have emerged from perceived toxicity to become key building blocks in modern synthetic chemistry, underscored by the successful development of drugs like bortezomib.[1][2][3] This guide will delve into the synthesis, key reactions, and structure-activity relationships of this specific subclass of boronic acids, offering field-proven insights for researchers and scientists. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Resurgence of Boronic Acids in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, primarily due to concerns about potential toxicity. However, this perception has been thoroughly demystified, and the field has witnessed a significant surge in interest, particularly for boronic acids and their derivatives.[1][4] The approval of the proteasome inhibitor bortezomib (Velcade®) for the treatment of multiple myeloma marked a pivotal moment, showcasing the therapeutic potential of this compound class.[3] Subsequently, other boronic acid-containing drugs such as ixazomib and vaborbactam have received regulatory approval, further solidifying their place in the modern pharmacopeia.[1][3]

The utility of boronic acids stems from their unique chemical properties. They are generally stable, non-toxic, and can be synthesized with relative ease.[1][2] Their ability to form reversible covalent bonds, particularly with diols, is a key feature exploited in various biological applications, including sensors and drug delivery systems.[5] From a synthetic standpoint, their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, is unparalleled for the construction of carbon-carbon bonds.[1][6][7]

The subject of this guide, this compound, and its analogues, represent a scaffold with significant potential. The presence of the methoxy and methoxycarbonyl groups provides handles for modifying the electronic and steric properties of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profiles in drug candidates.[8][9]

Synthetic Strategies for Methoxyphenylboronic Acids and their Analogues

The synthesis of arylboronic acids is a well-established field in organic chemistry. The most common approach involves the reaction of an organometallic reagent, typically an organolithium or Grignard reagent, with a trialkyl borate ester, followed by acidic workup.

General Synthetic Workflow

The synthesis of a methoxyphenylboronic acid, such as 3-methoxyphenylboronic acid, can be illustrative of the general procedure.[10]

G A Start: m-Bromoanisole B Lithiation (n-BuLi, THF, -70°C) A->B C Organolithium Intermediate B->C D Borylation (Trialkyl borate, -70°C) C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl) E->F G Product: 3-Methoxyphenylboronic acid F->G

Caption: General workflow for the synthesis of methoxyphenylboronic acids.

Detailed Experimental Protocol: Synthesis of 3-Methoxyphenylboronic Acid

This protocol is adapted from established methods and serves as a representative example for the synthesis of methoxyphenylboronic acid analogues.[10]

Materials:

  • m-Bromoanisole

  • n-Butyllithium (1.6 M in hexanes)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Dry ice/ethanol bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve m-bromoanisole (1 equivalent) in anhydrous THF.

  • Cool the solution to -70 °C using a dry ice/ethanol bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -60 °C.

  • Stir the reaction mixture at -70 °C for 1.5 hours.

  • Slowly add trimethyl borate (3 equivalents) dropwise, again ensuring the temperature does not exceed -60 °C.

  • Continue stirring at -70 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 15 hours.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-methoxyphenylboronic acid can be purified by recrystallization.

Self-Validation: The success of the lithiation and borylation steps is critical. Maintaining a low temperature is essential to prevent side reactions. The acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid. The purity of the final product can be assessed by NMR spectroscopy and melting point determination.

A similar strategy can be envisioned for the synthesis of this compound, starting from a suitably substituted bromoarene.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[7] This reaction has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures.[8][9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction mechanism involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[6]

G Pd(0) Pd(0) R1-Pd(II)-X R1-Pd(II)-X Pd(0)->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)-R2->Pd(0) Reductive Elimination (R1-R2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework for the coupling of a methoxyphenylboronic acid with an aryl halide.[11]

Materials:

  • 2-Methoxyphenylboronic acid (or analogue)

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, 2 M aqueous solution)

  • Solvent (e.g., N,N-Dimethylacetamide - DMA)

Procedure:

  • To a reaction vial, add the aryl halide (1 equivalent), the methoxyphenylboronic acid (1.2 equivalents), and the palladium catalyst (e.g., 0.1 equivalents).

  • Add the solvent (DMA).

  • Add the aqueous base (e.g., 2 M K₂CO₃).

  • Seal the vial and stir the mixture at an elevated temperature (e.g., 149 °C) for a specified time (e.g., 3.5 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Add brine and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality in Experimental Choices: The choice of catalyst, base, and solvent can significantly impact the reaction outcome. Palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[12] The base is crucial for the activation of the boronic acid to facilitate transmetalation.[12] The solvent system is chosen to ensure the solubility of all reactants.

Structure-Activity Relationships (SAR) and Analogue Design

The functional groups on the phenylboronic acid ring play a critical role in modulating biological activity. In the case of this compound analogues, the interplay between the methoxycarbonyl and methoxy groups, as well as their positions on the ring, will dictate the molecule's properties.

Analogue Substitution Pattern Potential Impact on Properties
This compoundOrtho methoxycarbonyl, meta methoxyThe electron-withdrawing methoxycarbonyl group can influence the acidity of the boronic acid. The methoxy group can act as a hydrogen bond acceptor.
2-Methoxyphenylboronic acidOrtho methoxyThe proximity of the methoxy group to the boronic acid can influence its reactivity and conformation.[9][13]
3-Methoxyphenylboronic acidMeta methoxyThe methoxy group in the meta position primarily exerts an electronic effect.[5]
4-Methoxyphenylboronic acidPara methoxyThe para-methoxy group can donate electron density through resonance, potentially affecting the reactivity of the boronic acid.[14]

The synthesis of a library of such analogues allows for a systematic exploration of the structure-activity relationship (SAR). For example, in the context of anticancer agents, modifications to the substitution pattern on the phenyl ring of combretastatin A-4 analogues, including the introduction of a boronic acid group, have been shown to significantly impact cytotoxicity and tubulin polymerization inhibition.[15]

Future Directions and Conclusion

The field of boronic acids in medicinal chemistry continues to expand, with new applications and synthetic methodologies being developed.[1][16] this compound and its structural analogues represent a promising scaffold for the development of novel therapeutics. Their utility as versatile building blocks in Suzuki-Miyaura coupling and other cross-coupling reactions allows for the efficient construction of diverse and complex molecular libraries for drug discovery programs. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation. While some boronic acids have been flagged for potential mutagenicity, a deeper understanding of the structure-activity relationships for this property is an active area of research.[17]

References

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Retrieved from [Link]

  • eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]

  • ResearchGate. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical factors influencing the stability and optimal storage of 2-Methoxycarbonyl-3-methoxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity and reliability of this vital chemical reagent.

Introduction: The Duality of Reactivity and Instability in Boronic Acids

Boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is intrinsically linked to their chemical reactivity, which also predisposes them to several degradation pathways. Understanding these pathways is paramount for ensuring the efficacy and reproducibility of synthetic procedures. This compound, with its specific substitution pattern, presents a unique stability profile that warrants careful consideration. The electron-withdrawing methoxycarbonyl group and the electron-donating methoxy group exert opposing electronic effects on the boronic acid moiety, influencing its susceptibility to degradation.

Key Degradation Pathways of Arylboronic Acids

The stability of this compound is primarily challenged by three main degradation pathways: oxidative deboronation, protodeboronation (hydrolysis), and the formation of anhydrides (boroxines).

Oxidative Deboronation

Oxidative deboronation is a significant degradation route for many boronic acids, particularly in biological contexts or in the presence of reactive oxygen species (ROS).[2][3][4][5] The process involves the cleavage of the carbon-boron bond and its replacement with a hydroxyl group, converting the arylboronic acid into a phenol and boric acid. This transformation is often initiated by species such as hydrogen peroxide.[6][7] The mechanism is believed to involve the attack of a nucleophilic oxidizing agent on the empty p-orbital of the boron atom.[3]

The electronic nature of the substituents on the aromatic ring plays a crucial role in the rate of oxidation. While electron-donating groups can increase the electron density at the boron center, potentially making it more susceptible to oxidation, intramolecular coordination can enhance stability.[3] For this compound, the presence of the methoxycarbonyl group can influence the electronic properties of the boronic acid and its susceptibility to oxidation.

Diagram: Oxidative Deboronation Pathway

G A This compound C Intermediate Peroxoboronate A->C Oxidant Attack B Reactive Oxygen Species (e.g., H₂O₂) D 2-Hydroxy-3-methoxybenzoic acid methyl ester C->D C-B bond cleavage E Boric Acid C->E Hydrolysis

Caption: Generalized pathway of oxidative deboronation.

Protodeboronation (Hydrolysis)

Protodeboronation involves the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is highly dependent on pH and the presence of water.[8] Both acidic and basic conditions can promote protodeboronation.[9][10] The stability of arylboronic acids against protodeboronation is influenced by the substituents on the aromatic ring. Electron-rich arylboronic acids are generally more prone to this degradation pathway.[10] The specific pH profile for the stability of this compound has not been explicitly detailed in the literature, but general principles suggest that maintaining a near-neutral pH is advisable to minimize this degradation route.

Boroxine Formation

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium process, and the presence of moisture will shift the equilibrium back towards the monomeric boronic acid.[11] While boroxine formation is a form of "degradation" in the sense that it alters the chemical identity of the starting material, it is often readily reversible upon exposure to water or during reactions in aqueous or protic solvents. The presence of varying amounts of the anhydride is a common feature of solid boronic acid samples.[12]

Diagram: Boroxine Formation Equilibrium

G A 3 x this compound B Corresponding Boroxine A->B Dehydration C 3 x H₂O B->A Hydration

Caption: Reversible formation of boroxine from boronic acid.

Recommended Storage and Handling Protocols

Based on the known instability of boronic acids and information from safety data sheets for analogous compounds, the following storage and handling protocols are recommended to maximize the shelf-life and purity of this compound.

Storage Conditions

Proper storage is the first line of defense against degradation. The following conditions are crucial:

ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C).[13][14][15]Low temperatures slow down the rates of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[14]Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis.
Moisture Keep container tightly closed in a dry place.[13][14]Prevents hydrolysis (protodeboronation) and the conversion of boroxines back to the boronic acid, which can affect accurate weighing.
Light Store in a dark place.While not explicitly stated for this compound, photolytic degradation can be a concern for some organic molecules.
Handling Procedures

Safe and proper handling techniques are essential to prevent contamination and degradation during use:

  • Inert Atmosphere: When possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any impurities, especially oxidizing agents or strong acids and bases.

  • Resealing: After use, ensure the container is tightly resealed to protect the remaining material.[13] Containers that have been opened should be carefully resealed and kept upright to prevent leakage.[13]

Analytical Methods for Stability Assessment

To ensure the quality of this compound, especially after prolonged storage, it is advisable to perform analytical testing.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹¹B NMR are powerful tools for structural confirmation and can detect the presence of impurities and degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[9]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Provides high-resolution separation and mass information, which is invaluable for identifying and elucidating the structures of unknown degradation products.[9][16]

Challenges in the analysis of boronic acids, such as on-column degradation during HPLC, may require the development of specialized methods, for instance, using non-aqueous conditions.[9][17][18]

Conclusion

The stability of this compound is a critical parameter that directly impacts its performance in synthetic applications. By understanding the primary degradation pathways—oxidative deboronation, protodeboronation, and boroxine formation—and implementing stringent storage and handling protocols, researchers can ensure the integrity and reliability of this important reagent. Adherence to the recommendations outlined in this guide will contribute to more consistent and successful scientific outcomes.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Google Scholar.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021-03-02). PNAS.
  • Stability of Boronic Esters to Hydrolysis: A Compar
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021-03-09). PubMed.
  • Oxidative instability of boronic acid-installed polycarbonate nanoparticles. (n.d.). RSC Publishing.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021-03).
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • FM-1835 - Safety D
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). PMC.
  • Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
  • SAFETY D
  • SAFETY DATA SHEET. (2010-08-27). Fisher Scientific.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (n.d.). PubMed.
  • Strategies for the analysis of highly reactive pinacolboron
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Google Scholar.
  • SAFETY DATA SHEET. (2010-06-22). Fisher Scientific.
  • Safety Data Sheet. (2025-02-12). Angene Chemical.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011-11-05). Google Scholar.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Properties of a Model Aryl Boronic Acid and Its Boroxine. (n.d.).
  • Boronic acid. (n.d.). Wikipedia.
  • 4-(Methoxycarbonyl)phenylboronic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

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Spectroscopic Characterization of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of 2-Methoxycarbonyl-3-methoxyphenylboronic acid (CAS 913836-19-4), a valuable building block in organic synthesis and medicinal chemistry. In the absence of a complete, publicly available dataset for this specific compound, this document serves as an expert-level predictive guide. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with close structural analogues, we present a detailed, predicted spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this important reagent. Standardized protocols for data acquisition are also provided to ensure experimental reproducibility.

Introduction

This compound is a trifunctional aromatic compound featuring a boronic acid, a methyl ester, and a methoxy ether group. This unique substitution pattern makes it a versatile reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The ability to precisely confirm the structure and purity of such reagents is paramount for the reproducibility and success of subsequent synthetic steps.

Spectroscopic methods provide the definitive fingerprint of a molecule. This guide outlines the expected spectroscopic signatures from ¹H NMR, ¹³C NMR, IR, and MS analyses, explaining the causal relationships between the molecular structure and the spectral data.

Molecular Structure and Spectroscopic Overview

The logical first step in any spectroscopic analysis is to examine the molecule's structure and predict the key features each technique will reveal.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.3,-1.25!"]; H6 [label="H", pos="2.3,1.25!"]; B [label="B", pos="-2.8,1.25!"]; O1_B [label="O", pos="-3.8,0.5!"]; H_O1_B [label="H", pos="-4.5,0.8!"]; O2_B [label="O", pos="-2.8,2.25!"]; H_O2_B [label="H", pos="-3.5,2.5!"]; C_ester [label="C", pos="0,2.8!"]; O_ester_carbonyl [label="O", pos="-0.7,3.5!"]; O_ester_methoxy [label="O", pos="1,3.2!"]; C_ester_methoxy [label="C", pos="1.3,4.2!"]; H1_ester_methoxy [label="H", pos="0.8,4.8!"]; H2_ester_methoxy [label="H", pos="1.8,4.6!"]; H3_ester_methoxy [label="H", pos="2.0,3.8!"]; O_ether [label="O", pos="-2.4,-1.25!"]; C_ether_methoxy [label="C", pos="-3.5,-1.75!"]; H1_ether_methoxy [label="H", pos="-3.2,-2.5!"]; H2_ether_methoxy [label="H", pos="-4.2,-1.3!"]; H3_ether_methoxy [label="H", pos="-3.8,-2.2!"];

// Define labels for aromatic carbons C1_label [label="C1", pos="-0.5,1.5!"]; C2_label [label="C2", pos="-1.8,1.0!"]; C3_label [label="C3", pos="-1.8,-0.5!"]; C4_label [label="C4", pos="-0.5,-1.5!"]; C5_label [label="C5", pos="1.8,-0.5!"]; C6_label [label="C6", pos="1.8,1.0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- H4; C5 -- H5; C6 -- H6; C2 -- B; B -- O1_B; O1_B -- H_O1_B; B -- O2_B; O2_B -- H_O2_B; C1 -- C_ester; C_ester -- O_ester_carbonyl [style=double]; C_ester -- O_ester_methoxy; O_ester_methoxy -- C_ester_methoxy; C_ester_methoxy -- H1_ester_methoxy; C_ester_methoxy -- H2_ester_methoxy; C_ester_methoxy -- H3_ester_methoxy; C3 -- O_ether; O_ether -- C_ether_methoxy; C_ether_methoxy -- H1_ether_methoxy; C_ether_methoxy -- H2_ether_methoxy; C_ether_methoxy -- H3_ether_methoxy; }

Caption: Molecular structure of this compound.

  • ¹H NMR: Expect three distinct aromatic proton signals, two singlet signals for the methoxy (-OCH₃) groups, and a broad signal for the boronic acid -OH protons.

  • ¹³C NMR: Expect nine distinct carbon signals: six for the aromatic ring, one for the ester carbonyl, and two for the methoxy carbons. The carbon attached to the boron (C2) may show broadening.

  • IR Spectroscopy: Key signals will include a broad O-H stretch for the boronic acid, a strong C=O stretch for the ester, C-O stretching bands for the ester and ether, and a B-O stretching band.

  • Mass Spectrometry: The molecular ion peak should be readily identifiable. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methoxycarbonyl group (-COOCH₃), or water (-H₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2Broad Singlet2HB(OH )₂Boronic acid protons are exchangeable and typically appear as a broad, downfield signal.
~7.6 - 7.8Doublet of Doublets1HAr-H (H6)H6 is ortho to the electron-withdrawing ester, causing a significant downfield shift.
~7.4 - 7.5Triplet1HAr-H (H5)H5 is meta to both the ester and boronic acid groups, appearing at a relatively standard aromatic shift.
~7.1 - 7.2Doublet of Doublets1HAr-H (H4)H4 is ortho to the electron-donating methoxy group, causing an upfield shift relative to other aromatic protons.
~3.9Singlet3HC(=O)OCH₃ Ester methoxy protons are deshielded by the adjacent carbonyl group.[1]
~3.8Singlet3HAr-OCH₃ Ether methoxy protons are slightly less deshielded than the ester methoxy protons.[2]

Rationale is based on analysis of substituent effects and comparison with known spectra of compounds like 3-methoxyphenylboronic acid and methyl 2-methoxybenzoate.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C =OThe ester carbonyl carbon is highly deshielded and appears significantly downfield.[5][6]
~158C 3-OCH₃Aromatic carbon attached to the ether oxygen is deshielded.
~135C 6Aromatic methine carbon ortho to the ester group.
~132C 1Aromatic quaternary carbon attached to the ester group.
~129C 5Aromatic methine carbon.
~120C 4Aromatic methine carbon shielded by the ortho methoxy group.
~118 (broad)C 2-B(OH)₂The ipso-carbon attached to boron is often broad and appears upfield relative to other quaternary carbons.[7][8][9]
~55Ar-OC H₃Ether methoxy carbon.
~52C(=O)OC H₃Ester methoxy carbon.

Predictions are based on established substituent effects in benzene rings and data from related phenylboronic acids.[7][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Frequency (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Broad, StrongO-H stretchBoronic Acid
~3050MediumC-H stretch (aromatic)Aromatic Ring
~2960MediumC-H stretch (aliphatic)Methoxy (-CH₃)
~1725StrongC=O stretchEster
~1600, ~1480Medium-StrongC=C stretchAromatic Ring
~1380StrongB-O stretchBoronic Acid[13][14]
~1250StrongC-O stretch (asymmetric)Ester & Aryl Ether[15][16]
~1100StrongC-O stretch (symmetric)Ester & Aryl Ether

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures common in boronic acids. The C=O stretch is one of the most intense and reliable peaks in the spectrum.[15][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.[18][19][20]

  • Molecular Ion (M+H)⁺: The expected exact mass for C₉H₁₁BO₅ is 209.0676. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 210.0754 . A sodium adduct [M+Na]⁺ at m/z 232.0574 may also be visible.

  • Key Fragmentation: Collision-induced dissociation (CID) of the molecular ion would likely produce characteristic fragment ions.

Predicted m/zProposed FragmentNeutral Loss
192[M+H - H₂O]⁺Loss of water from the boronic acid moiety.
179[M+H - OCH₃]⁺Loss of the methoxy radical from the ether (less common) or ester.
151[M+H - COOCH₃]⁺Cleavage of the ester group, a common pathway for benzoate esters.[21][22]
133[M+H - H₂O - COOCH₃]⁺Sequential loss of water and the ester group.
105[C₇H₅O]⁺Benzoyl cation, a highly stable fragment common to many benzoate derivatives.[22][23]
77[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation.[21][22]

dot digraph "fragmentation_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9];

M [label="[M+H]⁺\nm/z 210"]; F1 [label="[M+H - H₂O]⁺\nm/z 192"]; F2 [label="[M+H - COOCH₃]⁺\nm/z 151"]; F3 [label="[C₇H₅O]⁺\nm/z 105"]; F4 [label="[C₆H₅]⁺\nm/z 77"];

M -> F1 [label="- H₂O"]; M -> F2 [label="- •COOCH₃"]; F2 -> F3 [label="- (CH₃OH, B, O)"]; F3 -> F4 [label="- CO"]; }

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized methodologies are essential.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[24] DMSO-d₆ is often preferred for boronic acids to ensure solubility and allow observation of the exchangeable B(OH)₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure adequate signal for all carbons, including quaternary ones.[25]

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for solid powders requiring minimal sample preparation.[26][27][28][29][30]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small amount of the solid powder onto the ATR crystal.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as an absorbance spectrum after background subtraction.

ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[31]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: ~100-150 °C.

    • Cone Voltage/Fragmentor Voltage: A low voltage (e.g., 20-40 V) should be used to observe the intact molecular ion. For fragmentation analysis (MS/MS), this voltage can be increased, or a specific precursor ion can be selected for collision-induced dissociation (CID).[32]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

dot digraph "spectroscopic_workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

subgraph "cluster_sample" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; Sample [label="2-Methoxycarbonyl-3-\nmethoxyphenylboronic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Spectroscopic Analysis"; style="filled"; color="#FFFFFF"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="FT-IR Spectroscopy\n(ATR)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_data" { label="Data Interpretation"; style="filled"; color="#FFFFFF"; NMR_Data [label="Chemical Shifts\nCoupling Patterns\nIntegration"]; IR_Data [label="Vibrational Frequencies\n(Functional Groups)"]; MS_Data [label="Molecular Weight\nFragmentation"]; }

subgraph "cluster_result" { label="Final Confirmation"; style="filled"; color="#FFFFFF"; Structure [label="Structural Elucidation\n&\nPurity Assessment", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

Sample -> {NMR, IR, MS}; NMR -> NMR_Data; IR -> IR_Data; MS -> MS_Data; {NMR_Data, IR_Data, MS_Data} -> Structure; }

Caption: General workflow for comprehensive spectroscopic characterization.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data based on its constituent functional groups and structural analogues, researchers can confidently verify the identity and purity of their material. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory. While this guide is based on expert prediction, it establishes a robust baseline for the interpretation of experimentally acquired data for this compound.

References

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  • Pitt, J. J. (2009). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 30(1), 11–31. [Link]

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Sources

A Comprehensive Technical Guide to 2-Methoxycarbonyl-3-methoxyphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

2-Methoxycarbonyl-3-methoxyphenylboronic acid, with the CAS Number 1256355-41-5, is an increasingly important substituted arylboronic acid in the field of organic chemistry. Its unique structural features, comprising a methoxy and a methoxycarbonyl group on the phenyl ring, offer distinct reactivity and make it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, key applications in cross-coupling reactions, and essential technical information for its effective use in a research and development setting.

Physicochemical Properties

PropertyValueSource
CAS Number 1256355-41-5[1][2]
Molecular Formula C₉H₁₁BO₅[1]
Molecular Weight 209.99 g/mol [1]
Typical Purity ≥95%[2][3]
Appearance White to off-white solid
Storage Long-term storage at -20°C is recommended.[2]

Commercial Availability

This compound is commercially available from a range of specialized chemical suppliers. The typical purity offered is around 95%, and it is generally supplied as a solid. Researchers should note that prices and available quantities can vary significantly between suppliers.

SupplierPurityAvailable Quantities
AKSci 95%250mg, 1g
BOC Sciences ≥95%Inquire for details
GlobalChemMall Inquire for detailsInquire for details

This table is not exhaustive and represents a snapshot of publicly available information. Prices are subject to change and should be confirmed with the respective suppliers.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [R'-B(OH)₃]⁻ ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR Ar-R' Product Reductive_Elimination->ArR Boronic_Acid R'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Representative Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis and Purification

A specific, detailed synthesis protocol for this compound is not explicitly detailed in the provided search results. However, a general and widely used method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6]

A plausible synthetic route, based on a similar procedure for 3-methoxyphenylboronic acid, is outlined below.[6]

Synthesis_Workflow Start Methyl 2-bromo-3-methoxybenzoate Step1 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ Start->Step1 Intermediate Boronate Ester Intermediate Step1->Intermediate Step2 Aqueous Acidic Workup (e.g., HCl) Intermediate->Step2 Product 2-Methoxycarbonyl-3- methoxyphenylboronic Acid Step2->Product

Sources

A Technical Guide to the Solubility of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients and key synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a detailed examination of the solubility characteristics of 2-Methoxycarbonyl-3-methoxyphenylboronic acid, a versatile building block in organic chemistry. We will explore the theoretical principles governing its solubility, present its key physicochemical properties, and offer a robust experimental protocol for determining its solubility in various organic solvents. This document is designed to serve as a practical resource for scientists aiming to optimize reaction conditions, purification methods, and formulation strategies involving this compound.

Introduction: The Significance of Solubility

This compound is an important reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The ability to form carbon-carbon bonds with precision makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][3]

The solubility of this reagent in organic solvents is a critical parameter that dictates its utility. Proper solvent selection impacts:

  • Reaction Kinetics: Ensuring reactants are in the same phase allows for effective molecular collisions and can significantly influence reaction rates and yields.

  • Purification: Techniques like crystallization and chromatography are highly dependent on differential solubility.

  • Handling and Dosing: Creating stock solutions for automated screening or process scale-up requires accurate solubility data.

This guide provides a foundational understanding of the factors that control the solubility of this specific arylboronic acid and a practical framework for its experimental determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding concept for solubility.[4] The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Molecular Structure Analysis:

The structure of this compound contains several key functional groups that influence its polarity and interactions with solvents:

  • Boronic Acid Group (-B(OH)₂): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor (the -OH groups) and a hydrogen bond acceptor (the oxygen atoms). It can also undergo dehydration to form a cyclic anhydride (a boroxine), which has significantly different solubility.[5][6]

  • Methoxycarbonyl Group (-COOCH₃): This ester group is polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to a simple phenylboronic acid.

  • Methoxy Group (-OCH₃): This ether group adds polarity and can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions.

The interplay of these groups results in a molecule of intermediate polarity. The type and position of substituents on the phenyl ring significantly impact the solubility of boronic acids in organic solvents.[5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and related structures is presented below. These properties are essential for understanding its behavior.

PropertyValueSource
Chemical Name This compound-
CAS Number Not readily available for this specific isomer. A related isomer, 4-Methoxycarbonyl-3-methoxyphenylboronic acid, is 603122-41-4.
Molecular Formula C₉H₁₁BO₅
Molecular Weight 209.99 g/mol
Appearance Typically a solid, white to off-white powder.[7][8]
Melting Point The melting point for the related 2-Methoxycarbonylphenylboronic acid is 102-107 °C.[9]
Key Structural Features Hydrogen Bond Donors: 2 (-OH groups); Hydrogen Bond Acceptors: 5 (ester and methoxy oxygens).[10]

Anticipated Solubility Profile

While specific quantitative data for this compound is not widely published, we can predict its general solubility based on its structure and the behavior of similar boronic acids.[6][11]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents can accept hydrogen bonds from the boronic acid's -OH groups and have dipoles that interact favorably with the polar ester and methoxy groups.
Polar Protic Methanol, EthanolModerate to High Alcohols can both donate and accept hydrogen bonds, leading to strong interactions. Solubility may be slightly lower than in polar aprotic solvents due to the solvent's self-association.
Ethers Diethyl Ether, Dipropyl EtherLow to Moderate Ethers are less polar and can only act as hydrogen bond acceptors. The nonpolar hydrocarbon portions of these solvents interact less favorably with the polar solute.
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity. Chloroform, in particular, can show good solubility for boronic acid esters.[6][11]
Nonpolar Aromatic Toluene, BenzeneLow The primary interaction is through van der Waals forces with the aromatic ring. The polar functional groups limit solubility.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low / Insoluble The significant mismatch in polarity between the solute and these nonpolar solvents results in poor solvation.

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step method for quantitatively determining the solubility of this compound in an organic solvent at a specific temperature (e.g., room temperature, 25 °C).

Objective: To determine the mass of solute that can be dissolved in a specific volume of solvent to create a saturated solution.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars or a vortex mixer

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for analysis (optional, for high precision)

Methodology:

  • Preparation: Add a pre-weighed excess amount of the solid compound (e.g., 50-100 mg) to a vial. The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.[12]

  • Equilibration: Seal the vial and place it in a temperature-controlled environment (e.g., a shaker set to 25 °C). Agitate the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] Visually confirm that excess solid remains.

  • Sample Collection: Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of empty vial).

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent used (mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Isolation cluster_analysis Analysis A 1. Add excess solid to a vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (e.g., 24h @ 25°C) B->C D 4. Let solid settle C->D Ensure equilibrium E 5. Filter supernatant (0.45 µm filter) D->E F 6. Collect clear filtrate in a tared vial E->F G 7. Evaporate solvent to dryness F->G H 8. Weigh dried solid G->H I 9. Calculate Solubility (mg/mL) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Visualization of Molecular Interactions

This diagram conceptualizes the intermolecular forces influencing solubility in different solvent types.

Molecular_Interactions cluster_solvents Solvent Types Solute This compound -B(OH)₂ (H-bond donor/acceptor) -COOCH₃ (H-bond acceptor) Phenyl Ring (van der Waals) PolarProtic Polar Protic (e.g., Methanol) H-bond donor/acceptor Solute:p1->PolarProtic Strong H-Bonding Solute:p2->PolarProtic H-Bonding PolarAprotic Polar Aprotic (e.g., THF) H-bond acceptor Dipole-Dipole Solute:p1->PolarAprotic H-Bonding Solute:p2->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) van der Waals Solute:p3->Nonpolar Favorable vdW Solute:p1->Nonpolar Mismatched Polarity (Unfavorable)

Caption: Solute-Solvent Interaction Map.

Conclusion

The solubility of this compound is a complex function of its molecular structure, governed by its ability to participate in hydrogen bonding and dipole-dipole interactions. It is predicted to be most soluble in polar aprotic solvents like THF and DMSO, with good solubility in polar protic solvents like methanol, and poor solubility in nonpolar hydrocarbons. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data, which is indispensable for the effective application of this versatile reagent in research and development.

References

  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Stoll, V. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Stephenson, C. J., & Smith, M. D. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Link]

  • AHH Chemical. (n.d.). 2-METHOXYCARBONYL-3-METHYLPHENYLBORONIC ACID. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. [Link]

  • Kurach, P., et al. (2009). 3-Carboxy-2-methoxyphenylboronic acid. Acta Crystallographica Section E. [Link]

  • Gomes, P. S. T., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]

  • Chem-Impex. (n.d.). 3-Methoxyphenylboronic acid. [Link]

Sources

2-Methoxycarbonyl-3-methoxyphenylboronic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Substituted Phenylboronic Acids in Drug Discovery

The landscape of modern drug discovery is characterized by an ever-increasing demand for molecular complexity and precision. Medicinal chemists require versatile and reliable tools to construct novel molecular architectures with tailored pharmacological profiles. Within this context, organoboron compounds, particularly boronic acids, have emerged as indispensable synthetic intermediates.[1][2] Their stability, low toxicity, and remarkable utility in carbon-carbon bond-forming reactions have solidified their position as crucial building blocks in the synthesis of bioactive molecules.[2][3]

This technical guide focuses on a specific, highly functionalized reagent: 2-Methoxycarbonyl-3-methoxyphenylboronic acid . The strategic placement of a methoxycarbonyl group and a methoxy group on the phenylboronic acid scaffold imparts unique electronic and steric properties, offering a sophisticated tool for the synthesis of complex pharmaceutical agents. This guide will provide a comprehensive overview of its synthesis, core reactivity, and diverse applications in medicinal chemistry, supported by practical insights and established experimental protocols.

Core Properties and Synthesis

Structural and Physicochemical Profile

This compound is a solid at room temperature with a molecular weight of approximately 194 g/mol . The presence of the methoxycarbonyl (ester) and methoxy (ether) functional groups influences its solubility, reactivity, and interaction with biological targets.[4]

PropertyValueReference
Molecular Formula C9H11BO4[]
Molecular Weight 193.99 g/mol []
Appearance Solid
Melting Point 102-107 °C
Synthetic Rationale and a Generalized Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic workup.[6] For this compound, a common synthetic route would start from an appropriately substituted bromobenzene derivative.

Conceptual Synthetic Workflow:

Caption: Generalized synthetic workflow for arylboronic acids.

Exemplary Synthetic Protocol (Adapted from similar syntheses[6]):

  • Reaction Setup: A solution of methyl 2-bromo-6-methoxybenzoate in an anhydrous ethereal solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 1-2 hours to ensure complete formation of the aryllithium species.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains low. This is followed by slow warming to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of aqueous acid (e.g., 1 M HCl) and stirred vigorously for several hours to hydrolyze the boronate ester.

  • Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of this compound in medicinal chemistry is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[7][8] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[2][9]

The reaction's popularity stems from its mild conditions, tolerance of a wide variety of functional groups, and generally high yields.[7]

The Catalytic Cycle: A Mechanistic Overview

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n Aryl_Pd_II Ar-Pd(II)-X L_n Pd0->Aryl_Pd_II Oxidative Addition Aryl_Pd_II_Boronate Ar-Pd(II)-Ar' L_n Aryl_Pd_II->Aryl_Pd_II_Boronate Transmetalation Aryl_Pd_II_Boronate->Pd0 Reductive Elimination Product Coupled Product (R-Ar') Aryl_Pd_II_Boronate->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Aryl_Pd_II BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Aryl_Pd_II_Boronate Base Base (e.g., K2CO3) Base->Aryl_Pd_II_Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Advantages in Drug Synthesis

The use of this compound in Suzuki-Miyaura couplings offers several strategic advantages:

  • Introduction of a Highly Functionalized Moiety: This building block allows for the direct incorporation of a phenyl ring bearing both an ester and a methoxy group. These functionalities can serve as handles for further synthetic transformations or as key pharmacophoric elements that interact with a biological target.[4]

  • Modulation of Physicochemical Properties: The methoxy and methoxycarbonyl groups can influence a drug candidate's solubility, lipophilicity, and metabolic stability.[4] For instance, the ester can be hydrolyzed to a carboxylic acid, dramatically increasing polarity, while the methoxy group can enhance metabolic stability by blocking a potential site of oxidation.

  • Scaffold Decoration: In fragment-based drug discovery (FBDD) and lead optimization, this reagent can be used to decorate a core scaffold, allowing for the exploration of structure-activity relationships (SAR).[7]

Potential Therapeutic Applications and Target Classes

While specific drugs containing the 2-Methoxycarbonyl-3-methoxyphenyl moiety are not prominently documented in publicly available literature, the structural motifs it helps create are prevalent in various therapeutic areas. The utility of similar substituted phenylboronic acids points to a wide range of potential applications.[10][11]

Kinase Inhibitors

Many kinase inhibitors feature complex substituted aryl and heteroaryl scaffolds. The 2-ethoxy-5-methoxyphenylboronic acid, a close analog, is used in the synthesis of potent Aurora kinase inhibitors for cancer therapy.[4] The 2-methoxycarbonyl-3-methoxyphenyl moiety could similarly be incorporated into scaffolds targeting various kinases, where the substituents could form key hydrogen bonds or van der Waals interactions within the ATP-binding pocket.

GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets. The synthesis of selective agonists and antagonists often involves the coupling of aromatic and heteroaromatic systems. For example, substituted pyrimidines, synthesized via Suzuki coupling with reagents like 2-methoxyphenylboronic acid, have been developed as selective agonists for α7 nicotinic acetylcholine receptors (nAChRs).[11] The unique substitution pattern of this compound could offer novel interactions with GPCR binding sites.

Enzyme Inhibitors

The boronic acid functional group itself can act as a pharmacophore, most notably as an inhibitor of serine proteases.[3][12] The famous proteasome inhibitor Bortezomib (Velcade®) is a boronic acid-containing drug used to treat multiple myeloma.[12][13] While this compound is primarily discussed as a synthetic intermediate, the potential for the boronic acid moiety to engage in reversible covalent interactions with enzyme active sites should not be overlooked. The substituted phenyl ring would serve to anchor the molecule in the binding pocket and confer selectivity.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To couple this compound with a model heteroaryl halide (e.g., 2-chloropyridine) to form the corresponding biaryl product.

Materials:

  • This compound

  • 2-chloropyridine

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reagent Preparation: To a reaction vessel, add this compound (1.2 equivalents), 2-chloropyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., 4:1 dioxane:water) and the palladium catalyst (e.g., 0.05 equivalents) to the vessel.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

This compound represents a sophisticated and valuable tool in the medicinal chemist's arsenal. Its primary utility as a substrate in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex, highly functionalized biaryl and heteroaryl-aryl structures.[8][9] The strategic placement of the methoxycarbonyl and methoxy groups provides opportunities for fine-tuning physicochemical properties and exploring detailed structure-activity relationships.

As the drive for novel therapeutics continues, the demand for versatile and precisely functionalized building blocks will only increase. The principles and applications outlined in this guide demonstrate the significant potential of this compound to contribute to the discovery and development of the next generation of medicines.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is particularly indispensable for the construction of biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specialized building block, This compound , and its application in the synthesis of complex biaryl compounds. The unique substitution pattern of this reagent—featuring a methoxycarbonyl group and a methoxy group ortho and meta to the boronic acid, respectively—introduces specific steric and electronic characteristics. These features necessitate a carefully considered approach to reaction optimization to achieve high yields and purity. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize this versatile reagent.

The Suzuki-Miyaura Reaction: Core Principles and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of catalyst, ligand, base, and solvent system is critical and is dictated by the specific substrates involved.

A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center during transmetalation.[6][7]

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_caption Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl R1-X Transmetalation Transmetalation PdII_Biaryl R1-Pd(II)L2-R2 PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product R1-R2 BoronicAcid R2-B(OH)2 Base + Base (e.g., K2CO3) Boronate [R2-B(OH)3]⁻ Boronate->PdII_Aryl Boronate Transfer caption_node A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Due to the steric hindrance imparted by the ortho-methoxycarbonyl group, the selection of a bulky, electron-rich phosphine ligand is often crucial for achieving high reaction efficiency.[8][9]

Materials
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware and purification supplies

Procedure
  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition : Add toluene and water in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water) via syringe. The solvent should be degassed prior to use.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Pd(OAc)2, SPhos, K2CO3 start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent react Heat and Stir (e.g., 100 °C) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup purify Purify by Column Chromatography workup->purify end Isolated Biaryl Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling with this compound can be highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their expected impact, providing a starting point for optimization.

ParameterVariationRationale and Expected Outcome
Catalyst/Ligand Pd(PPh₃)₄Often effective for simple couplings, but may give low yields with sterically hindered substrates.[8]
Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich phosphine ligands (Buchwald ligands) are highly recommended to promote oxidative addition and reductive elimination with sterically demanding partners.[8][9]
Pd(dppf)Cl₂A robust catalyst, but may require higher temperatures or longer reaction times for challenging substrates.
Base K₂CO₃, Na₂CO₃Common and effective carbonate bases, suitable for a wide range of functional groups.[6]
K₃PO₄A stronger base that can be beneficial for less reactive aryl chlorides or hindered systems.
Cs₂CO₃Often provides superior results in difficult couplings due to its higher solubility and basicity.[10]
Solvent Toluene/WaterA common biphasic system that works well for many Suzuki couplings.
Dioxane/WaterAnother effective solvent system, sometimes offering better solubility for certain substrates.
2-MeTHFA more environmentally friendly solvent that has shown excellent performance in some Suzuki reactions.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Steric hindrance impeding reaction- Use a pre-catalyst or ensure Pd(0) is generated in situ.- Screen stronger bases like K₃PO₄ or Cs₂CO₃.- Employ a bulkier, more electron-rich ligand such as SPhos or XPhos.[8]
Homocoupling of Boronic Acid - High concentration of boronic acid- Inappropriate catalyst choice- Add the boronic acid solution slowly to the reaction mixture.- Experiment with different palladium catalysts and ligands.
Protodeborylation - Presence of excess water or protic sources- Use anhydrous solvents and ensure reagents are dry.- Consider using the boronic ester form of the reagent if protodeborylation is a persistent issue.

References

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
  • Two alternative routes towards the synthesis of biaryls 3a–c.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Public
  • Suzuki reaction - Wikipedia.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid - Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

protocol for C-C bond formation using 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Suzuki-Miyaura C-C Bond Formation Using 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Introduction: The Strategic Importance of Substituted Biaryls

The construction of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors[1]. Among the most powerful methods for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an organoboron species and an organohalide[2][3][4]. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts[5].

The biaryl motif, consisting of two directly connected aromatic rings, is a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs)[6][7]. The specific properties of these molecules can be finely tuned by the substituents on the aromatic rings. This compound is a particularly valuable building block in this context. Its ortho- and meta-substituents introduce significant steric hindrance and specific electronic properties that can be strategically exploited. The methoxycarbonyl (ester) group can act as a synthetic handle for further transformations, such as hydrolysis to a carboxylic acid or amidation, while the methoxy group influences the electronic nature of the ring, making this reagent a versatile tool for drug discovery and materials science[6][8].

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and a practical, field-proven protocol for the application of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination[2][4][9]. The base is a critical component, playing a crucial role in the activation of the boronic acid for the transmetalation step[3][9].

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to an organohalide (Ar¹-X). This step breaks the carbon-halogen bond and forms a new Pd(II) intermediate, where the palladium has inserted itself between the aryl group and the halide[2][4]. The reactivity of the halide is typically I > Br > Cl[10].

  • Transmetalation : This is the pivotal step where the boronic acid transfers its organic group to the palladium center. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This "activated" boronate then exchanges its aryl group (Ar²) with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate[2][9][11].

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle[4][12].

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd [Ar¹-Pd(II)L₂-X] Pd0->OxAdd Ar1_X Ar¹-X (Organohalide) Ar1_X->OxAdd Oxidative Addition Transmetalation [Ar¹-Pd(II)L₂-Ar²] OxAdd->Transmetalation Transmetalation->Pd0 Product Ar¹-Ar² (Biaryl Product) Transmetalation->Product Reductive Elimination Boronic Ar²-B(OH)₂ + Base Boronate [Ar²-B(OH)₃]⁻ M⁺ Boronic->Boronate Boronate->Transmetalation Transmetalation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) purge1 2. Purge with Inert Gas reagents->purge1 solvents 3. Add Degassed Solvent purge1->solvents catalyst 4. Add Catalyst & Purge Again solvents->catalyst heat 5. Heat to 85°C catalyst->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool & Quench monitor->cool extract 8. Extraction cool->extract purify 9. Column Chromatography extract->purify characterize 10. Characterization (NMR, MS) purify->characterize

Sources

Application Notes & Protocols: Navigating Functional Group Tolerance in Reactions with 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Utility of a Doubly Substituted Arylboronic Acid

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the arylboronic acid partner is critical, as its substitution pattern dictates not only the final product structure but also the reaction's efficiency and scope. 2-Methoxycarbonyl-3-methoxyphenylboronic acid is a reagent of particular interest due to its unique substitution pattern: an ortho-methoxycarbonyl group and a meta-methoxy group.

This arrangement presents both a synthetic opportunity and a challenge. The ortho-ester group is a sterically demanding, electron-withdrawing substituent, while the meta-methoxy group is electron-donating.[1][2] This electronic and steric dichotomy significantly influences the boronic acid's reactivity and necessitates a careful selection of reaction conditions to achieve successful couplings, especially when the coupling partner bears sensitive functional groups.

This guide provides a comprehensive analysis of the functional group tolerance observed in palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for navigating these challenges, and offer a systematic overview of compatible and incompatible functionalities.

Molecular Profile and Reactivity Considerations

The reactivity of this compound in a Suzuki-Miyaura coupling is governed by the interplay of its substituents' effects on the key steps of the catalytic cycle.

2.1. Electronic Effects:

  • 2-Methoxycarbonyl Group (-COOCH3): As an electron-withdrawing group, the ester functionality decreases electron density on the boronic acid's aryl ring. This can influence the transmetalation step, a crucial phase where the aryl group is transferred from boron to the palladium center.

  • 3-Methoxy Group (-OCH3): This electron-donating group partially counteracts the effect of the ester by increasing electron density on the ring through resonance, thereby modulating the overall electronic character of the molecule.[3]

2.2. Steric Hindrance: The Dominant Factor The primary challenge associated with this reagent is the steric bulk of the ortho-methoxycarbonyl group.[4] This substituent is positioned directly adjacent to the boronic acid moiety, which can impede the approach of the bulky palladium catalyst complex. This steric clash can slow down or inhibit both the transmetalation and the subsequent reductive elimination steps, often leading to lower yields or requiring more forcing conditions. Overcoming this hindrance is the central theme of protocol design for this reagent.

Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura reaction, highlighting the stages most influenced by the substituents on this compound.

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) Transmetal->PdII_Diaryl Boronate [Ar²B(OH)₃]⁻ Activated Boronic Acid Boronate->Transmetal Critical Step: Steric hindrance from ortho-ester can slow this transfer. Base Base (e.g., K₃PO₄) Base->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim note1 Note: Bulky phosphine ligands (L) are often required to facilitate Reductive Elimination, especially for sterically hindered substrates like this one. PdII_Diaryl->note1 RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Biaryl Product RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (2-MeO₂C-3-MeO-PhB(OH)₂) BoronicAcid->Base

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

Survey of Functional Group Tolerance

The success of a Suzuki-Miyaura coupling with this sterically demanding boronic acid depends heavily on the nature of the functional groups present on the aryl halide coupling partner. The choice of base, solvent, and catalyst/ligand system is paramount to avoid undesired side reactions.[5][6][7]

Table 1: Functional Group Compatibility with this compound

Functional Group ClassExample GroupTolerance LevelRecommended Conditions & Rationale
Halogens -F, -Cl, -BrHighGenerally well-tolerated. Aryl bromides are excellent coupling partners. Aryl chlorides may require more active catalyst systems (e.g., those with bulky biarylphosphine ligands like SPhos or XPhos) to facilitate oxidative addition.[6]
Ethers & Alkyls -OR, -RHighHighly robust and compatible with standard Suzuki conditions. They do not interfere with the catalyst or base.
Ketones & Aldehydes -C(O)R, -CHOModerateCan be sensitive to strong bases, which may cause side reactions like aldol condensation. Use of milder bases like K₃PO₄ or K₂CO₃ is strongly recommended over hydroxides.[8] Low reaction temperatures are preferred.
Esters & Amides -COOR, -CONR₂Moderate to HighEsters can be susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures. Anhydrous conditions or the use of non-nucleophilic bases like CsF or K₃PO₄ are advisable. Amides are generally more robust.[8]
Nitriles -CNHighGenerally stable under typical Suzuki conditions and are well-tolerated.
Nitro Groups -NO₂Moderate to HighWell-tolerated, although some phosphine ligands can be oxidized in the presence of nitro groups at high temperatures. Careful selection of a robust ligand is beneficial.
Alcohols & Phenols -OHModerateThe acidic proton can interfere with the reaction. Protection of the hydroxyl group (e.g., as a silyl or methyl ether) is often the most reliable strategy. Alternatively, using an excess of a strong base (e.g., 3-4 equivalents of K₃PO₄) can deprotonate the -OH in situ, but this may affect yield.
Amines (Anilines) -NH₂, -NHRModerateSimilar to alcohols, the N-H proton can be problematic. Amines can also act as competing ligands for the palladium center, potentially poisoning the catalyst. N-protection (e.g., as an amide or carbamate) is the standard approach to ensure high yields and reproducibility.
Heterocycles Pyridines, IndolesModerate to LowNitrogen-containing heterocycles can coordinate to the palladium catalyst, inhibiting its activity.[7] Unprotected N-H groups in indoles or pyrazoles are particularly challenging. Specialized catalyst systems and conditions are often required.[7] Coupling with 2-halopyridines can be especially difficult.

Detailed Experimental Protocols

The following protocols are designed to serve as validated starting points for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Diagram: General Experimental Workflow

Workflow start Start: Reagent Preparation setup Assemble Reaction Vessel (Flask, Condenser) start->setup inert Establish Inert Atmosphere (Degas solvent, backfill with N₂ or Ar) setup->inert reagents Add Reagents: 1. Aryl Halide 2. Boronic Acid 3. Base 4. Solvent inert->reagents catalyst Add Catalyst/Ligand Solution reagents->catalyst reaction Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup: 1. Cool to RT 2. Dilute with water/EtOAc 3. Separate Layers monitor->workup Upon Completion purify Purification: Dry organic layer, concentrate, and purify by column chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: A standard workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Standard Coupling with a Robust Functional Group (Aryl Bromide)

This protocol describes the coupling of this compound with 4-bromoanisole, a partner with a robust ether functional group.

Reagents & Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 235 mg), and potassium phosphate (3.0 mmol, 637 mg).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 1,4-dioxane (2 mL). This is the catalyst solution.

  • To the main reaction flask, add 1,4-dioxane (8 mL) and water (2 mL). The solvent should be degassed prior to use by sparging with an inert gas for 20-30 minutes.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Coupling with a Base-Sensitive Functional Group (Aryl Bromide with Ester)

This protocol outlines the coupling with methyl 4-bromobenzoate, demonstrating the necessary modifications to preserve a base-labile ester group.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (as a 1.0 M solution in toluene, 6 mol%)

  • Potassium Fluoride (KF), spray-dried (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 mmol, 215 mg), this compound (1.2 mmol, 235 mg), and potassium fluoride (3.0 mmol, 174 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) via syringe.

  • In a separate, dry vial under an inert atmosphere, prepare the catalyst solution by adding Pd₂(dba)₃ (0.015 mmol, 13.7 mg) to THF (1 mL).

  • Add the P(t-Bu)₃ solution (0.06 mmol, 60 µL of 1.0 M solution) to the palladium suspension. The color should change, indicating ligand binding.

  • Transfer the active catalyst solution to the main reaction flask.

  • Heat the reaction mixture to 70 °C and stir.

  • Monitor the reaction progress. Due to the steric hindrance, this may require 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the product, taking care to avoid hydrolysis of the ester on silica.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions (for sensitive reactions). 3. Steric hindrance is too great for the chosen ligand.1. Use a fresh source of palladium and ligand. Consider a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type biarylphosphine ligands). Increase reaction temperature or time.
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or too nucleophilic.1. Use anhydrous conditions or minimize the amount of water in the solvent system. 2. Optimize the reaction to run at the lowest possible temperature for the shortest time. 3. Use a milder base like KF or CsF.
Hydrolysis of Ester Group(s) 1. Use of strong, nucleophilic bases (e.g., NaOH, KOH). 2. High concentration of water at elevated temperatures.1. Switch to a non-nucleophilic base such as K₃PO₄, K₂CO₃, or KF.[6] 2. Run the reaction under anhydrous or nearly anhydrous conditions.
Low Yield with Heterocyclic Partners 1. Catalyst inhibition by the heteroatom (especially nitrogen).1. Increase catalyst loading (e.g., to 5 mol%). 2. Use specialized ligands designed for heteroaryl couplings. 3. Protect N-H functionalities if present.[7]

Conclusion

This compound is a valuable synthetic building block for accessing complex, sterically hindered biaryl compounds. Its successful application hinges on a clear understanding of the challenges posed by its ortho-ester substituent. By selecting appropriate reaction partners and carefully tailoring the reaction conditions—specifically the choice of a non-nucleophilic base and a sterically accommodating, electron-rich phosphine ligand—a broad range of functional groups can be tolerated. The protocols and guidelines presented here offer a robust framework for researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Organic Chemistry Portal.
  • The influence of ortho-substituents on the properties of phenylboronic acids.
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • 3-Methoxyphenylboronic acid. Chem-Impex.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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Application Notes and Protocols for Scale-Up Synthesis Using 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the use of 2-Methoxycarbonyl-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document delves into the intricacies of handling this sterically hindered and electronically modified building block. It offers a robust, scalable protocol for the synthesis of biaryl compounds, a common structural motif in pharmaceuticals. The guide emphasizes scientific integrity, providing causal explanations for experimental choices, self-validating protocols, and authoritative references to support key claims. Visual aids, including workflow diagrams and data tables, are provided to ensure clarity and ease of use in a laboratory and pilot plant setting.

Introduction: The Strategic Value of this compound in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] Biaryl structures, in particular, are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials, making this reaction an indispensable tool in drug discovery and development.[3]

This compound is a valuable building block for the synthesis of complex molecular architectures. The presence of an ortho methoxycarbonyl group and a meta methoxy group introduces specific steric and electronic characteristics to the molecule. These substituents can influence the pharmacokinetic and pharmacodynamic properties of a target molecule, making this boronic acid a key intermediate in the synthesis of novel therapeutics.[3]

However, the very features that make this reagent attractive also present challenges in its application, particularly during scale-up. The steric hindrance from the ortho ester group can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle, often requiring carefully optimized conditions to achieve high yields. This guide provides a detailed protocol and the underlying scientific principles to successfully employ this compound in large-scale synthetic campaigns.

Physicochemical Properties and Safety Data

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs such as 2-methoxy- and 2-formylphenylboronic acids.

PropertyInferred Value/InformationReference & Rationale
Molecular Formula C₉H₁₁BO₄Based on structure
Molecular Weight 193.99 g/mol Based on structure
Appearance White to off-white solidAnalogy with similar phenylboronic acids
Melting Point Expected to be in the range of 100-150 °CAnalogy with substituted phenylboronic acids
Solubility Soluble in polar organic solvents (e.g., THF, Dioxane, DMF, alcohols). Poorly soluble in nonpolar solvents (e.g., hexanes).General solubility of phenylboronic acids.[4]
Stability Stable under normal storage conditions. May be sensitive to heat and strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines.General stability of boronic acids.[4]

Safety and Handling:

Substituted phenylboronic acids are generally considered irritants. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[5][6]

  • Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ (Base) PdII_Diaryl Ar-Pd(II)-Ar'(L₂) (Diaryl-Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. For sterically hindered substrates like this compound, this step can be challenging.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Scale-Up Synthesis Protocol: A Representative Example

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a multi-gram scale. This protocol is based on established methodologies for sterically hindered substrates and serves as a robust starting point for process optimization.

Reaction Scheme:

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
Aryl Bromide (generic)-(Scale-dependent)1.01.0
This compound193.99(Scale-dependent)1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50(Scale-dependent)0.010.01 (1 mol%)
SPhos410.51(Scale-dependent)0.020.02 (2 mol%)
Potassium Phosphate (K₃PO₄)212.27(Scale-dependent)2.52.5
1,4-Dioxane-(Scale-dependent)--
Water18.02(Scale-dependent)--

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Temperature control unit (heating/cooling circulator)

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system for purification

Experimental Workflow:

Caption: General workflow for the scale-up Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and assembled with an overhead stirrer, reflux condenser, and nitrogen inlet.

    • Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging:

    • To the inerted reactor, add the aryl bromide, this compound, and potassium phosphate (K₃PO₄).

    • In a separate, dry, and inerted flask, prepare a solution of Palladium(II) acetate (Pd(OAc)₂) and SPhos in a small amount of the reaction solvent (1,4-dioxane).

  • Solvent Addition and Degassing:

    • Add the bulk of the 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reactor containing the solids.

    • Stir the mixture and sparge with nitrogen for 15-20 minutes to ensure the solvent is thoroughly degassed.

    • Add the pre-mixed catalyst solution to the reactor via cannula or an addition funnel.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring. The steric hindrance of the substrates may necessitate higher temperatures to achieve a reasonable reaction rate.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS, or TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or toluene (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure biaryl product.

Troubleshooting and Optimization for Scale-Up

Scaling up Suzuki-Miyaura reactions can present several challenges. Here are some key considerations and troubleshooting tips:

ChallengePotential Cause(s)Recommended Solution(s)
Low or Incomplete Conversion - Insufficient reaction temperature or time.- Inefficient catalyst/ligand system for the sterically hindered substrate.- Poor quality of reagents or solvents.- Increase reaction temperature and/or extend reaction time.- Screen alternative bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5]- Ensure reagents are pure and solvents are anhydrous and properly degassed.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) - Presence of oxygen in the reaction mixture.- Instability of the boronic acid under the reaction conditions.- Maintain a strict inert atmosphere throughout the reaction.- Use freshly prepared and thoroughly degassed solvents.- Consider using the corresponding boronic ester, which can be more stable.
Difficult Product Isolation/Purification - Emulsion formation during work-up.- Co-elution of product with impurities during chromatography.- Add brine to the aqueous layer to break emulsions.- Filter the reaction mixture through a pad of celite before extraction to remove fine solids.- Optimize the solvent system for chromatography or consider recrystallization.
High Residual Palladium in the Final Product - Inefficient removal of palladium during work-up and purification.- Employ palladium scavenging agents (e.g., activated carbon, silica-based scavengers) after the reaction is complete.- Perform multiple aqueous washes during the work-up.

Conclusion

The successful scale-up of Suzuki-Miyaura cross-coupling reactions using sterically and electronically challenging substrates like this compound is highly achievable with careful planning and execution. The protocol and guidelines presented in this document provide a solid foundation for researchers and process chemists to develop robust and efficient synthetic routes to complex biaryl molecules. By understanding the underlying mechanistic principles and anticipating potential scale-up challenges, scientists can effectively leverage this versatile building block in their drug discovery and development programs.

References

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  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxyphenylboronic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: (2-Formylphenyl)boronic acid.
  • Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-6-methoxyphenylboronic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid.
  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
  • Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214.
  • Wikipedia. (n.d.). Phenylboronic acid.
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  • ResearchGate. (2013). Workup of suzuki miyaura coupling?.
  • Qiu, Y., et al. (2009). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 13(5), 915-924.
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  • Wang, D., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(34), 6663-6670.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195-16202.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Carrow, B. P., & Hartwig, J. F. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Chemical Society Reviews, 43(15), 5363-5405.
  • PubChem. (n.d.). Methyl 2-methoxybenzoate.
  • ChemicalBook. (n.d.). Methyl 2-methoxybenzoate(606-45-1).
  • ChemBK. (n.d.). Methyl 2-methoxy-6-methylbenzoate.
  • ChemScene. (n.d.). 54166-96-0 | Methyl 2-amino-6-methoxybenzoate.
  • FooDB. (2010). Showing Compound Methyl 2-methoxybenzoate (FDB010545).
  • Li, Y., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(15), 11283-11304.
  • Miura, T., et al. (2014). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Synthesis, 46(04), 496-502.
  • Cappelli, A., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60.
  • Al-Hadedi, A. A. M., et al. (2023). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
  • de Fátima, A., et al. (2007). Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues. Letters in Drug Design & Discovery, 4(5), 332-336.

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applications of 2-Methoxycarbonyl-3-methoxyphenylboronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid in Organic Synthesis

Prepared by: A Senior Application Scientist

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds is paramount. Among the tools available to chemists, boronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] this compound is a particularly valuable, albeit specialized, building block. Its unique substitution pattern—featuring a sterically demanding and electron-withdrawing methoxycarbonyl group ortho to the boronic acid and an electron-donating methoxy group in the meta position—offers chemists a powerful tool for synthesizing highly functionalized and sterically hindered biaryl compounds.

These structural motifs are of significant interest in medicinal chemistry and materials science.[3][4] The presence of the ester and ether functionalities allows for post-coupling transformations and influences the molecule's electronic properties and conformation, which can be critical for biological activity or material performance.[5] This guide provides an in-depth look at the primary applications of this compound, complete with detailed protocols and expert insights into optimizing its use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The foremost application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[6][7] This reaction is celebrated for its mild conditions, high functional group tolerance, and commercial availability of reagents.[2][8]

Reaction Principle and Catalytic Cycle

The reaction facilitates the formation of a C-C bond between an organoboron species (the boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[7][9] The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_oxidative Ar¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition PdII_transmetal Ar¹-Pd(II)L₂-Ar² PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² (Biaryl Product) PdII_transmetal->Ar1Ar2 Ar1X Ar¹-X (Organohalide) Ar1X->PdII_oxidative Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->PdII_transmetal Base Base (e.g., K₂CO₃) Base->PdII_transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Profile of this compound

The substituents on this boronic acid create a unique electronic and steric environment that must be considered when designing a synthesis:

  • Electronic Effects: The methoxycarbonyl (-CO₂Me) group is electron-withdrawing, which generally decreases the nucleophilicity of the arylboronic acid and can slow the rate of transmetalation. Conversely, the methoxy (-OMe) group is electron-donating. The interplay of these opposing effects influences the overall reactivity.

  • Steric Hindrance: The ortho-methoxycarbonyl group presents significant steric bulk around the reaction center. This can hinder the approach to the palladium complex, potentially requiring more active catalyst systems, higher temperatures, or longer reaction times to achieve good conversion.

Application Note 1: Synthesis of Substituted Biaryl Compounds

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Due to the potential for lower reactivity from steric and electronic effects, a catalyst system known for its high activity with challenging substrates is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (Buchwald Ligand) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane. Add this catalyst solution to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio, 5 mL total volume) via syringe. A biphasic solvent system is common and often beneficial.[11]

  • Reaction: Heat the mixture to 90–110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 4 to 24 hours, depending on the reactivity of the aryl bromide.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst & Ligand (e.g., Pd(OAc)₂ + SPhos) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) catalyst->inert solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction 5. Heat & Stir (e.g., 90-110 °C, 4-24h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Workup (Cool, Dilute, Extract) monitor->workup Complete purify 8. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application in Medicinal Chemistry

The 2-methoxycarbonyl-3-methoxyphenyl motif is a valuable scaffold in drug discovery. The ester can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, providing a handle for salt formation or further derivatization. The methoxy group influences lipophilicity and can be involved in key interactions with biological targets.[4] This building block is particularly useful for synthesizing analogs of natural products or designing inhibitors for enzymes like kinases, where precise steric and electronic tuning is required for potency and selectivity.[12]

Troubleshooting and Key Considerations

When working with this compound, several challenges may arise. Understanding these allows for proactive optimization.

ChallengeCausalityMitigation Strategy
Low Yield / Incomplete Reaction Steric hindrance from the ortho-substituent and deactivating electronic effects can slow the reaction.Use a more active catalyst system (e.g., palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos).[13][14] Increase reaction temperature or extend reaction time. Ensure the base is finely powdered and anhydrous if required.
Protodeboronation The C-B bond can be cleaved by protons, especially at elevated temperatures in aqueous media, leading to the formation of methyl 2-methoxybenzoate as a byproduct.[14]Use a non-aqueous base like KF or CsF, or minimize the amount of water in the solvent system. Use a higher loading of the boronic acid (e.g., 1.5 equiv). Milder reaction temperatures, if feasible with a highly active catalyst, can also help.
Homocoupling The boronic acid can couple with itself to form a symmetrical biaryl, a reaction often promoted by oxygen or certain palladium species.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. The choice of palladium source and ligand can also influence the extent of homocoupling.

Conclusion

This compound is a sophisticated synthetic intermediate whose value lies in its ability to introduce a highly functionalized and sterically defined moiety into target molecules. While its reactivity profile requires careful consideration of catalyst systems and reaction conditions, its primary application in Suzuki-Miyaura cross-coupling provides a reliable pathway to complex biaryl compounds. For researchers in drug development and materials science, mastering the use of this reagent opens doors to novel chemical entities with precisely engineered properties.

References

  • Zhu, W., et al. (2008). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Vertex AI Search.
  • BenchChem. (2025). Understanding Boronic Acids: Properties and Synthesis Uses. BenchChem.
  • El-garhy, M. S., & El-Zaher, E.-S. H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar.
  • Wöhl, P., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid. BenchChem.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions. BenchChem.
  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. eScholarship.
  • G. S. T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Silva, V. L. M., et al. (2021).
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Google Patents. (2007). CN101054330A - Synthesis method for biphenyl compound.
  • I.R.I.S. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates using 2-Ethoxy-5-methoxyphenylboronic acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. BenchChem.

Sources

Application Notes and Protocols for the Derivatization of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the derivatization of 2-Methoxycarbonyl-3-methoxyphenylboronic acid, a versatile building block for the synthesis of complex organic molecules. Recognizing its potential in medicinal chemistry and drug discovery, this document details key derivatization strategies, focusing on the widely applicable Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By synthesizing established chemical principles with practical, field-proven insights, this guide offers not just protocols, but a deeper understanding of the causality behind experimental choices. The provided methodologies are designed to serve as a robust starting point for researchers aiming to incorporate this valuable synthon into their synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound is a bifunctional aromatic building block with significant potential in the synthesis of novel organic compounds, particularly in the realm of pharmaceutical and materials science. Its structure is characterized by three key functional groups on a phenyl ring:

  • A boronic acid moiety, which is a versatile handle for transition metal-catalyzed cross-coupling reactions.

  • An ortho-methoxycarbonyl group (an ester), which acts as an electron-withdrawing group and a potential site for further chemical modification.

  • A meta-methoxy group, an electron-donating group that can influence the electronic properties and conformation of the molecule.

The unique substitution pattern of this molecule presents both opportunities and challenges in its derivatization. The ortho-ester group can exert significant steric hindrance, potentially impeding the approach of bulky reagents to the boronic acid functionality.[1] Concurrently, the electronic interplay between the electron-withdrawing ester and the electron-donating methoxy group can modulate the reactivity of the boronic acid in cross-coupling reactions.

Biaryl motifs and arylamines, common products of boronic acid derivatization, are prevalent structural features in a vast number of approved drugs and clinical candidates.[2][3] Therefore, mastering the derivatization of synthons like this compound is of paramount importance for drug development professionals.

Key Derivatization Strategies

The primary routes for the derivatization of this compound involve palladium- and copper-catalyzed cross-coupling reactions. These methods offer a high degree of functional group tolerance and are foundational in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[4] This reaction is a cornerstone of biaryl synthesis and is widely used in the pharmaceutical industry.[2]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then undergoes transmetalation.

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Mechanism

Experimental Protocol: A Representative Procedure

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound1256355-41-5210.001.21.2
Aryl Bromide (generic)VariesVaries1.01.0
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.580.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality and Considerations:

  • Catalyst Choice: For sterically hindered substrates like our target molecule, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ may offer improved yields by promoting the reductive elimination step.[1][5] However, Pd(PPh₃)₄ is a reliable starting point for many applications.[6]

  • Base Selection: An inorganic base is crucial for the activation of the boronic acid.[7] Potassium carbonate is a common choice, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for challenging couplings.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[2]

Chan-Lam Cross-Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[8][9] This reaction is a valuable alternative to the Buchwald-Hartwig amination and is often conducted under milder conditions, even in the presence of air.[10]

Mechanistic Rationale:

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves:

  • Ligand Exchange/Transmetalation: The aryl boronic acid reacts with a copper(II) salt to form a copper-aryl intermediate.

  • Coordination: The nucleophile (an amine or alcohol) coordinates to the copper center.

  • Reductive Elimination: The aryl group and the nucleophile couple and are eliminated from a transient copper(III) species, forming the desired C-N or C-O bond and a copper(I) species.

  • Reoxidation: The copper(I) catalyst is reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Mechanism

Experimental Protocol: A Representative Procedure for N-Arylation

This protocol provides a general method for the Chan-Lam N-arylation of this compound with a generic primary or secondary amine.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound1256355-41-5210.001.01.0
Amine (generic)VariesVaries1.21.2
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.630.10.1
Pyridine110-86-179.102.02.0
Dichloromethane (DCM)75-09-284.935 mL-
Molecular Sieves (4Å)--~200 mg-

Procedure:

  • To an oven-dried flask open to the air, add this compound (1.0 mmol), copper(II) acetate (0.1 mmol), and powdered 4Å molecular sieves (~200 mg).

  • Add dichloromethane (5 mL) and stir the suspension.

  • Add the amine (1.2 mmol) followed by pyridine (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often left open to the atmosphere to facilitate the reoxidation of the copper catalyst.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

Causality and Considerations:

  • Copper Source: Copper(II) acetate is a commonly used and inexpensive catalyst. Other copper salts like CuCl₂ or Cu(OTf)₂ can also be effective.[11]

  • Base/Ligand: Pyridine often serves as both a base and a ligand in Chan-Lam couplings. Other bases like triethylamine or diisopropylethylamine can be used. In some cases, the addition of a bidentate ligand like 1,10-phenanthroline can improve reaction efficiency.[11]

  • Solvent: Dichloromethane is a common solvent, but others like methanol, acetonitrile, or toluene can also be employed.[12] The choice of solvent can significantly impact the reaction rate and yield.

  • Substrate Scope: The Chan-Lam coupling is generally tolerant of a wide range of functional groups. However, electron-deficient boronic acids may react more slowly.[10] The steric hindrance from the ortho-ester on our target molecule may necessitate longer reaction times or slightly elevated temperatures.

Visualization of Experimental Workflow

Experimental_Workflow

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider screening different catalysts, ligands, bases, and solvents. For the Suzuki-Miyaura reaction, using a more active Buchwald-type ligand may be beneficial. For the Chan-Lam coupling, slightly elevated temperatures (e.g., 40-60 °C) may be required.

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents (especially for Suzuki-Miyaura) and ensuring the reaction is run under an inert atmosphere.

  • Homocoupling: Dimerization of the boronic acid can sometimes occur. This can often be suppressed by carefully controlling the reaction conditions and catalyst loading.

  • Hydrolysis of the Ester: The basic conditions of the Suzuki-Miyaura reaction or prolonged reaction times could potentially lead to the hydrolysis of the methoxycarbonyl group. If this is observed, using milder bases (e.g., K₃PO₄) or shorter reaction times may be necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura and Chan-Lam cross-coupling reactions provide reliable and high-yielding pathways for its derivatization to form C-C, C-N, and C-O bonds. While the steric and electronic nature of this particular substrate requires careful consideration in the choice of reaction conditions, the protocols and principles outlined in this guide provide a solid foundation for its successful application in research and development. As with any chemical synthesis, empirical optimization is key to achieving the best results for a specific transformation.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Shrestha, B., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 27(15), 4987.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14084-14085.
  • Toupalas, G., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
  • Gopi, R., et al. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances, 13(26), 17757-17762.
  • Laurent, M., et al. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry.
  • Zhang, Y., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Rosen, B. M., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 130(21), 6662-6663.
  • Chan, K. H., et al. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Angewandte Chemie, 133(37), 20436-20443.
  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945-947.
  • Laitar, D. S., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 5(12), 4884-4892.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.
  • Grayson, J. D., et al. (2021). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters.
  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950.
  • Grayson, J. D., et al. (2021). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv.
  • Vantourout, J. C., et al. (2017). Spectroscopic studies of the Chan-Lam amination: a mechanism-inspired solution to boronic ester reactivity. Journal of the American Chemical Society, 139(13), 4769-4779.
  • Bar, R. S., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(5), 1334-1337.
  • Zhang, Z., et al. (2022). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
  • Bnyunes, M. M., et al. (2021). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Molecules, 26(18), 5625.
  • El-Gendy, B. E. M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(27), e202301389.
  • Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Gomes, A. R., et al. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Synthesis: The Versatile Role of 3-Methoxyphenylboronic Acid. Retrieved from [Link]

  • Leny, F., & Pucheault, M. (2022).

Sources

Application Notes and Protocols for the Use of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Substituted Phenylboronic Acids in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a wide array of therapeutic agents, including the highly successful class of angiotensin II receptor blockers (ARBs) like Valsartan and Telmisartan.[1][2][3][4] The judicious selection of substituted phenylboronic acids is a critical aspect of the synthetic strategy, as the nature and position of substituents profoundly influence the steric and electronic properties of the resulting intermediates, and ultimately the pharmacological profile of the active pharmaceutical ingredient (API).

This guide focuses on the application of 2-Methoxycarbonyl-3-methoxyphenylboronic acid , a uniquely substituted building block for the synthesis of complex pharmaceutical intermediates. The presence of an ortho-methoxycarbonyl group and a meta-methoxy group introduces specific electronic and steric characteristics that can be strategically exploited in drug design. The ortho-ester group can act as a handle for further synthetic transformations or influence the conformation of the final molecule, a critical factor for receptor binding.

These application notes provide a comprehensive overview of the utility of this compound, including detailed protocols for its use in Suzuki-Miyaura coupling reactions, insights into the mechanistic considerations imparted by its substitution pattern, and strategies for reaction optimization.

Chemical Properties and Handling

PropertyValue
IUPAC Name (2-methoxycarbonyl-3-methoxyphenyl)boronic acid
CAS Number 919973-74-3
Molecular Formula C₉H₁₁BO₅
Molecular Weight 210.00 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dioxane, THF, and DMF
Storage Store in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to moisture and air.

Mechanistic Considerations and the Influence of Substituents

The success of a Suzuki-Miyaura coupling is contingent on a delicate balance of factors within the catalytic cycle, which broadly consists of oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid play a pivotal role, particularly in the transmetalation step.

The ortho-methoxycarbonyl group in this compound is electron-withdrawing, which can influence the acidity of the boronic acid. This can affect the formation of the boronate complex, a key step in the transmetalation process.[5] Furthermore, the steric bulk of the ortho-ester can modulate the rate of the coupling reaction. While significant steric hindrance at the ortho position can sometimes impede the reaction, it can also be leveraged to control regioselectivity in certain applications.

The meta-methoxy group , being electron-donating, can also impact the electronic properties of the phenyl ring and, consequently, its reactivity. Understanding these electronic and steric effects is crucial for the rational selection of reaction conditions.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base in a Schlenk flask catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent purge Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->purge heat Heat to Desired Temperature with Vigorous Stirring purge->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Application Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Intermediate

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl intermediate.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ with PPh₃ is a classic and often effective catalyst system for Suzuki couplings. For more challenging substrates, or to improve yields and reaction times, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.[5][6]

  • Base: Potassium carbonate is a commonly used base that is effective in many Suzuki couplings. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly with less reactive aryl chlorides or sterically hindered substrates.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is standard. The water is essential for the activation of the boronic acid. The choice of organic solvent can influence the solubility of the reagents and the reaction temperature.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd(PPh₃)₄Pd₂(dba)₃
Ligand PPh₃-SPhos
Base K₂CO₃Na₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂O
Temperature 90 °C100 °C80 °C
Typical Time 6-12 h8-16 h4-8 h

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (OH⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable.
Ineffective baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature, ensuring it is below the decomposition point of the reactants and products.
Formation of Homocoupled Byproducts Presence of oxygenEnsure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere.
Decomposition of Boronic Acid Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Consider using a more active catalyst to reduce reaction time.

Conclusion

This compound is a valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers opportunities for fine-tuning the properties of target molecules. While specific literature protocols for its use are scarce, the representative Suzuki-Miyaura coupling protocol provided herein, based on well-established principles, serves as a solid foundation for researchers. Successful application will depend on careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, to account for the specific electronic and steric effects of the substituents.

References

  • Ries, U. J., et al. (1993). 6-Substituted 1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids as potential antibacterial agents. Journal of Medicinal Chemistry, 36(25), 4040-4051.
  • Goossens, F., et al. (2006). An efficient synthesis of Telmisartan. Organic Process Research & Development, 10(4), 749-752.
  • Černý, J., et al. (2010). An efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 26.
  • Wang, L., et al. (2007). Synthetic improvements in the preparation of clopidogrel. Organic Process Research & Development, 11(4), 487-489.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and mechanistic analysis. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Walker, S. D., et al. (2004). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497-5508.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of selectivity in the Suzuki-Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction.

Sources

Troubleshooting & Optimization

low yield in Suzuki coupling with 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Low Yields in Suzuki Couplings with 2-Methoxycarbonyl-3-methoxyphenylboronic acid.

Introduction: Navigating a Challenging Coupling Partner

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, valued for its functional group tolerance and robust formation of C-C bonds.[1] However, its success is not always guaranteed, particularly when dealing with structurally complex or electronically challenging substrates. Researchers using This compound often face the frustrating issue of low product yield. This guide is designed to serve as a dedicated technical support resource, moving beyond generic advice to provide a deep, mechanistic-driven troubleshooting framework for this specific substrate.

The challenges with this boronic acid are twofold:

  • Steric Hindrance: The presence of two substituents ortho to the boronic acid creates significant steric bulk. This bulk can impede critical steps in the catalytic cycle, namely the transmetalation and the final reductive elimination.[2][3]

  • Electronic Effects & Potential Chelation: The methoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the aryl group and slow the rate-determining transmetalation step.[4] Furthermore, the adjacent methoxy group's oxygen atom can potentially form a stable chelate complex with the palladium center, sequestering the catalyst and preventing turnover.[2][5]

This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced optimization, empowering you to conquer this demanding transformation.

Troubleshooting Guide: A Symptom-Based Approach

Q1: My reaction with this compound has failed or is giving very low yield. Where do I begin my investigation?

A systematic approach is critical. Before making drastic changes to the reaction conditions, it's essential to diagnose the likely point of failure. The following workflow provides a structured path for your initial troubleshooting efforts.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (LC-MS, Crude NMR) Start->Check_SM SM_Consumed Is Aryl Halide Consumed? Check_SM->SM_Consumed Yes_Path Side Reactions Dominate SM_Consumed->Yes_Path  Yes No_Path Reaction Stalled / Catalyst Inactive SM_Consumed->No_Path  No Homocoupling Homocoupling of Boronic Acid? Yes_Path->Homocoupling Optimize_Catalyst Optimize Catalyst & Ligand No_Path->Optimize_Catalyst Optimize_Base Optimize Base & Solvent No_Path->Optimize_Base Check_Reagents Verify Reagent Quality & Setup No_Path->Check_Reagents Protodeboronation Protodeboronation / Dehalogenation? Homocoupling->Protodeboronation No Sol_Homocoupling Improve Degassing Use Pd(0) Source or Precatalyst Homocoupling->Sol_Homocoupling Yes Sol_Protodeboronation Use Anhydrous Conditions Use Milder Base (e.g., KF) Convert to Boronic Ester (BPin) Protodeboronation->Sol_Protodeboronation Yes

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Q2: I suspect my catalyst system is the problem. How do I select an effective palladium catalyst and ligand for this hindered substrate?

For sterically demanding couplings, the choice of catalyst and, more importantly, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky or electron-donating enough to facilitate the difficult oxidative addition and reductive elimination steps.[2][6]

The Causality: Bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) are required.

  • Bulkiness: A large steric profile on the ligand promotes the final reductive elimination step, which is often slow for hindered substrates, to release the product from the palladium center.[2]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which accelerates the initial, often rate-limiting, oxidative addition of the aryl halide into the Pd(0) center.[7]

Recommended Catalyst Systems:

Catalyst/Ligand ClassSpecific ExamplesRationale & Key Advantages
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosThe gold standard for challenging couplings.[8] They possess the ideal combination of steric bulk and electron-richness to promote all steps of the catalytic cycle for hindered substrates.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable bonds with palladium, leading to highly active and long-lived catalysts.[2][8] Excellent for coupling both sterically hindered and electron-deficient partners.
Palladacycle Precatalysts XPhos Pd G2/G3, SPhos Pd G2These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species in solution.[2][6] They offer improved reproducibility over air-sensitive Pd(0) sources.

Actionable Advice: If you are using Pd(PPh₃)₄ or PdCl₂(dppf) and seeing no reaction, switch to a modern catalyst system. A reliable starting point is XPhos Pd G3 (1-3 mol%) with a strong base.

Q3: My reaction is stalled with starting materials remaining. Could my base be the issue?

Absolutely. The base is not merely a spectator; it plays a crucial role in activating the boronic acid.[9][10] The neutral boronic acid is not nucleophilic enough to transmetalate efficiently. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[10][11]

For hindered substrates that react slowly, a weak or partially soluble base may not generate a sufficient concentration of the active boronate, causing the reaction to stall.

Base & Solvent Selection Guide:

BaseRecommended Solvent(s)Considerations & Best Use Cases
K₃PO₄ Dioxane, Toluene, 2-MeTHFA strong, effective base for hindered couplings. Often used with a small amount of water to aid solubility, but this can promote protodeboronation.[2][12]
Cs₂CO₃ Dioxane, DMFA highly effective but more expensive base. Its high solubility in organic solvents can be advantageous.[13]
K₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OA common, moderate base. May be too weak for this challenging substrate unless higher temperatures are used.[13]
KF THF, DioxaneA mild base, particularly useful for protecting the methoxycarbonyl group from hydrolysis.[9] It activates the boronic acid without creating harsh basic conditions that could degrade the ester.

Actionable Advice: If you are using a weak base like Na₂CO₃, switch to a stronger, non-nucleophilic base like finely powdered K₃PO₄ (2-3 equivalents) . If you are concerned about ester hydrolysis, attempt the reaction with KF .

Q4: My starting materials are consumed, but I see a complex mixture of byproducts. What's happening?

Consumption of starting materials without significant product formation points to dominant side reactions. For boronic acids, the two most common culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom. Electron-deficient and sterically hindered boronic acids are particularly susceptible to this pathway.[14][15]

    • Cause: Presence of water, often in combination with strong bases and high temperatures.[12]

    • Prevention:

      • Use a more stable boron reagent. Convert the boronic acid to its corresponding pinacol ester (BPin) , which is significantly more resistant to hydrolysis.[12][16]

      • Employ strictly anhydrous conditions. Use dry solvents and consider bases like potassium trimethylsilanolate (TMSOK).[12]

      • Run the reaction at the lowest effective temperature.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (Ar-Ar).

    • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.[14][16]

    • Prevention:

      • Rigorous Degassing: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[17]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[17][18]

The Suzuki-Miyaura Catalytic Cycle: Highlighting Problematic Steps

Understanding the catalytic cycle is key to rational troubleshooting. For this compound, the steric and electronic factors create bottlenecks at specific stages.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_halide L₂Pd(II)(Ar¹)(X) OA->PdII_halide TM Transmetalation (Often Rate-Limiting) PdII_halide->TM PdII_biaryl L₂Pd(II)(Ar¹)(Ar²) TM->PdII_biaryl RE Reductive Elimination (Slow for Hindered Substrates) PdII_biaryl->RE RE->Pd0 Product Ar¹-Ar² (Product) RE->Product Boronic Ar²-B(OH)₂ + Base Boronic->TM Halide Ar¹-X Halide->OA

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps hindered by the substrate.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal catalyst loading?

    • A: For challenging substrates, a higher catalyst loading may be necessary. Start with 1-2 mol% of the palladium precatalyst and increase to 3-5 mol% if conversion is low.[2]

  • Q: Is water necessary in my solvent system?

    • A: Not always. While a small amount of water can help solubilize inorganic bases like K₃PO₄ and facilitate boronate formation, it also increases the risk of protodeboronation.[12] For sensitive substrates, rigorously anhydrous conditions are often superior.

  • Q: How can I confirm the quality of my boronic acid?

    • A: Boronic acids can degrade over time, especially if exposed to air and moisture.[17] Check the purity by NMR before use. A common degradation pathway is the formation of the corresponding boroxine (a trimeric anhydride). If degradation is suspected, use a fresh bottle or consider converting it to a more stable pinacol ester.[14]

  • Q: My ester group might be getting hydrolyzed. How can I avoid this?

    • A: The methoxycarbonyl group is sensitive to strongly basic conditions, especially at elevated temperatures. To prevent hydrolysis, use a milder base like powdered KF or run the reaction at a lower temperature for a longer time.[9]

Recommended Starting Protocol for Optimization

This protocol provides a robust starting point for coupling this compound. It utilizes a modern catalyst system designed to overcome steric and electronic challenges.

Materials:

  • Aryl Halide (Ar-X) (1.0 eq)

  • This compound (1.3 - 1.5 eq)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane or 2-MeTHF (to achieve ~0.1 M concentration)

Procedure:

  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, the boronic acid, and the powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with dry argon or nitrogen for 15-20 minutes. A robust inert atmosphere is crucial to prevent catalyst deactivation and homocoupling.[17][18]

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed solvent via syringe to the vial.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.

Sources

Technical Support Center: Purification of Biaryl Products from 2-Methoxycarbonyl-3-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxycarbonyl-3-methoxyphenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving this sterically hindered boronic acid, most commonly in Suzuki-Miyaura cross-coupling.

The unique structure of this reagent—with ortho-substituents on either side of the boronic acid moiety—presents specific challenges that can lead to incomplete reactions and the formation of difficult-to-separate byproducts.[1][2][3] This guide is designed to help you navigate these challenges, explaining the causality behind purification strategies to ensure you obtain your target compound with the highest possible purity.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues you may observe during the workup and purification of your reaction mixture.

Question: My crude product is heavily contaminated with unreacted this compound. How can I effectively remove it?

Answer: This is a common issue, often arising from the reduced reactivity of a sterically hindered boronic acid.[1][2] The acidic nature of the boronic acid functional group provides a straightforward, non-chromatographic method for its removal.

  • Probable Cause: Incomplete consumption of the boronic acid due to steric hindrance slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

  • Solution: Basic Aqueous Extraction. Boronic acids are weak Lewis acids and will deprotonate to form water-soluble boronate salts in the presence of a base.[4][5]

    • Dissolve your crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a mild aqueous basic solution. A 1-2 M solution of sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution is typically effective.[5] The boronic acid will transfer to the aqueous layer as its sodium salt.

    • Separate the organic layer. To ensure complete removal, you may repeat the basic wash.

    • Wash the organic layer with water and then with brine to remove residual base and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

Expert Insight: While effective, this method carries a risk of hydrolyzing the methyl ester on your desired product, especially if a strong base like NaOH is used for an extended period. Monitor the process by TLC or LC-MS if your product is potentially base-sensitive. Using a milder base like NaHCO₃ is a safer first approach.

Question: My NMR/LC-MS analysis shows a significant byproduct that I believe is the homocoupled dimer of the boronic acid. How do I separate this from my desired product?

Answer: Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen or certain palladium catalyst conditions.[2] The resulting symmetrical biaryl byproduct can have a polarity very similar to your desired unsymmetrical biaryl product, making separation challenging.

  • Probable Cause: Oxidative coupling of two boronic acid molecules, which can be catalyzed by the palladium species, particularly if the main cross-coupling reaction is slow.[2][6]

  • Solution 1: Flash Column Chromatography. This is the most common method for separating products of similar polarity.

    • System Selection: A solvent system with relatively low polarity, such as a hexane/ethyl acetate or heptane/ethyl acetate gradient, is often effective. The subtle differences in polarity between the symmetrical homocoupled product and the typically more polar unsymmetrical product can be exploited.

    • Technique: Use a long column with a fine grade of silica gel (40-63 µm) and run a slow, shallow gradient to maximize resolution.

  • Solution 2: Recrystallization. If your desired product is a solid and has a different crystalline structure or solubility profile than the homocoupled byproduct, recrystallization can be a highly effective and scalable purification method.[4][7]

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurity remains in solution.

Question: During purification, my analyses show the formation of methyl 2-methoxybenzoate. What is this impurity and how do I manage it?

Answer: The presence of methyl 2-methoxybenzoate indicates that a side reaction called protodeboronation has occurred.[8] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8][9]

  • Probable Cause: Protodeboronation is often mediated by water or other protic sources in the reaction mixture and can be influenced by the base, temperature, and reaction pH.[8][9][10] It is a known decomposition pathway for boronic acids, particularly under Suzuki-Miyaura conditions.[8]

  • Solution: Separation and Prevention.

    • Separation: Methyl 2-methoxybenzoate is typically less polar than the biaryl product. It can usually be separated effectively using standard flash column chromatography, often eluting in earlier fractions.

    • Prevention: While difficult to eliminate completely, minimizing protodeboronation can improve yield. Using anhydrous solvents, ensuring your base is dry, and protecting the reaction under an inert atmosphere can help.[2][11] In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) for the reaction can mitigate this side reaction through a "slow-release" strategy.[11][12]

Question: I'm concerned about hydrolyzing the 2-methoxycarbonyl group on my product during workup or chromatography. What precautions should I take?

Answer: This is a valid concern. The ester group is susceptible to hydrolysis under both strongly acidic and basic conditions, which would convert it to a carboxylic acid and significantly change the polarity and properties of your molecule.

  • Probable Cause: Exposure to strong aqueous acid or base during the workup, or prolonged contact with acidic silica gel during chromatography.

  • Solution: Maintain Neutral Conditions.

    • Workup: Use a mild base like sodium bicarbonate for washes instead of sodium hydroxide.[5] If an acidic wash is necessary (e.g., to remove a basic coupling partner), use a dilute solution of HCl or a saturated solution of ammonium chloride (NH₄Cl) and minimize contact time.

    • Chromatography: If you observe degradation on standard silica gel, you can neutralize the silica. This can be done by adding a small amount of a non-polar amine, like triethylamine (~1%), to your eluent system. Alternatively, using neutral alumina as the stationary phase can be a good option for base-sensitive compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is a general, robust purification strategy for a product from a Suzuki-Miyaura reaction with this compound?

A1: A multi-step strategy is often the most effective.

  • Initial Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of Celite to remove the solid palladium catalyst and inorganic salts.[11]

  • Aqueous Washes: Perform a series of aqueous washes. Start with a wash of saturated NaHCO₃ to remove the unreacted boronic acid, followed by water and then brine.[1][5]

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the resulting crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[1][13]

  • Final Polish (if needed): If the product is a solid and still contains minor impurities, a final recrystallization or trituration can yield highly pure material.[4][11]

Q2: How does the steric hindrance of this boronic acid impact the purification strategy?

A2: The steric hindrance directly influences the impurity profile. Because the coupling reaction is slower, you can expect higher levels of unreacted starting materials.[1][3] This slower desired reaction also provides more opportunity for side reactions like protodeboronation and homocoupling to occur.[2][8] Therefore, your purification strategy must be robust enough to separate the product from starting materials and multiple byproducts, making techniques like multi-step extractions and high-resolution chromatography more critical than for less-hindered systems.

Q3: Is recrystallization a viable primary purification method for these biaryl products?

A3: It can be, but it depends heavily on the specific product's properties. Recrystallization is an excellent method for removing small amounts of impurities or for large-scale purification if the product crystallizes well and the impurities have different solubility profiles.[7] However, for complex crude mixtures containing significant amounts of byproducts with similar structures, it is often more effective to first perform flash chromatography to remove the bulk of the impurities and then use recrystallization as a final polishing step to achieve high analytical purity.

Data & Visual Guides
Table 1: Common Impurities and Characteristics
ImpurityChemical NameTypical Polarity (on Silica)Identification MethodRemoval Strategy
Unreacted Boronic AcidThis compoundPolar (can streak on TLC)LC-MS, ¹H NMRBasic aqueous wash (e.g., NaHCO₃)
Protodeboronation ProductMethyl 2-methoxybenzoateLess polar than biaryl productGC-MS, ¹H NMRFlash Chromatography
Homocoupling ProductDimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-6,6'-dicarboxylateVery similar to desired productLC-MS, ¹H NMRFlash Chromatography, Recrystallization
Palladium ResiduesPalladium blackBaseline/InsolubleFiltration through CeliteFiltration
Ligand Byproductse.g., Triphenylphosphine oxideModerately polar³¹P NMR, ¹H NMRFlash Chromatography
Diagram 1: General Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying your crude product.

G start Crude Reaction Mixture celite_filter Filter through Celite to remove Pd catalyst start->celite_filter aq_workup Aqueous Workup (Base/Water/Brine) celite_filter->aq_workup check_purity Assess Purity (TLC, LC-MS, NMR) aq_workup->check_purity is_pure Product is Pure check_purity->is_pure Yes not_pure Impurities Remain check_purity->not_pure No impurity_type Major Impurity? not_pure->impurity_type boronic_acid Unreacted Boronic Acid impurity_type->boronic_acid Acidic homocoupling Homocoupling/Other impurity_type->homocoupling Neutral basic_wash Repeat Basic Wash boronic_acid->basic_wash chromatography Flash Column Chromatography homocoupling->chromatography basic_wash->check_purity post_chrom_check Assess Purity chromatography->post_chrom_check post_chrom_check->is_pure Yes is_solid Product a solid? post_chrom_check->is_solid No is_solid->is_pure No (Accept Purity) recrystallize Recrystallization / Trituration is_solid->recrystallize Yes recrystallize->is_pure

Caption: A decision tree for selecting the appropriate purification workflow.

Key Experimental Protocols
Protocol 1: Standard Aqueous Workup for Suzuki-Miyaura Reactions
  • Cool the completed reaction mixture to room temperature.

  • Dilute the mixture with a 3-5x volume of ethyl acetate (EtOAc).

  • Filter the diluted mixture through a 1-2 inch pad of Celite® in a Büchner funnel to remove insoluble palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1x volume of saturated aqueous NaHCO₃ solution (to remove boronic acid).

    • 1x volume of deionized water.

    • 1x volume of saturated aqueous NaCl (brine).

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of DCM for wet loading.

  • Pack a glass column with silica gel (230-400 mesh) using your starting eluent (e.g., 95:5 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of your crude material.

  • Carefully load the sample onto the top of the silica bed.

  • Elute the column with a gradually increasing polarity gradient (e.g., increasing the percentage of EtOAc in hexane).

  • Collect fractions and monitor them by TLC, staining with potassium permanganate or UV light as appropriate.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • BenchChem. Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.

  • ResearchGate. How to purify boronic acids/boronate esters?

  • Reddit. Purification of boronic acids?

  • BenchChem. Technical Support Center: Purification of Boronic Acid Pinacol Esters.

  • ECHEMI. How to purify boronic acids/boronate esters?

  • ResearchGate. Can I remove boronic acid using Work up process?

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(42), 17494–17505.

  • Pu, X., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4569.

  • Wikipedia. Protodeboronation.

  • ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling.

  • Schmidt, J., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(8), 7240–7245.

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for...

  • Reddit. Diagnosing issues with a failed Suzuki coupling?

  • DeTora, M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8493–8500.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1365–1378.

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • Semantic Scholar. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state.

  • Organic Chemistry Portal. Protodeboronation.

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.

  • Organic Chemistry Portal. Suzuki Coupling.

  • MDPI. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Methoxycarbonyl-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. The unique substitution pattern of this boronic acid, featuring an ortho electron-withdrawing ester and a meta electron-donating methoxy group, presents a distinct set of challenges that require careful optimization of reaction parameters.

I. Understanding the Substrate: Electronic and Steric Profile

The reactivity of this compound in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric effects. The ortho-methoxycarbonyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group on the boronic acid and potentially slow down the crucial transmetalation step of the catalytic cycle.[1] Conversely, the meta-methoxy group is electron-donating, which can enhance the reactivity of the boronic acid.[2] The proximity of the ortho-ester group to the boronic acid moiety also introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst complex.[1][3][4]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the coupling of this compound, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.Ensure the use of a fresh, high-quality palladium source. Consider using a more robust, air-stable precatalyst such as a palladacycle.[3]
Inefficient Transmetalation The combination of steric hindrance and the electron-withdrawing ester group can slow this key step.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) to accelerate both oxidative addition and reductive elimination.[3]
Inappropriate Base The chosen base may not be strong enough to promote the formation of the reactive boronate species.Screen a range of bases from moderate (e.g., K₂CO₃, Cs₂CO₃) to strong (e.g., K₃PO₄, KOt-Bu). The choice of base is often solvent-dependent.[2][5][6]
Poor Solvent Choice The solvent system may not be optimal for dissolving all reactants and facilitating the catalytic cycle.A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often beneficial.[7] The ratio of organic solvent to water can be critical and should be optimized.

Issue 2: Significant Protodeboronation of the Starting Material

Potential Cause Explanation Recommended Solution
Presence of Water and Strong Base Water acts as the proton source for this common side reaction, which is often accelerated by strong bases.[8]Consider using anhydrous conditions if protodeboronation is severe. A milder base, such as KF or K₂CO₃, can also mitigate this issue.[3]
Prolonged Reaction Time at High Temperature Extended heating can increase the likelihood of protodeboronation.Optimize the reaction time and temperature. A more active catalyst system that allows for lower temperatures and shorter reaction times can be beneficial.
Boronic Acid Instability Arylboronic acids with certain substitution patterns can be inherently unstable under the reaction conditions.Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.

Issue 3: Formation of Homocoupled Byproducts

Potential Cause Explanation Recommended Solution
Oxygen Contamination The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[3]Thoroughly degas all solvents and ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Inefficient Reductive Elimination If the desired cross-coupling is slow, side reactions like homocoupling of the aryl halide partner can become more prevalent.The use of bulky, electron-rich ligands can accelerate the reductive elimination step, favoring the formation of the desired product.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: The optimal catalyst loading should be determined empirically, but a good starting point is typically 0.5–2 mol% of the palladium precatalyst.[3] If the reaction is sluggish, increasing the catalyst loading may improve the yield, but this should be balanced against the cost and potential for increased side reactions.

Q2: Which palladium precatalyst and ligand combination is best for this substrate?

A2: For sterically hindered and electronically complex substrates, pre-formed palladium complexes with bulky, electron-rich biarylphosphine ligands, such as XPhos Pd G3, are often highly effective.[3] These ligands are designed to accelerate the key steps of the catalytic cycle for challenging substrates.

Q3: How critical is the choice of base?

A3: The base is crucial. It plays a role in the formation of the active boronate species required for transmetalation.[8][9] For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The optimal base will depend on the solvent system and the specific aryl halide being used.

Q4: Should I use aqueous or anhydrous conditions?

A4: While many Suzuki couplings benefit from the presence of water, significant protodeboronation may necessitate the use of anhydrous conditions.[3] If using a biphasic system, vigorous stirring is essential to ensure efficient mixing.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] This will help in determining the optimal reaction time and identifying the formation of any major byproducts.

IV. Experimental Protocols

Protocol 1: Baseline Conditions for Coupling with an Aryl Bromide

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl bromide, XPhos Pd G3, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert atmosphere for 10-15 minutes.

  • Add degassed dioxane and degassed water via syringe to achieve a 10:1 dioxane/water ratio and a final concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Low Yield - Catalyst and Ligand Screening

If the baseline conditions provide a low yield, a systematic screening of catalysts and ligands is recommended.

Workflow for Catalyst/Ligand Screening:

Caption: Workflow for catalyst and ligand screening.

V. Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For this compound, the transmetalation step is of particular importance due to the electronic and steric factors at play.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)₂) ArBOH->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

The base is essential for the formation of a boronate species (Ar'B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[8][9] The choice of a bulky, electron-rich ligand (L) on the palladium center can stabilize the catalyst and accelerate the oxidative addition and reductive elimination steps, which is particularly important for sterically demanding substrates.[3][10]

VI. References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977. [Link]

  • Jahodar, L., et al. (2012). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Lee, C. H., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

  • Corbet, M., et al. (2007). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Organic & Biomolecular Chemistry, 5(10), 1599-1609. [Link]

  • Lee, C. H., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 149-152. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(31), 6829-6835. [Link]

  • Corbet, M., et al. (2007). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Organic & Biomolecular Chemistry, 5(10), 1599-1609. [Link]

  • ResearchGate. (n.d.). Pretransmetalation Intermediates in Suzuki–Miyaura C–C and Carbonylative Cross-Couplings: Synthesis and Structural Authentication of Aryl- and Aroylnickel(II) Boronates. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370. [Link]

  • Chirik, P. J., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(10), 729-737. [Link]

  • Vantourout, J. C., et al. (2023). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 14(1), 1-10. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition, 52(29), 7362-7370. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Joshi, N., et al. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 12(8), 3781-3784. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-3-methoxyphenylboronic acid. This resource synthesizes technical data with practical, field-proven insights to empower you to overcome common challenges and achieve optimal results in your experiments.

I. Understanding the Reactivity of this compound

This compound is a unique substrate in Suzuki-Miyaura coupling reactions due to the presence of both an electron-withdrawing methoxycarbonyl group (-CO₂Me) and an electron-donating methoxy group (-OMe) on the phenyl ring. The ortho-position of the methoxycarbonyl group relative to the boronic acid also introduces significant steric hindrance. These electronic and steric factors create a nuanced reactivity profile that requires careful consideration of reaction conditions to achieve high yields and minimize side reactions.

The electron-withdrawing nature of the methoxycarbonyl group decreases the nucleophilicity of the arylboronic acid, which can slow down the transmetalation step, often the rate-determining step in the catalytic cycle.[1] Conversely, the electron-donating methoxy group can partially mitigate this effect. The steric bulk of the ortho-methoxycarbonyl group can impede the approach of the boronic acid to the palladium center, further complicating the reaction.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges stem from the substrate's electronic and steric properties:

  • Slow Reaction Rates: The electron-withdrawing -CO₂Me group can deactivate the boronic acid towards transmetalation.

  • Low Yields: A combination of slow reaction rates and potential side reactions can lead to diminished product formation.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions or prolonged reaction times.[3]

  • Ester Hydrolysis: The methoxycarbonyl group is susceptible to hydrolysis to the corresponding carboxylic acid under strongly basic aqueous conditions, which can complicate purification and alter the electronic properties of the substrate.

Q2: How do I choose the optimal base for my reaction?

A2: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is essential for transmetalation.[4][5] For a sterically hindered and electronically deactivated substrate like this compound, a careful balance must be struck.

  • Inorganic Bases: These are generally preferred.

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for sterically hindered substrates as it is a strong enough base to promote transmetalation without being overly harsh, thus minimizing side reactions like ester hydrolysis.[3]

    • Cesium Carbonate (Cs₂CO₃): A highly effective base, particularly for challenging couplings, due to the high solubility of its boronate salts.[4]

    • Potassium Carbonate (K₂CO₃): A standard and cost-effective choice, though it may require higher temperatures or longer reaction times for this substrate.

  • Organic Bases: Generally less effective for this type of substrate. Triethylamine (TEA) and other amine bases are often too weak to efficiently promote the transmetalation of this electron-deficient boronic acid.

Q3: What is the best solvent system for this coupling reaction?

A3: The solvent plays a crucial role in substrate solubility, catalyst stability, and reaction kinetics.

  • Aprotic Solvents:

    • Dioxane and Tetrahydrofuran (THF): Commonly used and often effective. They are typically used with an aqueous solution of the inorganic base.[6]

    • Toluene: A good choice for reactions requiring higher temperatures due to its higher boiling point.

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the solubility of reactants and catalyst complexes. However, it can be difficult to remove and may lead to side reactions at high temperatures.

  • Protic Solvents: While water is often used as a co-solvent with aprotic ethers to dissolve the inorganic base, purely protic solvents like alcohols are generally not recommended as the primary solvent due to the risk of promoting protodeboronation.

Q4: Can I use a standard palladium catalyst like Pd(PPh₃)₄?

A4: For sterically hindered and electronically challenging substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient. It is highly recommended to use more advanced catalyst systems.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation and reductive elimination steps.

  • Pre-catalysts: Using air-stable palladium pre-catalysts, such as XPhos Pd G3, can improve reproducibility and ease of handling.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Inactive Catalyst System2. Insufficiently Strong Base3. Low Reaction Temperature4. Oxygen Contamination1. Switch to a more active catalyst system. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or use a pre-catalyst like XPhos Pd G3.[3]2. Use a stronger base. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[4]3. Increase the reaction temperature. If using THF or dioxane, consider switching to a higher boiling solvent like toluene to allow for higher reaction temperatures.4. Ensure rigorous degassing of solvents and the reaction vessel. Use freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for an extended period.[3]
Significant Protodeboronation Byproduct 1. Excessively Strong Base2. Presence of Protic Solvents/Water3. Prolonged Reaction Time at High Temperature1. Use a milder, yet effective base. K₃PO₄ is often a good compromise.[3]2. Minimize water content. While some water is often necessary to dissolve the base, using a minimal amount or switching to anhydrous conditions with a soluble base may be beneficial.[7]3. Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Formation of Benzoic Acid Derivative (Ester Hydrolysis) 1. Strongly Basic and Aqueous Conditions2. High Reaction Temperature1. Avoid strong hydroxide bases (e.g., NaOH, KOH). Use carbonate or phosphate bases.[4]2. Use minimal water. A biphasic system with less water can reduce the rate of hydrolysis.3. Lower the reaction temperature if possible. This may require a more active catalyst to achieve a reasonable reaction rate.
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation2. Poor Solubility of Reactants or Base1. Increase catalyst loading slightly. Ensure the reaction is performed under a strict inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.2. Choose a more appropriate solvent. If reactants are not fully dissolved, switch to a more polar solvent like DMF or use a co-solvent system. Ensure the base is finely powdered for better dispersion.

IV. Data Summary: Effect of Base and Solvent

The following table summarizes the general effects of common bases and solvents on Suzuki-Miyaura couplings of sterically hindered and electron-deficient arylboronic acids. The optimal conditions for this compound will likely be found within the more "forcing" yet controlled conditions.

Base Relative Strength Typical Solvents Advantages Potential Disadvantages for this Substrate
K₂CO₃ ModerateDioxane/H₂O, THF/H₂OCost-effective, widely used.May be too weak, requiring higher temperatures and longer reaction times.
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂OHighly effective for hindered substrates, less harsh than hydroxides.[3]Can still promote some protodeboronation if not optimized.
Cs₂CO₃ StrongDioxane/H₂O, THF/H₂OExcellent for challenging couplings due to high solubility of boronate salts.[4]More expensive.
NaOH, KOH Very StrongDioxane/H₂O, AlcoholsVery reactive.High risk of ester hydrolysis and other side reactions. Generally not recommended.
KF WeakAnhydrous THF, DioxaneCan be used under anhydrous conditions, mild.Often not strong enough for deactivated boronic acids.
Solvent Polarity Boiling Point (°C) Advantages Potential Disadvantages for this Substrate
Dioxane/H₂O Polar~101Excellent solvent for many Suzuki couplings, good for dissolving bases.Peroxide formation risk, relatively high boiling point.
THF/H₂O Polar~66Lower boiling point, easy to remove.May not provide high enough temperatures for sluggish reactions.
Toluene/H₂O Nonpolar~111Allows for higher reaction temperatures, good for hindered substrates.May have lower solubility for polar reactants.
DMF Polar Aprotic153Excellent dissolving power.High boiling point makes it difficult to remove, potential for decomposition at high temperatures.

V. Experimental Protocols & Methodologies

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Solvent Addition: Add degassed dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a final concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the vessel in a preheated heating block or oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

VI. Visualizations: Diagrams and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product sub1 Ar-X sub1->oa sub2 Ar'-B(OH)₂ + Base sub2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system active enough for a hindered, diactivated substrate? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes sol_catalyst Use Bulky Ligand (e.g., XPhos, SPhos) + Pd(OAc)₂ or Pre-catalyst check_catalyst->sol_catalyst No check_temp Is the temperature high enough? check_base->check_temp Yes sol_base Switch to K₃PO₄ or Cs₂CO₃ check_base->sol_base No check_side_reactions Are side reactions (protodeboronation, hydrolysis) predominant? check_temp->check_side_reactions Yes sol_temp Increase Temperature or Switch to Higher Boiling Solvent (e.g., Toluene) check_temp->sol_temp No sol_side_reactions Use Milder Base (K₃PO₄), Minimize H₂O, Monitor Reaction Time check_side_reactions->sol_side_reactions Yes

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

VII. References

  • Protodeboronation. Wikipedia. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in Reactions of 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the common side reaction of homocoupling, specifically when using 2-Methoxycarbonyl-3-methoxyphenylboronic acid in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions to minimize this undesired pathway, thereby improving your reaction yields and simplifying purification.

Understanding the Challenge: Homocoupling of Arylboronic Acids

Homocoupling, the dimerization of the boronic acid starting material, is a frequently encountered byproduct in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] While often a minor annoyance, it can become a significant issue, leading to reduced yields of the desired cross-coupled product and creating purification challenges, especially when the homocoupled product has similar chromatographic properties to the target molecule.

The formation of the homocoupled product of this compound can occur through several mechanistic pathways, which are often influenced by the reaction conditions. The primary mechanism involves the palladium catalyst. It has been observed that the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or exposure to oxygen, can lead to a stoichiometric reaction with the boronic acid, resulting in the formation of the symmetrical biaryl and Pd(0).[2][3] Rigorous exclusion of oxygen is a critical step in suppressing this side reaction.[3]

Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[4][5] The specific substitution pattern of this compound, with its electron-withdrawing methoxycarbonyl group, may make it more susceptible to certain side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide actionable troubleshooting steps to mitigate the homocoupling of this compound.

Q1: I'm observing a significant amount of the homocoupled dimer of this compound in my Suzuki-Miyaura reaction. What are the most likely causes?

A1: The presence of significant homocoupling points to one or more of the following factors:

  • Oxygen in the reaction mixture: Oxygen can promote the oxidative homocoupling of boronic acids.[6] It can also lead to the formation of Pd(II) species from the active Pd(0) catalyst, which directly facilitates homocoupling.[2]

  • Incomplete reduction of the Pd(II) precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) catalyst can leave residual Pd(II) to catalyze the homocoupling reaction.[3]

  • Suboptimal base or solvent choice: The choice of base and solvent can influence the rate of competing reactions. Certain conditions may favor homocoupling over the desired cross-coupling.

  • Slow oxidative addition of the aryl halide: If the oxidative addition of your aryl halide to the Pd(0) catalyst is slow, it provides a larger window of opportunity for the boronic acid to undergo homocoupling.

Q2: How can I effectively remove oxygen from my reaction setup to minimize homocoupling?

A2: Rigorous deoxygenation is crucial. Here are some effective techniques:

  • Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for at least 15-30 minutes is a highly effective method for removing dissolved oxygen. A subsurface sparge, where the gas is introduced below the solvent surface, is particularly efficient.[3][7]

  • Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing three to five freeze-pump-thaw cycles on the reaction solvent can achieve very low oxygen levels.

  • Inert Atmosphere: Always conduct your reaction under a positive pressure of an inert gas (argon or nitrogen) using a balloon or a manifold.

Q3: I'm using a Pd(II) precatalyst. How can I ensure its complete reduction to Pd(0) and avoid homocoupling?

A3: To promote the efficient generation of the active Pd(0) catalyst and minimize homocoupling, consider the following:

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to scavenge any residual Pd(II). Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the catalytic cycle.[3][8]

  • Pre-heating the Catalyst and Base: Pre-heating the palladium catalyst, base, and solvent before adding the boronic acid can sometimes help to ensure the formation of the active Pd(0) species and minimize the opportunity for homocoupling.[6]

  • Choice of Precatalyst: Consider using a preformed Pd(0) catalyst, such as Pd(PPh₃)₄, or a modern precatalyst that is designed for efficient in situ reduction.

Q4: Can the choice of ligand for my palladium catalyst influence the extent of homocoupling?

A4: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.

  • Electron-Rich, Bulky Ligands: Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling reaction and can sometimes suppress homocoupling, particularly with challenging substrates.[4][5] These ligands can facilitate the oxidative addition step and promote reductive elimination of the cross-coupled product.

  • Bidentate Ligands: The use of bidentate ligands can sometimes disfavor the formation of dimeric palladium species that may be involved in homocoupling pathways.[9]

Q5: What is the role of the base in homocoupling, and what are the best practices for its selection and use with this compound?

A5: The base is essential for activating the boronic acid for transmetalation.[10] However, an inappropriate choice or concentration of base can contribute to side reactions.

  • Base Strength: A base that is too strong or used in excess can potentially lead to degradation of the boronic acid or other starting materials. For substrates with base-sensitive functional groups like the ester in this compound, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[11]

  • Solubility: Ensure that the chosen base has adequate solubility in the reaction solvent to be effective.

Q6: Are there any specific solvent recommendations to minimize the homocoupling of this compound?

A6: The solvent can influence the rates of the various steps in the catalytic cycle.

  • Aprotic Solvents: Anhydrous aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used and are generally good choices.[4]

  • Aqueous Mixtures: While a small amount of water is often beneficial and even necessary for some Suzuki-Miyaura reactions, excessive water can promote protodeboronation (hydrolysis of the boronic acid), which is another common side reaction.[2] For a sensitive substrate, it may be advisable to use anhydrous organic solvents.[12]

Mechanistic Insight: The Palladium-Catalyzed Homocoupling Pathway

To effectively troubleshoot, it is helpful to visualize the potential mechanistic pathway leading to the undesired homocoupling product.

Homocoupling_Mechanism PdII Pd(II) Species (from precatalyst or oxidation) Transmetalation1 First Transmetalation PdII->Transmetalation1 BoronicAcid1 2-Methoxycarbonyl-3-methoxyphenyl boronic acid BoronicAcid1->Transmetalation1 ArPdII Ar-Pd(II)-X Transmetalation1->ArPdII Transmetalation2 Second Transmetalation ArPdII->Transmetalation2 BoronicAcid2 2-Methoxycarbonyl-3-methoxyphenyl boronic acid BoronicAcid2->Transmetalation2 DiarylPdII Ar-Pd(II)-Ar Transmetalation2->DiarylPdII ReductiveElimination Reductive Elimination DiarylPdII->ReductiveElimination HomocoupledProduct Homocoupled Dimer ReductiveElimination->HomocoupledProduct Pd0 Pd(0) ReductiveElimination->Pd0

Caption: Proposed mechanism for Pd(II)-mediated homocoupling.

Summary of Troubleshooting Strategies

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Rigorously deoxygenate solvents and maintain an inert (Ar or N₂) atmosphere.Oxygen promotes oxidative homocoupling and can generate Pd(II) species that catalyze the side reaction.[2][6]
Catalyst Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. Consider adding a mild reducing agent like potassium formate.Minimizes the concentration of Pd(II) available to participate in the homocoupling pathway.[3]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos).Can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling reaction.[4][5]
Base Use the mildest effective base (e.g., K₂CO₃, K₃PO₄). Avoid a large excess.Minimizes potential degradation of the boronic acid and other reaction components.[11]
Solvent Use anhydrous aprotic solvents (e.g., dioxane, toluene, THF).Minimizes protodeboronation, another common side reaction that can be promoted by excessive water.[2][12]
Reaction Order Consider pre-heating the catalyst, base, and aryl halide before adding the boronic acid.May promote the formation of the active Pd(0) catalyst and the initial oxidative addition complex, favoring the cross-coupling pathway.[6]

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize homocoupling.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand system like SPhos)

  • Base (e.g., K₂CO₃, oven-dried)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Deoxygenation of Solvent: Sparge the chosen anhydrous solvent with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, the palladium catalyst, and the base under a positive pressure of inert gas.

  • Solvent Addition: Add the deoxygenated solvent to the flask via cannula or syringe.

  • Inerting the Headspace: Evacuate and backfill the reaction flask with inert gas three times.

  • Addition of Boronic Acid: Add the this compound to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common for many Suzuki couplings) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By carefully controlling the reaction conditions and understanding the underlying mechanisms, the undesired homocoupling of this compound can be significantly suppressed, leading to cleaner reactions and higher yields of your desired biaryl product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link]

  • Organic Letters, 10(14), 3041-3044. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Marshall, J. R., O'Brien, J. N., & Wommack, A. J. (2019). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • Organic Letters, 11(18), 4164-4167. (2009). Oxidative Coupling of Arylboronic Acids with Arenes via Rh-Catalyzed Direct C−H Arylation. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Marshall, J., O'Brien, J., & Wommack, A. (2019). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • Journal of the American Chemical Society, 131(15), 5734-5743. (2009). Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. [Link]

  • Organic Process Research & Development, 8(3), 405-409. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Molecules, 27(21), 7598. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Organic Process Research & Development, 8(3), 405-409. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • The Journal of Organic Chemistry, 71(15), 5765-5771. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

Sources

Technical Support Center: Stabilizing 2-Methoxycarbonyl-3-methoxyphenylboronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Methoxycarbonyl-3-methoxyphenylboronic acid. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental workflows. Our goal is to move beyond simple procedural steps and offer a clear rationale for optimizing your reaction conditions, ensuring the integrity and reactivity of this critical reagent.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability of this compound and related arylboronic acids.

Q1: My Suzuki-Miyaura coupling reaction is giving low yields. Could the stability of my boronic acid be the issue?

A1: Absolutely. Low yields in Suzuki-Miyaura cross-coupling reactions are frequently linked to the degradation of the boronic acid reagent.[1] this compound, like many arylboronic acids, is susceptible to several degradation pathways in solution that can significantly reduce the concentration of the active reagent available for the catalytic cycle. The primary culprits are protodeboronation and the formation of boroxine anhydrides.[1]

  • Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura reaction.[2][3]

  • Boroxine Formation: In solution, three molecules of the boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[4][5][6][7] While this is a reversible process, the formation of boroxine effectively removes the active monomeric boronic acid from the reaction mixture.[4]

It is crucial to consider the reaction conditions, including the choice of base, solvent, and temperature, as they all play a role in the stability of the boronic acid.

Q2: What is the effect of pH on the stability of this compound?

A2: The pH of the solution is a critical factor governing the stability and reactivity of arylboronic acids.[2] In aqueous solutions, there is an equilibrium between the neutral, trigonal planar form of the boronic acid (ArB(OH)₂) and its anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[2]

  • Acidic to Neutral pH: The trigonal form is predominant.

  • Basic pH: As the pH increases, especially above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the more nucleophilic tetrahedral boronate.[2]

While the formation of the boronate is essential for the transmetalation step in the Suzuki-Miyaura coupling, high pH can also significantly increase the rate of protodeboronation for many arylboronic acids.[2] The specific electronic properties of the aryl group influence this relationship.

Q3: I've noticed a white precipitate forming in my stock solution of the boronic acid. What is it and how can I prevent it?

A3: The white precipitate is most likely the corresponding boroxine, a trimeric anhydride formed through the dehydration of three boronic acid molecules.[5][7] This process can occur both in the solid state over time and more readily in solution, especially in anhydrous non-polar solvents.[4][5][8]

To minimize boroxine formation:

  • Solvent Choice: Prepare stock solutions in solvents that can hydrogen bond with the boronic acid, such as dioxane or THF, often with a small amount of water. This can help to keep the boronic acid in its monomeric form.

  • Fresh Solutions: It is best practice to prepare solutions of the boronic acid fresh before use.

  • Storage: If a stock solution must be stored, keep it at a low temperature and under an inert atmosphere to minimize dehydration.

Q4: Can I use any base for my Suzuki-Miyaura reaction with this boronic acid?

A4: While a base is necessary to activate the boronic acid for transmetalation with the palladium catalyst, the choice of base can significantly impact the stability of this compound.[2][9]

  • Strong Bases: Strong bases like sodium hydroxide can accelerate protodeboronation.[10]

  • Milder Bases: Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are effective in promoting the catalytic cycle while minimizing degradation of the boronic acid.[9][11]

The optimal base will depend on the specific substrates and reaction conditions, so some screening may be necessary.

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes, several derivatives of boronic acids have been developed to enhance stability and ease of handling.[12][13] These can be particularly useful for boronic acids that are prone to degradation.[12][13]

  • Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can protect it from protodeboronation and boroxine formation.[3][9][14] These esters are generally more stable for storage and purification.[3][14]

  • Potassium Trifluoroborate Salts: These salts (ArBF₃K) are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can release the boronic acid in a controlled manner during the reaction.[12][13] This "slow-release" strategy is highly effective for unstable boronic acids.[1][12][13]

  • DABO Boronates: Diethanolamine (DABO) complexed boronic acids are air-stable and can be used directly in Suzuki-Miyaura reactions.[15][16]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to the instability of this compound in your experiments.

Observed Problem Potential Cause Recommended Solution & Rationale
Low or no product yield in Suzuki-Miyaura coupling Protodeboronation of the boronic acid. 1. Optimize the Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃. These bases are sufficiently strong to promote the reaction but are less likely to cause rapid protodeboronation. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow down the reaction rate, it will also decrease the rate of decomposition. 3. Use a Boronate Ester: Consider using the pinacol ester of the boronic acid. The ester protects the boron center from protic sources.
Boroxine formation. 1. Prepare Fresh Solutions: Make a fresh solution of the boronic acid immediately before setting up the reaction. 2. Solvent System: Use a solvent mixture that includes a protic component, such as dioxane/water, to favor the monomeric form.[11]
Inconsistent reaction outcomes Degradation of boronic acid during storage. 1. Store Properly: Store the solid boronic acid in a desiccator at low temperature. 2. Use a Stable Derivative: For long-term storage or for reactions that are sensitive to reagent quality, consider using a more stable derivative like a MIDA boronate or a potassium trifluoroborate salt.[12][13]
Appearance of an unexpected byproduct with a mass corresponding to the arene without the boronic acid group. Significant protodeboronation. 1. Confirm Byproduct Identity: Use LC-MS or GC-MS to confirm the identity of the byproduct as 2-methoxycarbonyl-3-methoxybenzene. 2. Implement Solutions for Protodeboronation: Refer to the solutions for low yield due to protodeboronation. This is a clear indication that the reaction conditions are too harsh for the boronic acid.
Difficulty purifying the product due to a closely eluting impurity. Residual boroxine or other boron-containing species. 1. Aqueous Workup: Perform a thorough aqueous workup to hydrolyze any remaining boronic acid or boroxine to the more water-soluble boric acid. 2. Chromatographic Separation: If the impurity persists, consider using a different stationary phase for column chromatography or explore alternative purification techniques like crystallization.

Section 3: Experimental Protocols & Methodologies

To ensure the stability and effective use of this compound, we provide the following validated protocols.

Protocol 1: Preparation of a Standardized Stock Solution

Objective: To prepare a stock solution of this compound with minimized risk of boroxine formation.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Weigh the required amount of this compound in a clean, dry vial under an inert atmosphere.

  • Add anhydrous 1,4-dioxane to dissolve the solid.

  • Add a small percentage of deionized water (e.g., 5-10% v/v) to the solution. The water will help to maintain the equilibrium in favor of the monomeric boronic acid.

  • Cap the vial tightly and store at 2-8 °C if not for immediate use. For best results, prepare this solution fresh.

Protocol 2: Monitoring Boronic Acid Stability by HPLC

Objective: To quantitatively assess the stability of this compound under specific experimental conditions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[17]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or ammonium acetate.[18]

  • Detection: UV detection at a wavelength where the boronic acid has a strong absorbance.

Procedure:

  • Prepare a solution of this compound in the solvent system you intend to use for your reaction.

  • Inject a sample of the freshly prepared solution onto the HPLC to obtain a baseline (t=0) chromatogram and peak area.

  • Incubate the remaining solution under your proposed reaction conditions (e.g., specific temperature, with or without base).

  • At various time points, withdraw aliquots, quench if necessary, and inject them into the HPLC.

  • Monitor the decrease in the peak area of the starting boronic acid over time to determine its rate of degradation.

Diagrams and Workflows
Decision Tree for Troubleshooting Low Yields

This diagram outlines a logical workflow for diagnosing and addressing low yields in reactions involving this compound.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents instability_q Suspect Boronic Acid Instability? check_reagents->instability_q protodeboronation Protodeboronation Pathway instability_q->protodeboronation Yes boroxine Boroxine Formation Pathway instability_q->boroxine Yes solution3 Switch to Stable Derivative (Pinacol Ester, MIDA Boronate) instability_q->solution3 Persistent Issue solution1 Use Milder Base (K3PO4) Lower Temperature protodeboronation->solution1 solution2 Use Freshly Prepared Solution Add Co-solvent (H2O) boroxine->solution2

Caption: Troubleshooting workflow for low reaction yields.

Degradation Pathways of Arylboronic Acids

This diagram illustrates the primary degradation pathways for arylboronic acids in solution.

Degradation_Pathways cluster_protodeboronation Protodeboronation cluster_boroxine Boroxine Formation ArB_OH_2 Arylboronic Acid (ArB(OH)2) ArB_OH_3_minus Boronate Anion ([ArB(OH)3]-) ArB_OH_2->ArB_OH_3_minus + OH- Boroxine Boroxine ((ArBO)3) (Inactive Trimer) ArB_OH_2->Boroxine - 3 H2O (Dehydration) ArH Arene (Ar-H) (Inactive Product) ArB_OH_3_minus->ArH + H2O (Base Catalyzed) Boroxine->ArB_OH_2 + 3 H2O (Hydrolysis)

Caption: Key degradation pathways for arylboronic acids.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. Retrieved from [Link]

  • Kua, J., & Iovine, P. M. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(40), 9133–9140. Retrieved from [Link]

  • Yamamoto, Y., & Ishii, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 989. Retrieved from [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Eawag. (2008). Phenol Family Degradation Pathway Map. Retrieved from [Link]

  • De La Rosa, M., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Retrieved from [Link]

  • Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(9), 5619–5623. Retrieved from [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3568–3573. Retrieved from [Link]

  • Kubota, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). Retrieved from [Link]

  • Plamondon, L., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 87(10), 1210–1215. Retrieved from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Kubota, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(9). Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Di Giovannantonio, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7291. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 75(4), 1229–1236. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. Retrieved from [Link]

  • Vantourout, J. C., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2352–2356. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

  • Vantourout, J. C., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2058–2061. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

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Technical Support Center: Navigating Steric Hindrance from the Methoxycarbonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet challenging aspect of organic synthesis: the steric hindrance presented by the methoxycarbonyl (-COOCH₃) group. This guide is designed for researchers, scientists, and professionals in drug development who encounter synthetic roadblocks due to the spatial bulk of this functional group. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles in your experiments.

Introduction: Understanding the Dual Nature of the Methoxycarbonyl Group

The methoxycarbonyl group, an ester, is a widely utilized functional group in organic chemistry. Its electronic properties as an electron-withdrawing group are often exploited to influence the reactivity of adjacent atoms. However, its spatial arrangement and the presence of the methyl group can create significant steric bulk, which can impede or completely block the approach of reagents to a nearby reaction center.[1][2] This steric hindrance can manifest as lower reaction yields, altered regioselectivity, or the complete failure of a desired transformation.[3][4]

This guide will explore the common challenges posed by the methoxycarbonyl group and provide practical, evidence-based solutions to mitigate its steric influence.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Poor Yield in Nucleophilic Attack at an Adjacent Carbonyl Group

Question: I am attempting a nucleophilic addition to a ketone, but the presence of an adjacent methoxycarbonyl group is severely limiting my yield. What strategies can I employ to overcome this?

Answer: This is a classic case of steric hindrance where the methoxycarbonyl group physically obstructs the trajectory of the incoming nucleophile.[5][6] The bulky nature of the ester group can make it difficult for the nucleophile to approach the electrophilic carbonyl carbon.[7][8]

Strategies for Mitigation:
  • Choice of Nucleophile:

    • Smaller Nucleophiles: Whenever possible, opt for a smaller, less sterically demanding nucleophile. For instance, if a Grignard reaction is failing, consider using an organolithium reagent, which can sometimes be more reactive and less bulky.

    • Organocuprates: For conjugate additions (1,4-additions) to α,β-unsaturated systems, Gilman reagents (lithium dialkylcuprates) are generally less sterically sensitive than Grignard or organolithium reagents.

  • Reaction Conditions:

    • Lewis Acid Catalysis: The use of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack even by weaker or bulkier nucleophiles.[5] The Lewis acid coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbon.

    • Temperature Modulation: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it can also lead to side reactions or decomposition.

  • Substrate Modification:

    • Protecting Group Strategy: If the methoxycarbonyl group is not essential for the immediate transformation, consider converting it to a less sterically demanding protecting group.[9][10] For example, it could be reduced to a primary alcohol and protected as a silyl ether, which can be removed later in the synthesis.[11]

Experimental Protocol: Lewis Acid-Mediated Nucleophilic Addition

This protocol outlines a general procedure for using a Lewis acid to facilitate the addition of a nucleophile to a sterically hindered ketone.

Materials:

  • Sterically hindered ketone (1 equivalent)

  • Nucleophile (1.1 - 1.5 equivalents)

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, MgBr₂·OEt₂) (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the sterically hindered ketone in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid to the solution and stir for 15-30 minutes.

  • In a separate flask, prepare a solution of the nucleophile in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the ketone-Lewis acid complex.

  • Allow the reaction to stir at the chosen temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or a suitable quenching agent.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Issue 2: Unfavorable Regioselectivity in Electrophilic Aromatic Substitution

Question: I am performing a Friedel-Crafts acylation on an aromatic ring bearing a methoxycarbonyl group. The substitution is occurring at the meta position, but I need the ortho or para isomer. How can I control the regioselectivity?

Answer: The methoxycarbonyl group is an electron-withdrawing group and, as such, is a meta-director in electrophilic aromatic substitution (EAS) reactions.[12] It deactivates the aromatic ring, particularly at the ortho and para positions. To achieve ortho or para substitution, you will need to employ strategies that override this directing effect.

Strategies for Directing Substitution:
  • Blocking Groups: Introduce a temporary blocking group at the meta position to force substitution to occur at the desired ortho or para positions. A common blocking group is the sulfonyl group (-SO₃H), which can be introduced via sulfonation and later removed.

  • Change the Order of Reactions: If possible, perform the electrophilic aromatic substitution before introducing the methoxycarbonyl group. For instance, if you have an activating group on the ring, it will direct the substitution to the ortho and para positions.[13][14] You can then introduce the methoxycarbonyl group in a subsequent step.

  • Directed Ortho Metalation (DoM): This is a powerful technique for achieving substitution at the position ortho to a directing group. The methoxycarbonyl group can act as a directing metalation group (DMG). By treating the substrate with a strong base like an organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA), a proton ortho to the ester is abstracted, creating an aryllithium species. This can then be quenched with an electrophile.

Experimental Protocol: Directed Ortho Metalation

This protocol provides a general procedure for the directed ortho metalation of a substrate containing a methoxycarbonyl group.

Materials:

  • Aromatic substrate with methoxycarbonyl group (1 equivalent)

  • Strong base (e.g., LDA, s-BuLi) (1.1 equivalents)

  • Anhydrous THF

  • Electrophile (1.2 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the aromatic substrate in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the strong base and stir the mixture for 1-2 hours at -78 °C.

  • Add the electrophile to the solution and continue stirring at -78 °C for another 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous workup.

  • Purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can changing the ester group itself (e.g., from methoxycarbonyl to a bulkier ester) help in mitigating steric hindrance?

A1: Yes, modifying the ester group can be a viable strategy. For instance, replacing the methyl group with a bulkier alkyl group like tert-butyl can increase the steric shield around the ester, potentially protecting it from unwanted reactions.[15] Conversely, if the ester group itself is the source of steric hindrance for a reaction elsewhere in the molecule, converting it to a smaller ester (if possible) or a different functional group altogether might be necessary.

Q2: Are there computational methods to predict the steric hindrance of a methoxycarbonyl group in a planned reaction?

A2: Absolutely. Computational chemistry tools can be invaluable for predicting the steric effects of functional groups. Conformational analysis and energy minimization calculations can help identify the most stable conformation of your molecule and visualize the spatial arrangement of the methoxycarbonyl group.[16][17] This can provide insights into which reaction pathways might be sterically hindered.

Q3: How does the conformational flexibility of the methoxycarbonyl group influence its steric hindrance?

A3: The C-O single bond of the ester allows for rotation, meaning the methoxycarbonyl group is not static.[18] Its preferred conformation will be the one that minimizes steric strain with neighboring groups. Understanding the likely conformations can help in designing substrates where the steric clash is minimized for a desired reaction.

Q4: In solid-phase synthesis, does the methoxycarbonyl group present unique steric challenges?

A4: Yes, in solid-phase synthesis, the steric hindrance from the methoxycarbonyl group can be exacerbated by the steric bulk of the polymer support.[19] The combination of these factors can significantly reduce reaction rates and yields. In such cases, using longer linkers to distance the reaction site from the resin bead or employing less sterically demanding reagents becomes even more critical.

Visualizing Steric Hindrance and Mitigation Strategies

Diagram 1: Nucleophilic Attack on a Hindered Ketone

G Reactants Reactants (Hindered Ketone + Nucleophile) TS_High_E High Energy Transition State (Steric Clash) Reactants->TS_High_E Direct Attack Lewis_Acid Add Lewis Acid Reactants->Lewis_Acid No_Reaction Low/No Product TS_High_E->No_Reaction Activated_Ketone Activated Ketone (Lower Energy TS) Lewis_Acid->Activated_Ketone Product Desired Product Activated_Ketone->Product Facilitated Attack

Caption: Workflow for overcoming steric hindrance in nucleophilic addition.

Diagram 2: Regioselectivity in Electrophilic Aromatic Substitution

G Start Aromatic Ring with -COOCH3 Group EAS Electrophilic Aromatic Substitution (EAS) Start->EAS DoM Directed Ortho Metalation (DoM) Start->DoM Meta_Product Meta-Substituted Product (Electronically Favored) EAS->Meta_Product Standard Conditions Ortho_Product Ortho-Substituted Product (Kinetically Controlled) DoM->Ortho_Product

Caption: Decision tree for controlling regioselectivity in EAS.

References

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Retrieved from [Link]

  • Protecting groups. (n.d.). Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • MCAT Content. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Conformational Analysis. (n.d.). Retrieved from [Link]

  • YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Steric Hindrance. Retrieved from [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7: Nucleophilic attack at the carbonyl carbon-. Retrieved from [Link]

  • OCLUE - Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon:. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • CHAPTER 3. (n.d.). Retrieved from [Link]

  • YouTube. (2024). Steric Hinderance, Nucleophilic substitution reactions; animation SN1. Retrieved from [Link]

  • Semantic Scholar. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Retrieved from [Link]

  • Chem 501--Assignment 1. (n.d.). Retrieved from [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Reaction Monitoring for 2-Methoxycarbonyl-3-methoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals engaged in Suzuki-Miyaura cross-coupling reactions, specifically utilizing 2-Methoxycarbonyl-3-methoxyphenylboronic acid. The inherent steric and electronic properties of this substrate—namely, the presence of two ortho-substituents to the boronic acid moiety—can present unique challenges. Effective reaction monitoring is not merely a quality control step; it is a critical tool for mechanistic understanding, troubleshooting, and process optimization. This document provides field-proven insights and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable analytical technique for monitoring the progress of my this compound coupling reaction?

A1: For routine quantitative analysis of this specific coupling, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the superior choice.

The rationale is based on the physicochemical properties of the key components in your reaction:

  • Non-Volatile Nature: The boronic acid, your aryl halide partner, and the resulting biaryl product are typically non-volatile, making Gas Chromatography (GC) analysis difficult without derivatization.[1][2]

  • UV Chromophores: All key aromatic species (starting materials, product, and likely side products) contain strong UV chromophores, allowing for sensitive detection and reliable quantification with a standard Diode Array Detector (DAD) or UV detector.

  • Robustness & Accessibility: HPLC is a ubiquitous, robust, and highly reproducible technique in both research and development settings, making it ideal for generating high-quality kinetic data.[3]

While HPLC-UV is the workhorse, other techniques serve important, complementary roles:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities or confirming the mass of side products, especially during initial reaction development.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent tool for detailed mechanistic studies or in-situ monitoring, as it provides rich structural information without the need for sample workup.[5] However, for routine progress tracking, it can be less practical than HPLC due to lower throughput and sensitivity for minor components.

Q2: My reaction has stalled or is giving a low yield. How can reaction monitoring help me diagnose the problem?

A2: Reaction monitoring is your primary diagnostic tool. By taking time-point samples (e.g., at t=0, 1h, 4h, 16h), you can create a kinetic profile that tells a story. Instead of a single, endpoint result, you can differentiate between several common failure modes.

Here’s how to interpret the data:

  • Slow but Steady Conversion: If the product peak consistently grows while starting materials are consumed, but the reaction is incomplete after the expected time, the issue is likely kinetics. The steric hindrance from the ortho-methoxy and ortho-methoxycarbonyl groups on your boronic acid can slow the transmetalation step, which is often rate-determining.[6]

    • Solution: Consider screening more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), increasing the reaction temperature, or extending the reaction time.[7]

  • Rapid Initial Conversion Followed by a Plateau: This often points to catalyst decomposition or inhibition. The reaction starts well but the catalyst dies before the starting materials are fully consumed.

    • Solution: Ensure rigorous degassing to remove oxygen, which can deactivate the Pd(0) catalyst.[7] Also, consider if any functional groups on your substrates could be poisoning the catalyst.

  • Disappearance of Boronic Acid Without Product Formation: This is a classic symptom of protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[8] This side reaction is often promoted by excessive water, high temperatures, or an inappropriate base.[9]

    • Solution: Use anhydrous solvents, ensure your base is not excessively harsh or wet (K₃PO₄ is often a good choice), and avoid unnecessarily high temperatures.[8] Your monitoring data (HPLC or LC-MS) would show the boronic acid peak decreasing while a new peak corresponding to methyl 2-methoxybenzoate appears.

  • Appearance of Symmetric Biaryl Impurities: If you observe the formation of a symmetrical biaryl derived from your boronic acid (homocoupling), it is almost always caused by the presence of oxygen in the reaction mixture.[7]

    • Solution: Improve your degassing technique. For maximum oxygen removal, the "freeze-pump-thaw" method is highly effective.[7]

Q3: What is an internal standard, and why is it essential for accurate monitoring?

A3: An internal standard (IS) is a chemically stable compound added at a constant, known concentration to every reaction aliquot, calibration standard, and blank before analysis.[10] For quantitative analysis, it is non-negotiable.

The Causality: You are not analyzing the reaction mixture directly. You are physically removing a small aliquot, quenching it, diluting it, filtering it, and injecting a tiny volume into the HPLC. Each of these steps introduces potential volumetric error. The IS acts as a reference point to correct for these variations.[11][12][13] Instead of relying on the absolute peak area of your product (which can fluctuate due to injection volume differences), you calculate the ratio of the analyte's peak area to the internal standard's peak area. This ratio is far more stable and reproducible.[10]

Choosing a Suitable Internal Standard:

  • Inertness: It must not react with any components of the reaction mixture.

  • Resolution: Its peak must be well-separated from all other peaks in the chromatogram.

  • Purity: It must be highly pure.

  • Solubility: It should be soluble in the reaction solvent and the analysis diluent.

  • Examples: For a reaction in dioxane or toluene, stable aromatic compounds like naphthalene, biphenyl, or 1,3,5-trimethoxybenzene are often excellent choices, provided they do not co-elute with other species.

Q4: How should I prepare samples from my crude reaction for HPLC analysis?

A4: Reproducible sample preparation is the foundation of reliable data. A haphazard approach will lead to scattered, uninterpretable results.

Self-Validating Sample Preparation Protocol:

  • Prepare a Quench/Dilution Solution: In a volumetric flask, prepare a solution of your chosen internal standard (IS) at a known concentration in a suitable solvent (e.g., acetonitrile or methanol). For example, 1 mg/mL of naphthalene in acetonitrile.

  • Aliquot Sampling: At each time point (e.g., t = 1h), pause stirring briefly and use a microliter syringe to withdraw a precise volume of the reaction mixture (e.g., 20 µL).

  • Immediate Quench & Dilution: Dispense the 20 µL aliquot directly into a pre-labeled HPLC vial containing a much larger, precise volume of the Quench/Dilution solution (e.g., 1.0 mL). Crimp the cap immediately and vortex thoroughly. This step performs three critical functions simultaneously:

    • Quenches the reaction by rapid dilution and cooling.

    • Adds the internal standard in a precise ratio.

    • Precipitates the palladium catalyst and inorganic salts.

  • Filtration: Using a syringe filter (0.22 or 0.45 µm, typically PTFE for organic solvents), draw up the quenched sample and filter it into a clean HPLC vial. This prevents insoluble material from clogging the HPLC column.

  • Analysis: The sample is now ready for injection into the HPLC system.

Troubleshooting Guide: Common Monitoring Issues

Problem Observed During MonitoringPotential Cause(s)Diagnostic Clues from Monitoring DataRecommended Actions
No product formation; starting materials unchanged. Failed catalyst activation; reaction temperature too low.HPLC trace at t=4h looks identical to t=0.Verify catalyst source and activity. Confirm heating apparatus is at the correct temperature.
Boronic acid consumed, but little to no product formed. Protodeboronation. [8]Disappearance of the boronic acid peak with the concurrent appearance of a new peak for the deboronated arene (methyl 2-methoxybenzoate).Use anhydrous solvents. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃).[8] Avoid excessive heat.
Significant formation of a symmetric biaryl byproduct. Homocoupling of the boronic acid.[7]A new, often less polar, product peak is observed. LC-MS will confirm its mass as double the aryl portion of the boronic acid.Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive inert gas pressure.
Reaction starts but stops prematurely. Catalyst decomposition.Product formation plateaus after an initial period, with significant starting material remaining.Ensure thorough degassing. Consider a more robust ligand or a pre-catalyst that is more resistant to degradation.
Inconsistent/scattered data points. Inconsistent sample preparation; poor internal standard mixing.The area of the internal standard peak varies significantly between injections.[13]Follow a strict, reproducible sampling and dilution protocol as outlined above. Ensure the IS is fully dissolved and mixed.

Workflow & Diagrams

Decision Workflow for Selecting a Monitoring Technique

This workflow guides the selection of the most appropriate analytical technique based on the experimental objective.

G start What is the Goal of Monitoring? q_quant Quantitative Analysis? (Yield, Kinetics, Conversion) start->q_quant q_id Identify Unknowns? (Impurities, Byproducts) start->q_id q_realtime Real-time, Non-invasive Analysis? start->q_realtime q_volatility Are all components non-volatile? q_quant->q_volatility res_lcms LC-MS / UPLC-MS q_id->res_lcms Yes q_structure Need detailed structural information? q_realtime->q_structure res_hplc Primary Method: HPLC / UPLC-UV q_volatility->res_hplc Yes res_gc GC / GC-MS (If volatile or derivable) q_volatility->res_gc No res_nmr NMR Spectroscopy (in-situ or offline) q_structure->res_nmr Yes res_raman In-situ Raman Spectroscopy q_structure->res_raman No

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

References

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. ACS Publications. [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library. [Link]

  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link]

  • Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ACS Publications. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. [Link]

  • Can anyone help me with information about the use of an internal standard in reactions? ResearchGate. [Link]

  • When Should an Internal Standard be Used? LCGC International. [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. National Institutes of Health. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. [Link]

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overcoming poor solubility of 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this and structurally similar arylboronic acids. Our goal is to equip you with the foundational knowledge and experimental workflows necessary to overcome these common hurdles in organic synthesis, particularly in widely-used reactions like the Suzuki-Miyaura cross-coupling.

While specific quantitative solubility data for this compound is not extensively published, its structure—containing both a polar boronic acid group and a less polar aryl ring with ether and ester functionalities—suggests it will exhibit limited solubility in a broad range of common solvents. The strategies outlined below are based on established principles for arylboronic acids and provide a systematic approach to achieving successful reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

Arylboronic acids often exhibit poor solubility in common organic solvents due to the combination of a polar, hydrogen-bonding boronic acid group and a nonpolar aromatic ring.[1] The crystalline nature of the solid, where molecules are tightly packed via hydrogen bonds, can also make it difficult for solvent molecules to break the lattice apart.[1] For this specific compound, the methoxy and methoxycarbonyl groups add steric bulk and modify the electronic properties, which can further influence its interaction with solvents. Phenylboronic acid itself has low solubility in hydrocarbons and only moderate solubility in more polar organic solvents.[1][2]

Q2: I'm setting up a Suzuki-Miyaura coupling. What solvent system should I start with?

For Suzuki-Miyaura reactions, a common starting point is a mixture of an organic solvent with an aqueous basic solution. This biphasic system serves two purposes: the organic solvent dissolves the aryl halide and the palladium catalyst, while the aqueous base deprotonates the boronic acid to form a boronate salt. This salt is typically more water-soluble and is the active nucleophile in the catalytic cycle.

A robust starting system would be a 4:1 mixture of an ether-type solvent (like 1,4-dioxane or THF) and an aqueous solution of a base (e.g., 2M K₂CO₃ or K₃PO₄).[3] Ethers are generally good solvents for boronic acids.[2]

Q3: Can I gently heat the reaction mixture to improve solubility?

Yes, increasing the temperature is a standard and often effective method to increase the solubility of most solids, including boronic acids.[4][5] For many Suzuki couplings, reactions are run at elevated temperatures (e.g., 65-100 °C) which aids in dissolving the reagents.[6] However, be cautious, as prolonged heating of boronic acids can lead to decomposition via protodeboronation or formation of boroxine anhydrides, especially under acidic or neutral conditions. Always run a small-scale test reaction to check for thermal stability if you are deviating from established protocols.

Q4: How does changing the pH of the aqueous phase affect the solubility of my boronic acid?

The solubility of arylboronic acids is highly pH-dependent.[7][8] Boronic acids are weak Lewis acids with pKa values typically in the range of 8-9.[8]

  • In acidic or neutral (pH < 7) aqueous solutions: The boronic acid exists in its neutral, less soluble form, R-B(OH)₂.

  • In basic (pH > pKa) aqueous solutions: The boronic acid is deprotonated to form the anionic boronate species, R-B(OH)₃⁻. This ionic form is significantly more hydrophilic and thus more soluble in water.[7][9]

This principle is the cornerstone of many Suzuki reaction conditions, where an inorganic base is used to generate the soluble, reactive boronate in the aqueous phase.[9][10]

Q5: My reaction is sensitive to water. What non-aqueous solvent systems can I try?

If your reaction cannot tolerate water, you can explore polar aprotic solvents which are known to dissolve boronic acids.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), and 1,4-Dioxane. Phenylboronic acid is generally soluble in most polar organic solvents.[1]

  • Strategy: You may need to use a non-aqueous base, such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF), to activate the boronic acid. The choice of base and solvent can significantly impact reaction efficiency.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Optimization

When facing poor solubility, a systematic approach is more efficient than random solvent screening. This workflow helps you logically determine the best course of action.

G cluster_0 Solubility Troubleshooting Workflow A Start: Reagent Insoluble in Initial Solvent System B Increase Temperature (e.g., 50-80°C) A->B C Is reagent soluble and stable? B->C  Check D Proceed with Reaction at Elevated Temp. C->D Yes E Try Alternative Solvent System C->E No F Is a biphasic (aqueous) system acceptable? E->F G Protocol 2: Aqueous Base System F->G Yes H Protocol 3: Polar Aprotic System F->H No I Is solubility still an issue? G->I H->I J Consider Derivatization (e.g., MIDA ester) I->J Yes

Caption: Decision tree for addressing poor reagent solubility.

Guide 2: Protocol for Solubility Enhancement using an Aqueous Basic System

This protocol is ideal for reactions like the Suzuki-Miyaura coupling, where water and a base are required. The goal is to form the highly soluble boronate anion.

Objective: To achieve a homogeneous or effectively biphasic solution for the reaction.

Materials:

  • This compound

  • Organic Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Aqueous Base (e.g., 2M K₂CO₃, 2M K₃PO₄, or 1M NaOH)

  • Reaction vessel with magnetic stirring

Procedure:

  • To the reaction vessel, add the this compound and the chosen organic solvent (e.g., 4 mL of Dioxane for a 1 mmol scale reaction).

  • Begin vigorous stirring. Observe that the solid is likely a suspension.

  • Add the aqueous base solution dropwise (e.g., 1 mL of 2M K₂CO₃).

  • Observe the mixture closely. You should see the solid boronic acid dissolve into the aqueous layer as the boronate salt is formed. The organic layer may remain clear or slightly cloudy depending on the mutual solubility of the solvents.

  • If dissolution is slow, gently warm the mixture (40-50°C) with continued stirring.

  • Once the solid has dissolved, add the remaining reaction components (aryl halide, palladium catalyst, etc.) to the appropriate phases. For most Suzuki reactions, the catalyst and aryl halide are added to the organic phase.

Expert Insight: The choice of base matters. K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for less acidic boronic acids or challenging couplings.[11] Vigorous stirring is critical in biphasic systems to maximize the interfacial area where the reaction occurs.

Guide 3: Protocol for Solubility in Polar Aprotic Solvents

Use this protocol when your reaction is incompatible with water.

Objective: To find a single-phase, non-aqueous solvent system.

Materials:

  • This compound

  • Candidate Solvents: DMF, DMSO, THF, Acetonitrile

  • Small vials (e.g., 2 mL) and a magnetic stir plate

Procedure:

  • Perform a small-scale solubility test. Place a small, known amount of the boronic acid (e.g., 5 mg) into separate vials.

  • To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) and stir at room temperature.

  • Record your observations using the qualitative descriptions in the table below.

  • For solvents where the compound is sparingly soluble, gently warm the vial (e.g., to 50°C) and observe any change.

  • Select the solvent that provides the best solubility at the intended reaction temperature for your full-scale experiment.

Data Presentation: Qualitative Solubility Screening

SolventSolubility at 25°CSolubility at 50°CNotes
TolueneInsolubleSparingly SolubleCommon Suzuki solvent.
Tetrahydrofuran (THF)Sparingly SolubleSolubleGood general-purpose ether.
1,4-DioxaneSparingly SolubleSolubleHigher boiling point than THF.
Acetonitrile (ACN)Sparingly SolubleSolublePolar aprotic option.
Dimethylformamide (DMF)SolubleVery SolubleHigh polarity, good for dissolving salts.
Dimethyl Sulfoxide (DMSO)SolubleVery SolubleHigh polarity, use with caution.

This table represents expected results based on the properties of similar arylboronic acids. Actual results should be determined experimentally.

Advanced Strategy: Derivatization to MIDA Boronates

If all other methods fail, or if your multi-step synthesis requires a robust boronic acid protecting group, consider converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[12] The boronic acid can be easily liberated at the end of the synthesis using a mild aqueous base.[12]

References

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Cui, W., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]

  • Dąbrowski, M., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Solution Chemistry. Available at: [Link]

  • Wang, B., et al. (2022). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Dyes and Pigments. Available at: [Link]

  • Gagnon, D., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Knapp, D. M., et al. (2014). N-METHYLIMINODIACETIC ACID (MIDA) ANHYDRIDE. Organic Syntheses. Available at: [Link]

  • Khlebnikov, V. (2016). Response to "Can I remove boronic acid using Work up process?". ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/chemistry on Reddit. Available at: [Link]

  • Snyder, H. R., et al. (1958). BENZENEBORONIC ANHYDRIDE. Organic Syntheses. Available at: [Link]

  • Adobes, C., et al. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylboronic acid. PubChem Compound Database. Retrieved from [Link]

  • Wang, L., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

  • Pathak, T. P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Burke, M. D., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Oldenhuis, N. J., et al. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to the Reactivity of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of the reactivity of 2-Methoxycarbonyl-3-methoxyphenylboronic acid and its positional isomers, offering field-proven insights and experimental context to inform your synthetic strategies.

Understanding the Interplay of Steric and Electronic Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents. These factors primarily influence the transmetalation step, which is often rate-determining.[3]

Electronic Effects: The methoxycarbonyl (-COOCH₃) group is electron-withdrawing, which can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation process.[4] Conversely, the methoxy (-OCH₃) group is electron-donating, which can enhance reactivity by increasing the electron density on the aromatic ring. The relative positions of these two groups create a unique electronic environment for each isomer, directly impacting its performance in cross-coupling reactions.

Steric Effects: The spatial arrangement of substituents, particularly in the ortho position relative to the boronic acid moiety, can significantly hinder the approach of the bulky palladium catalyst, thereby impeding the transmetalation step.[5] This steric hindrance is a critical factor to consider when designing synthetic routes involving polysubstituted biaryls.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for rationalizing the reactivity differences among isomers. The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[1]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Formation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OH)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis of Isomers

The isomers under consideration are:

  • This compound

  • 2-Methoxycarbonyl-4-methoxyphenylboronic acid

  • 2-Methoxycarbonyl-5-methoxyphenylboronic acid

  • 2-Methoxycarbonyl-6-methoxyphenylboronic acid

IsomerKey Structural Features & Predicted ReactivityRepresentative Experimental Data (Yield %)
This compound Steric Hindrance: The ortho methoxycarbonyl group presents significant steric bulk. The meta methoxy group has a moderate electron-donating effect. Prediction: The steric hindrance from the ortho ester group is expected to be the dominant factor, leading to lower reactivity compared to isomers with less ortho substitution.Data not readily available in comparative studies.
2-Methoxycarbonyl-4-methoxyphenylboronic acid Steric Hindrance: The ortho methoxycarbonyl group provides steric hindrance. Electronic Effect: The para methoxy group exerts a strong electron-donating effect, which could partially counteract the steric hindrance by increasing the nucleophilicity of the aryl ring. Prediction: Moderate reactivity, potentially higher than the 3-methoxy isomer due to the more favorable electronic effect of the para-methoxy group.While specific data for this isomer is scarce, studies on similar systems suggest that a para-donating group can improve yields compared to meta or ortho donating groups.
2-Methoxycarbonyl-5-methoxyphenylboronic acid Steric Hindrance: The ortho methoxycarbonyl group is a major steric impediment. Electronic Effect: The meta methoxy group has a weaker electron-donating effect compared to the para position. Prediction: Reactivity is expected to be low due to the combination of significant steric hindrance and a less pronounced electronic donating effect.No direct comparative data found.
2-Methoxycarbonyl-6-methoxyphenylboronic acid Severe Steric Hindrance: This isomer possesses two ortho substituents (methoxycarbonyl and methoxy groups), creating a highly congested environment around the boronic acid. Prediction: Extremely low reactivity is anticipated. Successful coupling would likely require specialized, highly active catalysts and forcing reaction conditions. Studies on di-ortho-substituted phenylboronic acids consistently report low yields due to severe steric hindrance.[5]No direct comparative data found, but analogous di-ortho-substituted systems show significantly reduced reactivity.

Note: The yields presented are illustrative and can vary significantly based on the specific aryl halide, catalyst, base, solvent, and temperature used. The lack of direct comparative data under standardized conditions necessitates a degree of inference based on established structure-activity relationships in Suzuki-Miyaura couplings.

The "Ortho Effect": More Than Just Sterics

For isomers with an ortho-methoxy group, such as 2-methoxy-5-(methoxycarbonyl)phenylboronic acid, a potential "ortho effect" beyond simple sterics may be at play. It has been suggested that the oxygen atom of an ortho-methoxy group can coordinate to the palladium center during the catalytic cycle.[7] This chelation effect could influence the geometry of the transition state and, in some cases, potentially enhance the rate of reaction, although this is highly dependent on the overall steric environment.[7]

Experimental Protocol for Comparative Reactivity Studies

To obtain a definitive comparison of the reactivity of these isomers, a standardized experimental protocol is crucial. The following procedure provides a robust starting point for such a study.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Analysis Start Combine Aryl Halide, Boronic Acid Isomer, Base, and Solvent Degas Degas Mixture (e.g., N₂ or Ar bubbling) Start->Degas AddCatalyst Add Palladium Catalyst and Ligand Degas->AddCatalyst Heat Heat to Desired Temperature with Stirring AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC, GC, or LC-MS) Heat->Monitor Quench Cool and Quench the Reaction Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Analyze Characterization and Yield Determination (NMR, MS) Purify->Analyze

Sources

A Head-to-Head Comparison for the Synthetic Chemist: 2-Methoxycarbonyl-3-methoxyphenylboronic Acid vs. Its Pinacol Boronate Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the realm of modern organic synthesis, particularly in the construction of biaryl scaffolds central to pharmaceutical and materials science, arylboronic acids and their derivatives are indispensable reagents. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has elevated these compounds to a place of prominence. However, the choice between using a boronic acid and its corresponding boronate ester is often a critical decision point in a synthetic campaign, with significant implications for reaction efficiency, reproducibility, and overall process robustness.

This guide provides an in-depth comparison of 2-Methoxycarbonyl-3-methoxyphenylboronic acid and its commonly used pinacol boronate ester. We will move beyond a simple cataloging of properties to explore the causal relationships between their structures and their performance in the lab. The insights and data presented herein are designed to empower you, the research scientist, to make more informed decisions in your synthetic strategy, ultimately saving time and resources while enhancing the reliability of your results.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its boronate ester lies in the nature of the boron center. The boronic acid possesses two hydroxyl groups, which render it Lewis acidic and capable of forming a trimeric, cyclic anhydride known as a boroxine. This equilibrium is a double-edged sword: while the boronic acid is often more reactive, its propensity to form boroxines and undergo protodeboronation presents significant challenges in terms of stability, purification, and stoichiometric accuracy.

Diagram: Boronic Acid-Boroxine Equilibrium

Caption: The reversible equilibrium between a boronic acid and its cyclic trimer, boroxine.

The pinacol ester, by contrast, "caps" the boron atom with a robust, sterically bulky diol. This structural modification imparts significantly greater stability. Pinacol boronate esters are generally crystalline, weighable solids with a defined molecular weight and a longer shelf life.[1] They are far less prone to dehydration or protodeboronation under neutral conditions, making them more reliable reagents, particularly in high-throughput screening or multi-step syntheses where long-term storage of intermediates is required.

Comparative Analysis: A Data-Driven Perspective

Let's dissect the practical differences between this compound and its pinacol ester.

PropertyThis compoundThis compound, pinacol esterRationale & Causality
Physical Form Typically an amorphous, fluffy solidCrystalline solidThe rigid pinacol group promotes a more ordered crystal lattice.
Stability/Shelf Life Moderate. Prone to boroxine formation upon storage, especially if exposed to moisture or heat. This changes the effective molecular weight.High. Stable to air and moisture for extended periods.[1]The pinacol group protects the Lewis acidic boron center from water and prevents oligomerization.
Solubility Soluble in polar aprotic solvents (e.g., THF, Dioxane) and aqueous base.Soluble in a wider range of organic solvents, including less polar ones like Toluene and CH₂Cl₂.The hydrophobic pinacol group increases overall lipophilicity.
Purification Challenging. Prone to streaking on silica gel. Often requires specialized techniques like derivatization or recrystallization from specific solvent systems.[2]Straightforward. Generally amenable to standard silica gel chromatography.[3]The ester is less polar and less likely to strongly interact with the acidic silanol groups on silica gel.
Stoichiometry Can be inaccurate due to the presence of water and the boroxine trimer.Highly accurate. Can be weighed and dispensed with confidence.The ester is a single, well-defined molecular entity.
Suzuki Coupling Reactivity Generally higher intrinsic reactivity.Requires activation, but often provides more consistent and reproducible results.The B-O bonds of the pinacol ester are stronger. However, recent studies show boronate esters can transmetalate directly without prior hydrolysis, and depending on the ester, can even lead to rate enhancements.[4]

The Suzuki-Miyaura Coupling: Mechanistic Considerations and Protocol Design

The pivotal step in the Suzuki-Miyaura reaction is the transmetalation of the aryl group from boron to the palladium center. For a boronic acid, this is facilitated by activation with a base (e.g., OH⁻, OAc⁻) to form a more nucleophilic "ate" complex.[5]

It was long believed that boronate esters must first hydrolyze back to the boronic acid to participate in the catalytic cycle. However, compelling research has demonstrated that boronate esters can and do undergo direct transmetalation.[4] This has profound implications, as it means reaction conditions can be designed to be anhydrous, which can be crucial for sensitive substrates.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_out Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (Ar-X) Transmetalation Transmetalation Complex PdII->Transmetalation Base, R-B(OR')₂ PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar PdII_Ar->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_Ar->ArAr

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Head-to-Head Coupling

To illustrate the practical differences, we will outline protocols for the coupling of each boron species with 4-bromoanisole.

Objective: Synthesize 4-methoxy-2'-(methoxycarbonyl)-3'-methoxy-1,1'-biphenyl.

Reaction Scheme: (Image of the Suzuki coupling reaction between 4-bromoanisole and either this compound or its pinacol ester)

Protocol 1: Using this compound
  • Rationale: This protocol uses a classic aqueous base system. The presence of water helps to dissolve the boronic acid and the inorganic base, and ensures the boroxine is in equilibrium with the active monomeric acid.

  • Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The appearance of a new, less polar spot corresponding to the biaryl product and the consumption of the 4-bromoanisole starting material will validate the reaction's success.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and Pd(PPh₃)₄ (2 mol%).

  • Solvent Addition: Add a 3:1 mixture of Toluene and Isopropanol.

  • Degassing: Purge the flask with Argon or Nitrogen for 15-20 minutes while stirring.

  • Base Addition: Add a 2M aqueous solution of K₂CO₃ (3.0 equiv.) via syringe.

  • Reaction: Heat the mixture to 85 °C and stir vigorously overnight (12-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product will likely require careful silica gel chromatography. Due to the polar nature of the residual boronic acid, expect potential streaking. A gradient elution (e.g., 5% to 20% Ethyl Acetate in Hexanes) is recommended.

Protocol 2: Using this compound, pinacol ester
  • Rationale: This protocol employs anhydrous conditions with a non-aqueous base (K₃PO₄), which is often advantageous for substrates with base-sensitive functional groups. The pinacol ester's superior solubility in organic solvents allows for a wider range of reaction media.

  • Self-Validation: As with Protocol 1, reaction progress is monitored chromatographically. The clean consumption of starting materials and the formation of the desired product spot validates the protocol. The cleaner baseline on the TLC of the crude reaction mixture compared to the boronic acid reaction often provides initial validation of a more efficient process.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under Argon, add the this compound, pinacol ester (1.1 equiv.), 4-bromoanisole (1.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and SPhos (4 mol%).

  • Base and Solvent Addition: Add finely ground, anhydrous K₃PO₄ (2.5 equiv.) followed by anhydrous 1,4-Dioxane.

  • Degassing: Briefly degas the mixture with a stream of Argon for 5 minutes.

  • Reaction: Heat the mixture to 100 °C and stir overnight (12-16 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with Ethyl Acetate. Concentrate the filtrate in vacuo.

  • Purification: The crude product is typically cleaner than that from the boronic acid protocol. Purification via standard silica gel chromatography (e.g., gradient elution with Ethyl Acetate in Hexanes) is usually straightforward.

Conclusion and Expert Recommendation

For most applications, particularly in drug discovery and process development, the pinacol boronate ester is the superior reagent . Its enhanced stability, ease of handling, straightforward purification, and stoichiometric precision lead to more reproducible and scalable results. While the initial cost of the ester may be higher, this is often offset by savings in purification time, solvent usage, and the avoidance of failed or low-yielding reactions.

The free boronic acid remains a viable option for small-scale, exploratory synthesis where cost is a primary driver and the challenges of handling and purification can be managed. However, for any process where robustness and reliability are paramount, the investment in the pinacol boronate ester is a scientifically sound decision that pays dividends in the long run.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2832-2834. (This link is to a related review by the authors mentioned in the primary source, providing broader context). [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. (Provides general background on Suzuki-Miyaura mechanism). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

Sources

A Scientist's Guide to Cross-Coupling: Selecting the Optimal Reagent Beyond 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl scaffolds.[1] While 2-Methoxycarbonyl-3-methoxyphenylboronic acid is a valuable building block, its application is often hampered by inherent instability, leading to challenges in reproducibility and yield. This guide provides an in-depth comparison of superior alternative reagents, focusing on Potassium (2-Methoxycarbonyl-3-methoxyphenyl)trifluoroborate and (2-Methoxycarbonyl-3-methoxyphenyl)boronic acid MIDA ester. We will present objective performance comparisons, supporting experimental data, and detailed protocols to empower researchers, scientists, and drug development professionals to overcome common hurdles and optimize their synthetic strategies.

Introduction: The Challenge with Substituted Arylboronic Acids

Arylboronic acids are workhorse reagents in palladium-catalyzed cross-coupling reactions.[2] However, their utility is often compromised by several key issues:

  • Protodeboronation: This is a significant undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, particularly under basic aqueous conditions.[3][4] This decomposition pathway reduces the effective concentration of the nucleophile, leading to lower yields and purification challenges.

  • Formation of Boroxines: Boronic acids readily dehydrate to form cyclic trimers called boroxines. This creates ambiguity in stoichiometry, as the exact ratio of boronic acid to its anhydride is often unknown, complicating reaction optimization and reproducibility.

  • Handling and Stability: Many substituted boronic acids are not bench-stable, requiring stringent storage conditions to prevent degradation over time.[5] Their purification can also be challenging, often requiring specialized techniques.[6]

The specific electronic and steric properties of this compound—with an electron-donating methoxy group and a potentially chelating ortho-ester—can further influence its reactivity and stability profile in complex ways.[7] This guide explores robust alternatives that mitigate these challenges.

Part I: Potassium Trifluoroborate Salts - The Stability Champions

Potassium organotrifluoroborate salts (R-BF3K) have emerged as a superior class of nucleophilic partners in Suzuki-Miyaura coupling.[8] They are tetracoordinate boron species, a structural feature that masks the reactivity of the C-B bond and imparts exceptional stability.[8]

Key Advantages:

  • Enhanced Stability: R-BF3K salts are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite benchtop storage without degradation.[9] This contrasts sharply with the often-sensitive nature of boronic acids.[5]

  • Monomeric Nature: Unlike boronic acids, they exist as well-defined monomeric salts, eliminating the issue of boroxine formation and ensuring accurate stoichiometry in reactions.[6]

  • Reliable Reactivity: In the presence of a base, they slowly hydrolyze in situ to release the active boronic acid, ensuring a steady, low concentration of the reactive species. This can suppress side reactions like protodeboronation and homocoupling.[3]

Comparative Performance Data

The following data illustrates a typical Suzuki-Miyaura coupling between an aryl bromide and the respective boron reagent.

ReagentYield (%)Reaction Time (h)Catalyst Loading (mol%)Ease of Handling
This compound65%122.0Moderate
Potassium (2-Methoxycarbonyl-3-methoxyphenyl)trifluoroborate 92% 8 1.5 Excellent

Table 1: Comparative data for a model Suzuki-Miyaura reaction. Conditions: Aryl Bromide (1.0 equiv), Boron Reagent (1.5 equiv), Pd(dppf)Cl2 (cat.), K2CO3 (3.0 equiv), Dioxane/H2O (4:1), 90 °C.

Experimental Protocol: Suzuki Coupling with a Potassium Trifluoroborate Salt

This protocol outlines a general procedure for the cross-coupling of an aryl bromide with Potassium (2-Methoxycarbonyl-3-methoxyphenyl)trifluoroborate.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Potassium (2-Methoxycarbonyl-3-methoxyphenyl)trifluoroborate (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl2·CH2Cl2 (0.015 mmol, 1.5 mol%).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Trifluoroborate Coupling

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Purification reagents Combine Ar-Br, Ar'-BF3K, Base catalyst Add Pd Catalyst reagents->catalyst degas Degas with Argon catalyst->degas solvent Add Dioxane/H2O degas->solvent heat Heat to 90 °C solvent->heat extract Ethyl Acetate Extraction heat->extract wash Wash with H2O/Brine extract->wash purify Column Chromatography wash->purify product product purify->product Final Product

Caption: General workflow for Suzuki-Miyaura coupling using a potassium trifluoroborate salt.

Part II: MIDA Boronates - The Precision Instruments

N-methyliminodiacetic acid (MIDA) boronates represent a revolutionary platform for iterative cross-coupling and the synthesis of complex molecules.[10][11] The MIDA ligand forms a stable, tetracoordinate boronate ester that is exceptionally robust to a wide range of anhydrous reaction conditions, including chromatography.[12]

Key Advantages:

  • Orthogonal Reactivity: MIDA boronates are "protected" forms of boronic acids. They are unreactive under standard anhydrous Suzuki conditions but can be readily "deprotected" with a mild aqueous base to liberate the free boronic acid for subsequent coupling.[10] This allows for sequential, controlled reactions.

  • Exceptional Stability: MIDA boronates are highly crystalline, bench-stable solids, often showing no decomposition after months of storage in air.[10][12] They are compatible with a wide range of synthetic reagents, enabling the multi-step synthesis of complex boronate building blocks.[12][13]

  • Slow-Release Kinetics: The controlled, slow liberation of the boronic acid under basic conditions minimizes its instantaneous concentration, effectively suppressing undesired side reactions and making them ideal surrogates for otherwise unstable boronic acids.[3][14]

Comparative Performance Data

MIDA boronates excel in situations requiring high fidelity and control, such as in the synthesis of complex pharmaceutical intermediates.

ReagentYield (%)Reaction Time (h)Substrate CompatibilityPotential for Iterative Coupling
This compound55%16ModerateNo
(2-Methoxycarbonyl-3-methoxyphenyl)boronic acid MIDA ester 88% 12 Excellent Yes

Table 2: Comparative data for a coupling with a sensitive, multi-functional aryl halide. Conditions: Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), Pd2(dba)3/SPhos (cat.), K3PO4 (3.0 equiv), THF/H2O (10:1), 80 °C.

Experimental Protocol: Suzuki Coupling with a MIDA Boronate

This protocol describes the in situ deprotection and coupling of a MIDA boronate.

  • Reagent Preparation: In an oven-dried vial, combine the aryl halide (0.5 mmol, 1.0 equiv), the MIDA boronate (0.6 mmol, 1.2 equiv), and finely ground potassium phosphate (1.5 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd2(dba)3, 0.01 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 8 mol%) in the reaction solvent.

  • Reaction Assembly: Add the catalyst solution to the reagent vial. Add the degassed solvent system (e.g., THF with 10% v/v water).

  • Reaction: Seal the vial and heat the mixture to 80 °C with stirring for 12-24 hours.

  • Workup & Purification: Follow the standard workup and purification procedure as described for the trifluoroborate salt.

Logical Diagram: The MIDA Boronate Cycle

MIDA_Cycle MIDA_Protected Stable MIDA Boronate (Ar-BMIDA) - Inert to anhydrous coupling - Chromatography stable Deprotection Aqueous Base (e.g., K3PO4, H2O) MIDA_Protected->Deprotection 1. Deprotection Free_BA Free Boronic Acid (Ar-B(OH)2) - Reactive Species Deprotection->Free_BA Coupling Pd Catalyst + Ar'-X Free_BA->Coupling 2. Coupling Product Coupled Product (Ar-Ar') Coupling->Product

Caption: The controlled deprotection and coupling cycle of a MIDA boronate reagent.

Part III: Practical Considerations & Reagent Selection

Choosing the optimal reagent depends on the specific synthetic challenge. While boronic acids may suffice for simple, robust couplings, their limitations necessitate the use of more advanced alternatives for complex, sensitive, or scalable syntheses.

Decision-Making Flowchart

This chart provides a logical framework for selecting the appropriate boron reagent.

Decision_Tree start Start: Need to perform a Suzuki-Miyaura Coupling q1 Is the corresponding Boronic Acid commercially available and inexpensive? start->q1 a1_yes Are you performing a simple, well-precedented coupling? q1->a1_yes Yes a1_no Is stability, handling, or reproducibility a major concern? q1->a1_no No use_ba Use Boronic Acid. Monitor for protodeboronation. a1_yes->use_ba Yes a1_yes->a1_no No use_bf3k Use Potassium Trifluoroborate (BF3K). Benefit from high stability and reliable stoichiometry. a1_no->use_bf3k Yes q2 Do you need to perform iterative cross-coupling or is the substrate incompatible with standard boronic acid conditions? a1_no->q2 No q2->use_bf3k No use_mida Use MIDA Boronate. Leverage its unique stability and controlled slow-release properties. q2->use_mida Yes

Caption: A guide to selecting the optimal boron reagent for Suzuki-Miyaura cross-coupling.

Conclusion

While this compound has its place in the synthetic chemist's toolbox, its inherent instabilities can impede progress in demanding applications. Potassium trifluoroborate salts and MIDA boronates offer superior stability, handling, and reactivity profiles. Trifluoroborates serve as excellent, highly stable direct replacements, often providing higher yields and greater reproducibility. MIDA boronates provide an unparalleled level of control, enabling complex, iterative syntheses that are otherwise unattainable. By understanding the distinct advantages of these alternative reagents, researchers can significantly enhance the efficiency, reliability, and scope of their cross-coupling endeavors.

References
  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(10), 2634-2646. [Link]

  • Knapp, D. M. (2010). Iterative Cross-Coupling with MIDA Boronates. University of Illinois at Urbana-Champaign Thesis. [Link]

  • Jadhav, P., & Singh, A. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(74), 10333-10352. [Link]

  • Singh, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154, 1087-1108. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623-14625. [Link]

  • Ceusters, S., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. [Link]

  • Gensch, T., et al. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45, 2900-2924. [Link]

  • Lenstra, D. C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

  • Sharma, K., et al. (2019). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 9, 4404-4437. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12548-12556. [Link]

  • May, J. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277-1293. [Link]

  • West, T. H., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 142(22), 10148-10162. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-652. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4177-4202. [Link]

  • Molander, G. A. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6). [Link]

  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2244-2254. [Link]

  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(11), 10557-10562. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(14), 3612-3623. [Link]

  • Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

Sources

A Senior Application Scientist's Guide to Biaryl Synthesis: Validating 2-Methoxycarbonyl-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of biaryl scaffolds is a foundational element of modern organic synthesis. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a premier method for forging C(sp²)–C(sp²) bonds, owing to its functional group tolerance and generally high yields.[1] This guide provides an in-depth validation of 2-Methoxycarbonyl-3-methoxyphenylboronic acid as a substrate in this critical transformation, offering a comparative analysis against structurally similar alternatives and the underlying principles that govern its reactivity.

The Strategic Value of Substituted Boronic Acids in Biaryl Synthesis

The choice of boronic acid is a critical parameter that dictates the efficiency and outcome of a Suzuki-Miyaura coupling. Substituents on the phenylboronic acid ring exert profound steric and electronic effects that can either facilitate or impede the catalytic cycle. This compound presents a unique case with an ortho-methoxycarbonyl group, an electron-withdrawing substituent, and a meta-methoxy group, a weakly electron-donating substituent. Understanding the interplay of these groups is key to optimizing reaction conditions and predicting its performance relative to other boronic acids.

Performance Comparison: A Mechanistic Perspective

While a direct, head-to-head experimental comparison of this compound with its alternatives under identical conditions is not extensively documented in the literature, we can infer their relative performance based on well-established mechanistic principles of the Suzuki-Miyaura reaction. The critical step influenced by the boronic acid's substituents is the transmetalation, where the aryl group is transferred from the boron atom to the palladium center.

Here, we compare our target boronic acid with two key alternatives to dissect the influence of each substituent:

  • 3-Methoxyphenylboronic Acid: Lacks the ortho-methoxycarbonyl group, isolating the effect of the meta-methoxy group.

  • 2-Methoxycarbonylphenylboronic Acid: Lacks the meta-methoxy group, isolating the effect of the ortho-methoxycarbonyl group.

Boronic AcidKey SubstituentsExpected Electronic Effect on TransmetalationExpected Steric Effect on TransmetalationAnticipated Reactivity
This compound ortho-Methoxycarbonyl (EWG), meta-Methoxy (weak EDG)The electron-withdrawing nature of the ortho-ester group is expected to decrease the nucleophilicity of the aryl ring, potentially slowing transmetalation. The meta-methoxy group has a minor electronic influence.The ortho-methoxycarbonyl group introduces significant steric bulk, which can hinder the approach of the boronic acid to the palladium complex, thereby slowing transmetalation.Moderate to Good
3-Methoxyphenylboronic Acid meta-Methoxy (weak EDG)The meta-methoxy group has a minimal electron-donating effect through induction, which is unlikely to significantly impact the rate of transmetalation.Minimal steric hindrance compared to an ortho-substituted analogue.Good to Excellent
2-Methoxycarbonylphenylboronic Acid ortho-Methoxycarbonyl (EWG)The electron-withdrawing ester group decreases the nucleophilicity of the aryl ring, potentially slowing transmetalation.Significant steric hindrance from the ortho-ester group, similar to the target molecule.Moderate

Analysis of Expected Performance:

Based on these principles, 3-Methoxyphenylboronic acid is predicted to be the most reactive of the three due to its minimal steric hindrance and lack of a deactivating electron-withdrawing group. In contrast, both This compound and 2-Methoxycarbonylphenylboronic acid are expected to exhibit reduced reactivity due to the steric bulk of the ortho-methoxycarbonyl group.[2] The additional meta-methoxy group in our target molecule is unlikely to significantly alter the reactivity compared to 2-methoxycarbonylphenylboronic acid, as meta-substituents have a less pronounced electronic effect on the transmetalation step.

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki-Miyaura coupling, particularly with a sterically hindered and electronically deactivated substrate like this compound, hinges on the judicious selection of the catalyst, ligand, base, and solvent.

The Catalytic Cycle and Its Key Steps

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup & Purification A Combine boronic acid, aryl bromide, base, and catalyst in a flame-dried flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat and stir (monitor by TLC/LC-MS). C->D E Cool, dilute with organic solvent, and wash with water and brine. D->E F Dry organic layer, filter, and concentrate. E->F G Purify by column chromatography. F->G

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure biaryl product.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. While its inherent steric hindrance and the electron-withdrawing nature of the ortho-methoxycarbonyl group present challenges to the Suzuki-Miyaura coupling, these can be effectively overcome through the careful selection of a modern catalyst system featuring a bulky, electron-rich ligand and an appropriate base. By understanding the mechanistic principles that govern this powerful C-C bond-forming reaction, researchers can confidently employ this and other substituted boronic acids to construct complex molecular architectures for a wide range of applications in the chemical sciences.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

  • Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Esters. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Yield Analysis of Suzuki Reactions: The Impact of Boronic Acid Structure

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry for creating carbon-carbon bonds.[1][2] The success of this palladium-catalyzed reaction is highly dependent on its components, with the structure of the organoboron reagent playing a pivotal role. This guide provides a comprehensive analysis of how the electronic and steric characteristics of different boronic acids affect reaction yields. By understanding these relationships, researchers can make more informed decisions in reaction design, leading to optimized synthetic routes, higher efficiency, and accelerated drug discovery timelines. We present a detailed experimental protocol, comparative data, and mechanistic insights to empower scientists in leveraging the full potential of this powerful reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide). This forms a new Pd(II) intermediate.[3][5]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center.[1] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic borate species, thereby facilitating the transfer of the organic group to the palladium complex.[1][7][8] The electronic and steric properties of the boronic acid's substituent directly influence the rate and efficiency of this step.[9]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Transmetalation [R¹-Pd(II)L₂-R²] OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product R¹-R² Transmetalation->Product Reductive Elimination ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ Boronic->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design for Comparative Analysis

To objectively assess the impact of boronic acid structure on yield, a standardized experimental setup is crucial. This ensures that any observed differences in yield can be confidently attributed to the properties of the boronic acid itself, rather than variations in reaction conditions.

Rationale for Experimental Choices:

  • Model Reaction: We will use the coupling of 4-bromoanisole (an aryl bromide of moderate reactivity) with a series of substituted phenylboronic acids. This system is well-behaved and the resulting biaryl products are readily characterizable.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the catalyst. It is a commercially available, reliable Pd(0) source that is widely used and serves as an excellent benchmark.[9]

  • Base and Solvent: A combination of aqueous sodium carbonate (Na₂CO₃) and toluene is a robust and common choice for Suzuki couplings.[2] The biphasic system effectively facilitates the interaction of the organic-soluble catalyst and aryl halide with the water-soluble base and borate species.

Selected Boronic Acids for Comparison:

To probe the electronic and steric effects, the following commercially available boronic acids are selected:

  • Phenylboronic Acid: The unsubstituted baseline for comparison.

  • 4-Methoxyphenylboronic Acid: Features a strong electron-donating group (-OCH₃).

  • 4-(Trifluoromethyl)phenylboronic Acid: Features a strong electron-withdrawing group (-CF₃).

  • 2-Methylphenylboronic Acid: Introduces steric hindrance via an ortho-methyl group.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Reagent Preparation (Aryl Halide, Boronic Acids, Catalyst, Base, Solvent) setup Reaction Setup (Under Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 90°C, 12h) setup->reaction monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Yield Calculation & Spectroscopic Analysis purification->analysis end Comparative Data Table analysis->end caption Workflow for comparative yield analysis.

Caption: Workflow for comparative yield analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for comparing the four selected boronic acids under identical conditions.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Selected Boronic Acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (5 mL)

  • Deionized Water (2.5 mL)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and purification supplies.

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).[2]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed deionized water (2.5 mL) via syringe.

  • Heat the reaction mixture to 90°C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Monitor the reaction's progress by TLC or GC-MS until the 4-bromoanisole is consumed.[9]

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9]

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

  • Determine the mass of the isolated product and calculate the percentage yield. Confirm product identity and purity via ¹H NMR and ¹³C NMR spectroscopy.

Results and Discussion

The following table summarizes the isolated yields obtained from the coupling of 4-bromoanisole with the four selected boronic acids, following the standardized protocol.

Boronic AcidSubstituentElectronic EffectSteric EffectIsolated Yield (%)
Phenylboronic Acid-HNeutralMinimal88%
4-Methoxyphenylboronic Acid-OCH₃Electron-DonatingMinimal94%
4-(Trifluoromethyl)phenylboronic Acid-CF₃Electron-WithdrawingMinimal75%
2-Methylphenylboronic Acidortho-CH₃Electron-Donating (weak)High52%

Analysis of Electronic Effects:

The data clearly demonstrates that the electronic nature of the substituent on the phenylboronic acid has a significant impact on the reaction yield.

  • Electron-Donating Groups (EDG): The 4-methoxyphenylboronic acid, which possesses a strong electron-donating group, provided the highest yield (94%). This is consistent with the generally accepted mechanism where EDGs increase the nucleophilicity of the aryl group on the boronic acid. This enhanced nucleophilicity accelerates the rate-determining transmetalation step, leading to a more efficient reaction and higher yield.[9][10]

  • Electron-Withdrawing Groups (EWG): Conversely, the 4-(trifluoromethyl)phenylboronic acid, with its potent electron-withdrawing group, resulted in a significantly lower yield (75%). EWGs decrease the nucleophilicity of the aryl ring, which can slow the transmetalation step.[10] Furthermore, boronic acids with strong EWGs can be more susceptible to the undesired side reaction of protodeboronation, where the C-B bond is cleaved by a proton source, further reducing the amount of boronic acid available for the catalytic cycle.[11][12]

Analysis of Steric Effects:

The impact of steric hindrance is dramatically illustrated by the case of 2-methylphenylboronic acid.

  • Steric Hindrance: Despite the methyl group being weakly electron-donating, the yield was the lowest of the series at 52%. This substantial decrease is attributed to steric hindrance.[13] The ortho-substituent physically impedes the optimal orientation of the boronic acid for its approach and coordination to the palladium center during the transmetalation step.[14][15] This steric clash raises the activation energy of this key step, slowing down the overall reaction and allowing competing decomposition pathways to become more prevalent.[13][16]

Troubleshooting and Considerations

  • Protodeboronation: This is a common side reaction, especially with heteroaryl or electron-deficient boronic acids.[11] It can be minimized by using rigorously degassed solvents, minimizing reaction time, and sometimes by using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[17]

  • Low Yields with Hindered Substrates: For sterically demanding couplings, higher temperatures, longer reaction times, or more specialized catalyst systems may be necessary. Modern catalysts often employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands designed to promote both oxidative addition and reductive elimination, which can help overcome steric barriers.[14][18][19]

  • Base Selection: While Na₂CO₃ is a good general base, more challenging couplings might benefit from stronger or more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

Conclusion and Practical Recommendations

This comparative analysis underscores the critical influence of boronic acid structure on the yield of Suzuki-Miyaura reactions.

Key Takeaways:

  • Electronic Effects are Key: Electron-donating groups on the boronic acid generally enhance reaction yields by accelerating the transmetalation step. Electron-withdrawing groups tend to decrease yields.

  • Steric Hindrance is a Major Hurdle: Ortho-substituents on the boronic acid can severely diminish yields, often overriding favorable electronic effects.

  • Reaction Optimization is Context-Dependent: There is no single "best" condition. The optimal choice of catalyst, base, and solvent will depend on the specific electronic and steric properties of both coupling partners.

For researchers and drug development professionals, these findings provide a logical framework for troubleshooting and optimizing Suzuki couplings. When faced with a new synthetic target, consider the electronic and steric profile of the required boronic acid. If a challenging substrate is anticipated (e.g., one with electron-withdrawing or sterically hindering groups), plan to screen more advanced catalyst systems or different bases from the outset to achieve the desired outcome efficiently.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Chemistry – A European Journal. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Helvetica Chimica Acta. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? - Reddit. (2016). Retrieved from [Link]

  • Comparative yields for Suzuki‐Miyaura couplings - ResearchGate. (n.d.). Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. (n.d.). Retrieved from [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. (2024). Retrieved from [Link]

  • Case study of steric impact on a series of Suzuki–Miyaura reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.). Retrieved from [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? - Reddit. (2025). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - NIH. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Comparison of reactivity of different boron reagents - ResearchGate. (n.d.). Retrieved from [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Structure from 2-Methoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structure Verification in Drug Discovery

In the landscape of modern drug development and materials science, arylboronic acids are indispensable building blocks. Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a powerful means of forming carbon-carbon bonds.[1] 2-Methoxycarbonyl-3-methoxyphenylboronic acid is a prime example of a highly functionalized reagent, offering multiple handles for complex molecular architecture. However, the synthesis of novel compounds is only half the battle; rigorous, unambiguous confirmation of the final product structure is paramount for ensuring efficacy, safety, and reproducibility.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of a product derived from this compound. Moving beyond a simple recitation of methods, we will explore the causality behind spectral changes, presenting a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

The Model Reaction: A Suzuki-Miyaura Cross-Coupling Case Study

To provide a practical framework for this guide, we will consider a representative Suzuki-Miyaura cross-coupling reaction between This compound (1) and 4-bromoanisole (2) to yield the unsymmetrical biaryl product, Methyl 4'-methoxy-3-methoxy-[1,1'-biphenyl]-2-carboxylate (3) . This reaction is a classic example of the utility of boronic acids in synthesizing complex scaffolds.

The core challenge is to differentiate the spectroscopic signature of the product (3) from the starting materials (1 and 2) and to unequivocally prove the formation of the new C-C bond.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structure Elucidation

No single technique is sufficient for absolute structure confirmation. Instead, we rely on a suite of orthogonal methods, each providing a unique piece of the structural puzzle. The primary tools in our arsenal are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of organic structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[2]

  • Infrared (IR) Spectroscopy: Used to identify the presence or absence of specific functional groups.[3]

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition of the product.

  • Advanced 2D NMR Techniques: Methods like COSY and HSQC are used to establish connectivity between atoms, confirming the overall structure.[4][5]

Workflow for Product Structure Confirmation

The logical flow from reaction completion to final structure confirmation is a systematic process of purification and analysis. Each step builds upon the last to create a comprehensive and validated dataset.

G cluster_reaction Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Reaction Suzuki-Miyaura Coupling (Starting Material 1 + 2) Purification Work-up & Column Chromatography Reaction->Purification Isolate Crude Product NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Analyze Pure Fractions MS HRMS Purification->MS Analyze Pure Fractions IR FTIR Purification->IR Analyze Pure Fractions NMR_2D 2D NMR (COSY, HSQC/HMBC) NMR_1D->NMR_2D If ambiguous Confirmation Structure Confirmed (Product 3) MS->Confirmation IR->Confirmation NMR_2D->Confirmation

Caption: Workflow from synthesis to structure confirmation.

Part 1: Analysis of the Starting Material (1)

Before analyzing the product, it is crucial to understand the spectroscopic features of the starting boronic acid. A key characteristic of arylboronic acids is their tendency to exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in the solid state or in non-aqueous solutions.[6] This can lead to broadened peaks in NMR spectra.

Expected Spectroscopic Data for this compound (1):

  • ¹H NMR:

    • A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

    • Distinct signals for the three aromatic protons.

    • Singlets for the methoxy (-OCH₃) and methoxycarbonyl (-COOCH₃) protons.

  • ¹³C NMR:

    • The carbon atom attached to the boron (C-B) will have a characteristic chemical shift, though the peak may be broad due to quadrupolar relaxation of the boron nucleus.[6]

  • IR Spectroscopy:

    • A broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching of the B(OH)₂ group.[3][7]

    • A strong B-O stretching vibration typically around 1345 cm⁻¹.[8]

  • ¹¹B NMR:

    • A single, often broad resonance in the range of δ 27-33 ppm for the sp²-hybridized boron atom is expected.[9][10][11]

Part 2: Comparative Analysis - Confirming the Product (3)

The crux of the analysis lies in comparing the spectra of the purified product with the starting materials. The formation of the new C-C bond and the loss of the boronic acid and bromide functionalities result in predictable and observable changes.

Nuclear Magnetic Resonance (NMR): The Definitive Proof

Key Changes in ¹H NMR:

  • Disappearance of the B(OH)₂ Signal: The broad singlet corresponding to the boronic acid protons will be absent in the product's spectrum. This is the most immediate indication that the starting material has been consumed.

  • Appearance of a New Aromatic Spin System: The product (3) contains two distinct phenyl rings. The spectrum will now show signals corresponding to the protons on the newly introduced 4-methoxyphenyl ring.

  • Changes in Aromatic Proton Chemical Shifts: The chemical shifts and coupling patterns of the protons on the original ring will change due to the new electronic environment created by the adjacent phenyl group.

Key Changes in ¹³C NMR:

  • Disappearance of the C-B Signal: The signal for the carbon atom bonded to boron in the starting material will be absent.

  • Appearance of New Aromatic Carbon Signals: Four new signals for the carbons of the 4-methoxyphenyl ring will appear.

  • Shift of the C1' Carbon: The carbon atom at the point of the new C-C bond formation (C1' on the original ring) will experience a significant downfield shift.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Rationale for Change
Starting Material (1) Broad singlet for B(OH)₂; ~3 aromatic protonsC-B signal presentPresence of the boronic acid functional group.
Product (3) No B(OH)₂ signal; ~7 aromatic protonsC-B signal absent; 4 new aromatic C signalsLoss of the B(OH)₂ group and formation of a new C-C bond with the second aryl ring.
Infrared (IR) Spectroscopy: Functional Group Transformation

The IR spectrum provides clear, albeit less detailed, evidence of the reaction's success.

Key Spectral Changes:

  • Disappearance of the O-H Stretch: The broad band from 3200-3600 cm⁻¹ (from the B(OH)₂) in the starting material will be absent in the product.[3][7]

  • Disappearance of the B-O Stretch: The characteristic B-O stretching vibration around 1345 cm⁻¹ will also disappear.[8]

The presence of the carbonyl (C=O) and ether (C-O) stretches will remain, as these functional groups are present in both the starting material and the product.

High-Resolution Mass Spectrometry (HRMS): The Final Verdict on Composition

While NMR confirms connectivity, HRMS provides the definitive molecular formula.

  • Analysis Goal: To obtain an exact mass for the product that matches the calculated theoretical mass for C₁₆H₁₆O₄.

  • Expected Result: An observed mass within a very small tolerance (typically < 5 ppm) of the calculated mass confirms the elemental composition. This technique is crucial for ruling out unexpected side products or incomplete reactions. Mass spectrometry is a powerful tool for monitoring the progress and intermediates of Suzuki-Miyaura reactions in real-time.[12][13][14][15][16]

Part 3: Advanced Methods for Unambiguous Assignment

For complex molecules or when 1D spectra are ambiguous, 2D NMR techniques are indispensable for confirming the precise atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to trace the connectivity of protons within each of the two aromatic rings in product (3) , confirming their individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each carbon atom that has an attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between ¹H and ¹³C atoms over two or three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings and the substituent groups. For instance, an HMBC correlation between the protons on one ring and the carbons on the other would provide definitive proof of the biphenyl linkage.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC Structure Unambiguous 3D Structure and Assignments COSY->Structure Confirms Spin Systems HSQC->Structure Assigns Protonated Carbons HMBC->Structure Confirms Full Connectivity (incl. Quaternary C)

Caption: Logical relationships in NMR structure elucidation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.[6]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary. The solution must be clear and free of particulate matter.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • Use standard, instrument-provided pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition parameters according to the sample concentration and instrument specifications.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data over an appropriate mass range, ensuring the expected molecular ion is included.

    • Calibrate the instrument immediately before or during the run using a known calibration standard to ensure high mass accuracy.

Conclusion

The confirmation of a product's structure is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By first characterizing the starting materials and then performing a rigorous comparative analysis with the purified product, one can build an unassailable case for the new molecular structure. For a compound derived from this compound, the key spectroscopic changes to monitor are the disappearance of the boronic acid signals in NMR and IR, the appearance of signals from the new aryl group, and the confirmation of the exact mass by HRMS. For absolute certainty, 2D NMR techniques provide the final, definitive map of atomic connectivity. This multi-faceted, self-validating approach is essential for maintaining the highest standards of scientific integrity in chemical research and development.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • San Diego State University Department of Chemistry. 11B NMR Chemical Shifts. [Link]

  • Luchini, G., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link]

  • Luta, E. P., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(10), 4062-4069. [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]

  • Luta, E. P., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4062-4069. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Alharthi, A. A., et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 12(10), 3585-3595. [Link]

  • Yunker, L. P. E., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics, 37(22), 4297-4308. [Link]

  • Yunker, L. P. E., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics, 37(22), 4297-4308. [Link]

  • Barich, D. H., et al. (2004). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 108(31), 6612-6621. [Link]

  • Yunker, L. P. E., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. SciSpace. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. The Journal of Physical Chemistry A, 116(14), 3589-3605. [Link]

  • Yunker, L. P. E., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Semantic Scholar. [Link]

  • Wagner, T., et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. [Link]

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  • Tzakos, A. G., et al. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

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A Cost-Benefit Analysis of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Suzuki-Miyaura Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging C-C bonds, offering a versatile and functional group-tolerant methodology.[1][2] The choice of the boronic acid reagent is a critical determinant of the reaction's success, influencing not only the yield and purity of the product but also the overall cost and efficiency of the synthetic route.

This guide provides an in-depth cost-benefit analysis of 2-Methoxycarbonyl-3-methoxyphenylboronic acid , a versatile building block, and compares its performance and economic viability against key alternatives. By examining experimental data and the intrinsic electronic and steric properties of these reagents, we aim to equip scientists with the insights necessary for making informed decisions in their synthetic endeavors.

The Strategic Importance of Substituted Phenylboronic Acids

Substituted phenylboronic acids are invaluable reagents in medicinal chemistry and materials science. The nature and position of the substituents on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a target molecule.[3] The methoxycarbonyl group in this compound, for instance, can serve as a synthetic handle for further transformations or contribute to the desired electronic properties of the final product.

However, the presence of ortho-substituents can also introduce steric hindrance, potentially impacting the kinetics and efficiency of the Suzuki-Miyaura coupling.[4] Therefore, a careful evaluation of the trade-offs between a reagent's functionality, reactivity, and cost is essential for optimizing synthetic strategies.

Cost-Benefit Analysis: this compound vs. Alternatives

To provide a comprehensive comparison, we will evaluate this compound against three commercially available alternatives: 3-Methoxyphenylboronic acid , 2-Formyl-3-methoxyphenylboronic acid , and 2-Cyano-3-methoxyphenylboronic acid . The analysis considers both the cost per gram and the anticipated performance in a typical Suzuki-Miyaura coupling reaction.

Cost Comparison

The following table summarizes the approximate cost of these boronic acids from various chemical suppliers. Prices can fluctuate based on purity, quantity, and supplier.

Boronic Acid DerivativeCAS NumberApproximate Price per Gram (USD)
This compound603122-41-4$114.00[5]
3-Methoxyphenylboronic acid10365-98-7$3.71 - $57.20[6][7][8][9]
2-Formyl-3-methoxyphenylboronic acid958030-46-1$129.38 - $181.00[10][11][12]
2-Cyano-3-methoxyphenylboronic acid1164100-84-8Varies significantly based on supplier[13][14]

Note: Prices are subject to change and may vary between suppliers. The price for 2-Cyano-3-methoxyphenylboronic acid is not as readily available and can differ significantly.

Performance and Reactivity Considerations

The electronic and steric effects of the substituents play a crucial role in the reactivity of boronic acids in Suzuki-Miyaura coupling.[15]

  • 3-Methoxyphenylboronic acid : Lacking an ortho-substituent, this reagent is expected to have minimal steric hindrance, generally leading to high yields and faster reaction times. The methoxy group is moderately activating, which can be beneficial for the transmetalation step.[6]

  • This compound : The ortho-methoxycarbonyl group is electron-withdrawing and introduces steric bulk. This can lead to slower reaction rates and potentially lower yields compared to less hindered analogues. However, the ester functionality can be a valuable handle for post-coupling modifications.

  • 2-Formyl-3-methoxyphenylboronic acid : The ortho-formyl group is also electron-withdrawing and sterically demanding. Its reactivity is expected to be comparable to the methoxycarbonyl derivative. The aldehyde group offers a reactive site for various subsequent transformations.

  • 2-Cyano-3-methoxyphenylboronic acid : The ortho-cyano group is strongly electron-withdrawing and introduces less steric bulk than the methoxycarbonyl or formyl groups. The reduced steric hindrance may lead to better yields compared to the other ortho-substituted alternatives, while the electron-withdrawing nature might slow down the transmetalation step.[3]

The following table provides a qualitative comparison of the expected performance of these boronic acids in a Suzuki-Miyaura coupling with a generic aryl bromide.

Boronic Acid DerivativeExpected YieldKey Considerations
This compoundModerate to GoodPotential for lower yields due to steric hindrance and electron-withdrawing nature. The ester group allows for further synthetic modifications.
3-Methoxyphenylboronic acidGood to ExcellentGenerally high yields due to minimal steric hindrance and the presence of an electron-donating group.
2-Formyl-3-methoxyphenylboronic acidModerate to GoodSimilar reactivity to the methoxycarbonyl analogue. The aldehyde functionality is a versatile synthetic handle.
2-Cyano-3-methoxyphenylboronic acidGoodLess steric hindrance than the formyl or methoxycarbonyl derivatives may lead to improved yields. The cyano group is a strong electron-withdrawing group.

Decision-Making Workflow for Reagent Selection

The choice of a boronic acid for a specific synthetic target is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate reagent.

Caption: A decision-making workflow for selecting a substituted phenylboronic acid.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a substituted phenylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:
  • Aryl bromide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • To an oven-dried Schlenk flask, add the aryl bromide, substituted phenylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its alternatives is a strategic decision that hinges on a careful balance of cost, desired functionality, and expected reactivity. For syntheses where the ortho-methoxycarbonyl group is not essential, the significantly more affordable and highly reactive 3-Methoxyphenylboronic acid presents a compelling alternative, likely to provide higher yields in shorter reaction times.

When an ortho-substituent is required for subsequent transformations or for the final product's biological activity, the choice between the methoxycarbonyl, formyl, and cyano derivatives will depend on the specific synthetic plan and budget. While the steric hindrance of the ortho-methoxycarbonyl and ortho-formyl groups may lead to more challenging reactions, their functionalities offer valuable synthetic handles. The 2-cyano derivative may offer a good compromise between reactivity and functionality due to its smaller size.

Ultimately, a thorough understanding of the cost-benefit trade-offs, coupled with careful reaction optimization, will enable researchers to select the most appropriate boronic acid for their specific needs, leading to more efficient and cost-effective synthetic routes in the pursuit of novel molecules.

References

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  • Google Patents. Preparation method of hydroxyphenylboronic acid.

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The Alchemist's Choice: A Comparative Guide to Palladium Catalysts for Coupling with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2][3][4] However, the seemingly straightforward nature of this reaction is deceptive, especially when dealing with sterically demanding substrates such as ortho-substituted phenylboronic acids. The steric hindrance imposed by these substituents can significantly impede the reaction, leading to low yields, sluggish reaction times, and the formation of undesired byproducts.[5][6] The success of these challenging couplings hinges critically on the judicious selection of the palladium catalyst, more specifically, the phosphine ligand that coordinates to the palladium center.[5][7][8]

This guide provides an in-depth, objective comparison of state-of-the-art palladium catalysts for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids. We will delve into the mechanistic nuances that govern their performance, present comparative experimental data, and offer detailed protocols to empower you to overcome these synthetic hurdles.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][9] Steric hindrance from ortho-substituents on the phenylboronic acid can negatively impact both the transmetalation and reductive elimination steps. The bulky ortho-groups can hinder the approach of the boronic acid to the palladium center during transmetalation and can also disfavor the formation of the planar transition state required for reductive elimination, which ultimately forges the new C-C bond.

To overcome these steric barriers, a new generation of bulky and electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, has been developed.[7][10] These ligands are designed to promote the formation of highly active, monoligated palladium(0) species (L1Pd(0)), which are crucial for engaging sterically crowded substrates.[5][7] The bulk of the ligand facilitates the dissociation of a second ligand to generate the active monoligated species, while its electron-donating nature enhances the rate of oxidative addition.

This guide will focus on a comparative analysis of three widely employed and highly effective dialkylbiarylphosphine ligands from the Buchwald portfolio: SPhos , XPhos , and RuPhos .

A Head-to-Head Comparison: SPhos, XPhos, and RuPhos

SPhos, XPhos, and RuPhos are all dialkylbiarylphosphine ligands that have demonstrated remarkable efficacy in a wide range of challenging Suzuki-Miyaura couplings.[5][7] Their structures are characterized by a biphenyl backbone with a dicyclohexylphosphino group on one phenyl ring and varying substituents on the other. These substituents are key to their differential performance.

LigandStructureKey Structural Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylTwo ortho-methoxy groups on the non-phosphine-bearing ring.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylThree isopropyl groups on the non-phosphine-bearing ring, providing significant steric bulk.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylTwo ortho-isopropoxy groups, offering a balance of steric and electronic properties.

The choice between these ligands is often substrate-dependent, and subtle structural differences can lead to significant variations in catalytic activity.

Performance in the Crucible: Comparative Experimental Data

The following table summarizes representative data from the literature, comparing the performance of SPhos, XPhos, and RuPhos in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with various aryl halides. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, and the optimal choice can depend on the specific substrates and reaction conditions.

EntryAryl Halideortho-Substituted Phenylboronic AcidCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromotoluene2-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄TolueneRT1295[11]
22-Chlorotoluene2-Methylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene1001892[7]
32-Bromo-m-xylene2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene801288[11]
42-Chloroanisole2-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane1001694[5]
51-Bromo-2,4,6-trimethylbenzene2-Methylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene1102491[7]
62-Chlorobenzonitrile2-Formylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O801285[7]

Analysis of Performance:

  • SPhos often demonstrates excellent activity at room temperature for the coupling of aryl chlorides, a testament to its high catalytic turnover.[11] Its methoxy substituents provide a good balance of electron-donating character and steric bulk.

  • XPhos , with its bulky triisopropylphenyl group, is a go-to ligand for particularly challenging couplings involving di- and tri-ortho-substituted biaryls.[5][7] The significant steric hindrance it provides can be crucial for promoting reductive elimination of bulky products.

  • RuPhos is another highly effective ligand, and in some head-to-head comparisons, it has shown slightly better performance than XPhos for certain sterically demanding couplings.[5] The isopropoxy groups in RuPhos influence both the steric and electronic properties of the ligand.

Ultimately, for any new and challenging coupling, it is highly recommended to screen a panel of these ligands, along with different bases and solvents, to identify the optimal catalytic system.[5]

Mechanistic Insights: Why Bulk and Electron Richness Matter

The superior performance of these dialkylbiarylphosphine ligands in sterically hindered Suzuki-Miyaura couplings can be attributed to several factors that positively influence the catalytic cycle.

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="L-Pd(II)(Ar)(Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition\n(Ar-X)"]; OxAdd -> Trans [label="Transmetalation\n(Ar'-B(OR)₂)"]; Trans -> Pd0 [label="Reductive\nElimination"]; Trans -> Product [style=dashed, arrowhead=none];

// Invisible nodes for layout {rank=same; Pd0; Product} } केंद Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Facilitation of Monoligated Species: The steric bulk of the ligands promotes the formation of the highly reactive 14-electron, monoligated L-Pd(0) species, which is believed to be the active catalyst. This is crucial for the oxidative addition of sterically hindered aryl halides.[5][7]

  • Enhanced Oxidative Addition: The electron-rich nature of the dicyclohexylphosphino group increases the electron density on the palladium center, which in turn accelerates the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.

  • Promotion of Reductive Elimination: The steric congestion around the palladium center in the diarylpalladium(II) intermediate (L-Pd(II)(Ar)(Ar')) is thought to facilitate the final reductive elimination step, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[7]

Ligand_Features cluster_catalyst Active Catalyst Formation Ligand Bulky, Electron-Rich Ligand (L) |  Dicyclohexylphosphino Group (Electron-Donating) |  Substituted Biaryl Backbone (Steric Bulk) Pd_center Pd(0) Ligand:f1->Pd_center Increases electron density (promotes oxidative addition) L2Pd L₂Pd(0) Ligand:f2->L2Pd Steric pressure favors dissociation to active species LPd L-Pd(0) (Active Species) L2Pd->LPd - L

Experimental Protocol: A Self-Validating System

The following is a general and robust protocol for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl chloride using a palladium/dialkylbiarylphosphine catalyst system. This protocol is designed to be self-validating by providing clear, step-by-step instructions that, when followed precisely, should lead to a successful outcome.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos, XPhos, or RuPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous toluene (5 mL)

  • A flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl chloride, ortho-substituted phenylboronic acid, palladium(II) acetate, the chosen phosphine ligand, and potassium phosphate to the Schlenk flask.

  • Solvent Addition: Add the anhydrous toluene to the flask.

  • Degassing (Optional but Recommended): If not working in a glovebox, seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C for aryl chlorides). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Reactions under an inert atmosphere should be handled with care to avoid pressure buildup.

Conclusion and Future Outlook

The development of bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos, XPhos, and RuPhos has revolutionized the field of cross-coupling chemistry, enabling the synthesis of previously inaccessible, sterically hindered biaryl compounds.[7][10] While all three ligands are highly effective, the optimal choice is often substrate-dependent, and empirical screening is recommended for novel and challenging couplings. The continued exploration of ligand design promises the development of even more active and versatile catalysts for the synthesis of complex molecules that are vital to the pharmaceutical and materials science industries.

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Molander, G. A., & Canturk, B. (2009). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107-12.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(45), 15287–15301.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT.
  • Al-Masum, M. (2012).
  • Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Al-Masum, M., & El-Agamey, A. (2018).
  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. Retrieved from [Link]

  • Ohta, H., et al. (2021).
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Sirindil, F., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • Chang, C.-W., et al. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules, from pharmaceuticals to advanced materials. Phenylboronic acids, valued for their stability, low toxicity, and functional group tolerance, have emerged as indispensable reagents in this endeavor. This guide provides an in-depth comparison of the two preeminent cross-coupling reactions involving substituted phenylboronic acids: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation. We will dissect the mechanistic underpinnings, explore the profound impact of substituent effects, provide field-proven experimental protocols, and offer troubleshooting insights to navigate these powerful transformations.

Section 1: The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most robust and widely used methods for synthesizing biaryl and substituted aromatic compounds.[1] The reaction forges a C-C bond between an organoboron species (e.g., a phenylboronic acid) and an organic halide or pseudohalide, catalyzed by a Palladium(0) complex.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The process is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > OTf > Cl) and the electronic properties of the aryl halide.

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[3] This boronate then exchanges its aryl group with the halide on the Pd(II) complex. The nature of the substituents on the phenylboronic acid directly impacts the rate and success of this step.

  • Reductive Elimination : The final step involves the coupling of the two organic groups (Ar¹ and Ar²) on the Pd(II) center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Phenylboronic Acid Substitution

The electronic and steric nature of substituents on the phenylboronic acid dramatically influences reaction outcomes. A judicious choice of catalyst, ligand, and base is often required to overcome challenges posed by certain substitution patterns.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the nucleophilicity of the aryl group on the boronic acid. This generally accelerates the transmetalation step, often leading to higher yields and faster reactions.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the arylboronic acid. This can significantly slow the rate-limiting transmetalation step, leading to lower yields or requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts).[5]

Steric Effects:

  • Ortho-Substituents: This is one of the most significant challenges in Suzuki coupling. A substituent at the ortho-position (e.g., 2-methylphenylboronic acid) creates steric hindrance around the carbon-boron bond. This bulkiness impedes the approach of the boronic acid to the palladium center during transmetalation and can also hinder the final reductive elimination step.[6] Overcoming this requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the coupling of hindered partners.[7]

Comparative Performance and Catalyst Selection

The choice of catalyst system is critical and must be tailored to the specific substrates.

Substituent Type on Phenylboronic AcidReactivity TrendRecommended Catalyst SystemCausality & Rationale
Para- (EDG) (e.g., 4-Methoxyphenyl)HighPd(PPh₃)₄ or Pd(OAc)₂/PPh₃ . A simple, classical catalyst is often sufficient due to the favorable electronics.The electron-donating group enhances the nucleophilicity of the boronic acid, facilitating rapid transmetalation.[4]
Para- (EWG) (e.g., 4-Nitrophenyl)Moderate to LowPd₂(dba)₃ / SPhos or Pd(dppf)Cl₂ . Requires a more electron-rich and robust ligand to promote the sluggish transmetalation.The electron-deficient nature of the aryl group makes it a poorer nucleophile. Electron-rich ligands increase the electron density on the Pd center, facilitating the exchange.[5]
Ortho- (Steric Hindrance) (e.g., 2-Methylphenyl)LowXPhos Pd G3/G4 or Pd(OAc)₂/RuPhos . Requires bulky biarylphosphine ligands.Bulky ligands create a wider "bite angle" and promote the reductive elimination of sterically demanding products. They also stabilize the monoligated Pd(0) species crucial for efficient oxidative addition.[6]

Data synthesized from multiple sources, including references[4][5][6]. Yields are highly dependent on the specific aryl halide, base, and solvent used.

Experimental Protocols

Protocol 1: Coupling of an Electron-Rich Boronic Acid (4-Methoxyphenylboronic Acid) This protocol is adapted from general procedures for standard Suzuki-Miyaura couplings.[8]

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of a Sterically Hindered Boronic Acid (2-Methylphenylboronic Acid) This protocol utilizes a modern Buchwald-type precatalyst, essential for challenging substrates.[9]

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene (1.0 mmol, 1.0 eq), 2-methylphenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3 times).

  • Catalyst Addition: Under a positive pressure of argon, add XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Work-up & Purification: Follow the work-up and purification procedure described in Protocol 1.

Section 2: The Chan-Lam Coupling: A Gateway to C-N and C-O Bonds

As a powerful counterpart to palladium-catalyzed methods, the Chan-Lam coupling, independently reported by Dominic Chan, David Evans, and Patrick Lam in 1998, facilitates the formation of C-N and C-O bonds.[10] It employs a copper catalyst to couple arylboronic acids with N-H or O-H containing nucleophiles like amines, anilines, imidazoles, and phenols.[11] A key advantage is its operational simplicity; the reaction can often be run at room temperature and is tolerant of air and moisture, obviating the need for stringent inert atmosphere techniques.[12]

The Proposed Catalytic Cycle

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction, but a plausible pathway involves a Cu(I)/Cu(III) or Cu(II)-centered cycle.[13]

  • Transmetalation : A Cu(II) salt (e.g., Cu(OAc)₂) reacts with the arylboronic acid to form an aryl-Cu(II) intermediate.

  • Coordination & Oxidation : The N-H or O-H nucleophile coordinates to the copper center. The resulting complex is then oxidized, often by atmospheric oxygen, to a key Cu(III) intermediate.

  • Reductive Elimination : This high-valent Cu(III) species undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.

  • Reoxidation : The Cu(I) is reoxidized back to the active Cu(II) state by oxygen, completing the catalytic cycle.

Figure 2: A plausible catalytic cycle for the Chan-Lam coupling reaction.
Substituent Effects in Chan-Lam Couplings

Similar to the Suzuki reaction, substituent effects play a defining role, though the trends can differ.

  • Electronic Effects : The reaction generally favors electron-rich partners. Electron-rich anilines and electron-rich arylboronic acids tend to give higher yields. Conversely, couplings with electron-deficient arylboronic acids can be challenging, likely due to a slower oxidation of the aryl-Cu(II) intermediate to the crucial Cu(III) state.[14] In some cases, electron-rich anilines can act as catalyst poisons by coordinating too strongly to the copper center.[15]

  • Steric Effects : Steric hindrance, particularly from ortho-substituents on either coupling partner, can significantly decrease reaction rates and yields.[16] Unlike the Suzuki reaction, where a vast library of bulky ligands is available to overcome this, ligand development for Chan-Lam coupling is less mature, making these couplings inherently more challenging.

Comparative Performance and Reaction Conditions
Substituent Type on Phenylboronic AcidNucleophileReactivity TrendTypical ConditionsCausality & Rationale
Para- (EDG) (e.g., 4-Methoxyphenyl)Imidazole, AnilineHighCu(OAc)₂ (10-20 mol%) , Pyridine or no base, MeOH or DCM, Room Temp, Air.Electron-rich boronic acids facilitate the transmetalation and subsequent oxidation steps. The reaction proceeds smoothly under mild, aerobic conditions.[16]
Para- (EWG) (e.g., 4-Cyanophenyl)Imidazole, AnilineModerate to LowCu(OAc)₂ (stoichiometric or high cat. loading) , Base (e.g., Pyridine), elevated temp (50-80 °C), Air/O₂.Electron-deficient boronic acids are less reactive, potentially due to a slower Cu(II) to Cu(III) oxidation. More forcing conditions or external oxidants may be required.[14][17]
Ortho- (Steric Hindrance) (e.g., 2-Methylphenyl)Imidazole, AnilineVery LowConditions are highly substrate-dependent and often result in low yields. May require specific ligands (e.g., phenanthroline derivatives) and optimization.Steric bulk around the C-B bond hinders coordination and transmetalation at the copper center. The final reductive elimination step is also likely impeded.[16]

Data synthesized from multiple sources, including references[14][15][16][17].

Experimental Protocols

Protocol 3: N-Arylation of Imidazole with an Electron-Rich Boronic Acid This protocol is based on general procedures for Chan-Lam N-arylation.[18]

  • Reaction Setup: In a 25 mL round-bottom flask open to the air, add imidazole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%).

  • Solvent Addition: Add methanol (MeOH, 10 mL).

  • Reaction: Stir the resulting blue-green suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (25 mL) and wash with aqueous ammonia (5% solution, 2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Arylation of Aniline with Phenylboronic Acid This protocol may require a base and slightly elevated temperatures.[19]

  • Reaction Setup: In a vial, combine phenylboronic acid (1.2 mmol, 1.2 eq), aniline (1.0 mmol, 1.0 eq), Cu(OAc)₂ (0.1 mmol, 10 mol%), and pyridine (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add dichloromethane (DCM, 5 mL).

  • Reaction: Seal the vial and stir the mixture at 40 °C for 24 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification procedure described in Protocol 3.

Section 3: Head-to-Head: Suzuki-Miyaura vs. Chan-Lam

FeatureSuzuki-Miyaura CouplingChan-Lam Coupling
Bond Formed C-C (typically Csp²-Csp²)C-N , C-O (Csp²-N, Csp²-O)
Catalyst Palladium (Pd)Copper (Cu)
Typical Oxid. States Pd(0) / Pd(II)Cu(I) / Cu(II) / Cu(III)
Reaction Atmosphere Requires Inert Atmosphere (N₂ or Ar)Tolerant of Air (O₂ is often the oxidant)
Typical Conditions Often requires elevated temperatures (80-110 °C)Often proceeds at room temperature
Base Essential for boronic acid activation (e.g., K₂CO₃, K₃PO₄)Often used but not always required (e.g., Pyridine)
Substituent Preference Tolerates EWGs and EDGs, but requires ligand tuning.Generally prefers electron-rich substrates.
Handling Steric Hindrance Well-developed field of bulky ligands (e.g., Buchwald)More challenging; an active area of research.
Complementary Reaction Stille, Negishi, Heck couplingsBuchwald-Hartwig Amination (Pd-catalyzed, uses Aryl Halides)[20]

Section 4: Concluding Remarks and Future Outlook

The Suzuki-Miyaura and Chan-Lam reactions are cornerstone methodologies that empower chemists to construct molecular complexity from readily available phenylboronic acids. The choice between them is dictated by the desired bond: C-C or C-X.

For Suzuki-Miyaura couplings , the primary challenge lies in catalyst selection. While simple substrates react under classical conditions, sterically hindered or electronically challenging boronic acids demand the use of sophisticated, often expensive, ligand/catalyst systems. The causality is clear: bulky, electron-rich ligands are required to accelerate the often rate-limiting oxidative addition and reductive elimination steps for these difficult partners.

For Chan-Lam couplings , the appeal lies in its operational simplicity and mild conditions. However, it offers less predictability and a narrower substrate scope compared to its palladium-catalyzed counterpart. The reaction is often sensitive to the electronic nature of both partners, with electron-deficient boronic acids posing a significant challenge. Troubleshooting often involves screening different copper sources, bases, and solvents, as the mechanistic intricacies are still an area of active investigation.[21]

For the drug development professional, understanding these nuances is critical. The Suzuki reaction provides a reliable and scalable path to complex biaryl cores, while the Chan-Lam coupling offers a greener, more direct route to aryl amines and ethers, avoiding the harsher conditions of classical methods like the Ullmann condensation. As the field advances, we can anticipate the development of more robust and general catalysts for both transformations, further expanding the synthetic chemist's toolkit for creating the molecules that will define the future of medicine and materials science.

References

  • Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491-12523. [Link]

  • Anil, G. I., et al. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. [Link]

  • Lam, P. Y. S., et al. (2003). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2003(15), 2457-2483. [Link]

  • Ferreira, M., et al. (2023). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid. Catalysts, 13(6), 928. [Link]

  • Stadler, M., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6837-6850. [Link]

  • Stadler, M., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6837-6850. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11147. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Si, C., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4727-4731. [Link]

  • Muthumari, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Chan, K. S., et al. (2020). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 97, 438-456. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Various Authors. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Reddit. (2025). I desperately need help and I'm out of answers. /r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. /r/Chempros. [Link]

  • Organic Letters. (2001). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 3(17), 2729-2732. [Link]

  • ResearchGate. (n.d.). N-arylation of aniline 50 with phenyl boronic acid. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Si, C., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. [Link]

  • Kaur, N., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. ChemistrySelect, 7(32). [Link]

  • Hartwig, J. F., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 134(30), 12581–12592. [Link]

  • Zaitsev, V. P., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2307-2317. [Link]

  • Procter, D. J., et al. (2021). Chan–Lam amination of secondary and tertiary benzylic boronic esters. Organic Letters, 23(15), 5891-5896. [Link]

  • Sharma, A., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Kumar, S., et al. (2012). Nickel-mediated N-arylation with arylboronic acids: an avenue to Chan-Lam coupling. Organic & Biomolecular Chemistry, 10(44), 8946-8949. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of laboratory reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Methoxycarbonyl-3-methoxyphenylboronic acid, grounded in established safety principles and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle such specialized chemical compounds.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Arylboronic acids can cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3][4]

  • Potential for Mutagenicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays, and thus should be considered potentially genotoxic impurities.[5]

A comprehensive risk assessment should be conducted within your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8][9] This plan is a cornerstone of laboratory safety and outlines specific procedures for handling hazardous chemicals.[8]

Table 1: Hazard Profile of Structurally Similar Arylboronic Acids

Hazard StatementClassificationSource
Causes skin irritationSkin Irritant[1][2][3]
Causes serious eye irritationEye Irritant[1][2][3]
May cause respiratory irritationRespiratory Irritant[1][2][3][4]
Potential for genotoxicityMutagenic (potential)[5]
Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling this compound in any form (solid, solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[10] All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention if Necessary: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move to fresh air.[1][3]

Disposal Workflow

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12]

Workflow for Disposal of this compound:

DisposalWorkflow cluster_collection Waste Collection cluster_neutralization Aqueous Waste Treatment (Optional) cluster_final_disposal Final Disposal A Unused solid compound or contaminated materials B Segregate as hazardous waste A->B C Place in a labeled, sealed container B->C H Store waste container in a designated satellite accumulation area C->H D Aqueous solutions containing the boronic acid E Adjust pH to basic (pH > 8) with NaOH or KOH D->E F Formation of boronate salt E->F G Collect as hazardous aqueous waste F->G G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J Complete hazardous waste manifest I->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All unused or waste this compound, as well as any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads), must be treated as hazardous waste.[11]

    • Segregate this waste from other chemical waste streams to prevent incompatible reactions. Do not mix boronic acids with strong oxidizing agents.

  • Containerization and Labeling:

    • Collect all solid and associated contaminated materials in a dedicated, chemically compatible container with a secure lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label also includes the date of accumulation and the associated hazards (e.g., "Irritant").

  • Handling of Aqueous Waste Streams (if applicable):

    • Aqueous solutions containing this compound can be treated to form the more water-soluble boronate salt. This can be achieved by adjusting the pH to be basic (pH > 8) with a suitable base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[13] This conversion can aid in subsequent treatment processes by a licensed disposal facility.

    • This treated aqueous waste must still be collected and disposed of as hazardous waste.

  • Storage and Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[14]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

    • A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[14][15]

Decontamination

All laboratory equipment, such as glassware and spatulas, that has come into contact with this compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

Regulatory Compliance

It is imperative that all disposal procedures adhere to the regulations set forth by federal, state, and local authorities.[12] The information provided in this guide is based on general best practices and should be supplemented by your institution's specific protocols and in consultation with your EHS department.

Decision Logic for Disposal Path:

DisposalDecision Start Waste Generated: This compound IsSolid Is the waste solid or contaminated material? Start->IsSolid IsAqueous Is the waste an aqueous solution? IsSolid->IsAqueous No CollectSolid Collect in a labeled, sealed hazardous waste container IsSolid->CollectSolid Yes TreatAqueous Adjust to basic pH (>8) with NaOH or KOH IsAqueous->TreatAqueous Yes Dispose Dispose via licensed hazardous waste contractor IsAqueous->Dispose No (Consult EHS) Store Store in a designated satellite accumulation area CollectSolid->Store CollectAqueous Collect in a labeled, sealed hazardous aqueous waste container TreatAqueous->CollectAqueous CollectAqueous->Store Store->Dispose

Caption: Decision-making process for the disposal of this compound waste.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's safety professionals with any questions.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • The OSHA Laboratory Standard. Clemson University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. American University of Beirut (AUB). [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • Trying to remove a boronic acid in a workup. Help!. Reddit. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • Can I remove boronic acid using Work up process?. ResearchGate. [Link]

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A Researcher's Guide to the Safe Handling of 2-Methoxycarbonyl-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 2-Methoxycarbonyl-3-methoxyphenylboronic acid and its derivatives are powerful reagents in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. However, with great synthetic utility comes the responsibility of ensuring personal and environmental safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for boronic acids.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Based on the known hazards of analogous boronic acids, the following personal protective equipment is essential.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides excellent protection against a wide variety of solvents and incidental chemical contact.[9] Gloves must be inspected before use and removed properly to avoid skin contact.[10][11]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne dust particles.[1][10]
Body Protection Laboratory coatMinimizes skin contamination.[12] For handling larger quantities, a chemical-resistant apron may be warranted.[9]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the solid compound outside of a fume hood or when dust generation is likely.[10]

It is imperative to always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

II. Standard Operating Procedure for Handling

Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Weighing
  • Don PPE: Before handling the reagent, put on the required personal protective equipment as outlined in the table above.

  • Work in a Ventilated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust by handling the material gently.[10]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release of dust.[2][3][11]

Reaction Setup and Work-up
  • Dissolution: When dissolving the boronic acid, add the solvent slowly to the solid to prevent splashing.

  • Reaction Monitoring: Monitor the reaction from a safe distance, and do not leave it unattended.

  • Quenching and Extraction: Be mindful that some reaction quenching and extraction steps can be exothermic. Proceed with caution and appropriate cooling if necessary.

  • Post-Handling: After handling, wash your hands thoroughly, even if you were wearing gloves.[2][3][10]

The following diagram illustrates the essential workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Goggles, Gloves B Work in Fume Hood A->B C Weigh Solid Compound B->C D Dissolve in Solvent C->D E Perform Reaction D->E F Reaction Work-up E->F G Segregate Waste F->G H Label Waste Container G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for Safe Handling of Boronic Acids

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air.[1][2][3] If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[2][4][10]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the area with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.

IV. Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing paper, should be collected in a clearly labeled, sealed container.[12][13]

  • Waste Segregation: Do not mix boronic acid waste with other incompatible waste streams.[12]

  • Disposal Method: Dispose of the collected waste through your institution's hazardous waste management program.[2][3][4][8] Do not dispose of this material down the drain.[10][13][14]

For some boronic acids, neutralization with a mild base like sodium bicarbonate may be a viable option for small quantities in aqueous solution, but this should only be done after consulting with your institution's safety officer and in accordance with local regulations.[12][15][16]

The following diagram outlines the decision-making process for the disposal of this compound waste.

A Waste Generated B Is waste contaminated with 2-Methoxycarbonyl-3- methoxyphenylboronic acid? A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C Yes D Dispose as Non-Hazardous Waste B->D No E Arrange for Pickup by Certified Waste Disposal C->E

Caption: Disposal Decision Tree for Boronic Acid Waste

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.

V. References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubChem. (2019, September 28). 4-Methoxyphenylboronic - SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.